Product packaging for 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine(Cat. No.:CAS No. 1208084-77-8)

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B1490061
CAS No.: 1208084-77-8
M. Wt: 199.01 g/mol
InChI Key: PWBGVYGIQJQOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is a brominated heterocyclic compound that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its molecular formula is C5H3BrN4, with a molecular weight of 199.01 g/mol . The core [1,2,4]triazolo[4,3-c]pyrimidine scaffold is isoelectronic with purine, allowing it to function as a purine bioisostere in drug design . This makes it a highly relevant structure for the development of novel enzyme inhibitors, particularly in oncology research. For instance, structurally similar triazolopyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase target in cancers such as breast and cervical cancer . Other research applications include the development of antagonists for adenosine receptors, which show promise for treating conditions like Parkinson's disease . The bromine atom at the 8-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships (SAR) . This compound can be synthesized through oxidative cyclization of pyrimidinylhydrazones, a process that can be mediated by iodobenzene diacetate (IBD) . Handling and Safety: This compound is classified as toxic and poses health hazards if swallowed, in contact with skin, or if inhaled. Researchers must wear appropriate personal protective equipment (PPE) and handle the material only in a well-ventilated environment . Notice: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN4 B1490061 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1208084-77-8

Properties

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBGVYGIQJQOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743571
Record name 8-Bromo[1,2,4]triazolo[4,3-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208084-77-8
Record name 8-Bromo[1,2,4]triazolo[4,3-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Bromo-triazolo[4,3-c]pyrimidine

An In-depth Technical Guide to the Chemical Properties of 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1]triazolo[4,3-c]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This bioisosterism allows for interaction with a wide range of biological targets, leading to diverse pharmacological activities. Molecules incorporating this core structure have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] The strategic introduction of a bromine atom at the 8-position of this scaffold yields 8-Bromo-[1]triazolo[4,3-c]pyrimidine, a versatile synthetic intermediate primed for further chemical exploration. The bromo-substituent not only influences the electronic properties of the heterocyclic system but also serves as a crucial handle for the introduction of diverse functionalities through modern cross-coupling methodologies. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 8-Bromo-[1]triazolo[4,3-c]pyrimidine, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₃BrN₄[3][4]
Molecular Weight 199.01 g/mol [4]
CAS Number 1208084-77-8[4][5]
Appearance Solid (predicted)[6]
Purity ≥97% (typical)[3]
SMILES BrC1=CN=CN2C=NN=C12[3]
InChI Key PWBGVYGIQJQOKQ-UHFFFAOYSA-N[7]
Predicted XlogP 1.2[7]
Predicted Mass [M+H]⁺: 198.96140, [M+Na]⁺: 220.94334[7]

Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine

While a specific protocol for the synthesis of 8-Bromo-[1]triazolo[4,3-c]pyrimidine is not explicitly detailed in the reviewed literature, a highly analogous and well-documented procedure for the synthesis of 8-bromo-7-chloro-[1]triazolo[4,3-c]pyrimidines provides a robust and adaptable methodology.[8] This approach involves the bromine-mediated oxidative cyclization of an appropriate pyrimidinyl-hydrazone precursor. The bromination is reported to occur after the formation of the triazolopyrimidine ring system.[8]

Proposed Synthetic Workflow

The proposed synthesis would likely proceed through a two-step sequence starting from a suitable dihalopyrimidine.

GDichloropyrimidine2,4-DichloropyrimidineHydrazinopyrimidine2-Chloro-4-hydrazinopyrimidineDichloropyrimidine->HydrazinopyrimidineHydrazine hydrateHydrazonePyrimidinyl-hydrazoneHydrazinopyrimidine->HydrazoneAldehyde/KetoneTriazolopyrimidine[1,2,4]triazolo[4,3-c]pyrimidineHydrazone->TriazolopyrimidineOxidative CyclizationFinalProduct8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidineTriazolopyrimidine->FinalProductBromination (e.g., NBS or Br₂)

Caption: Proposed synthetic workflow for 8-Bromo-[1]triazolo[4,3-c]pyrimidine.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of the 8-bromo-7-chloro analogue and is presented as a representative methodology.[8]

Step 1: Synthesis of the Hydrazone Precursor

  • To a solution of the appropriate 4-hydrazinopyrimidine in a suitable solvent (e.g., ethanol), add one equivalent of the desired aldehyde or ketone.

  • The reaction mixture is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification (e.g., recrystallization or column chromatography).

Step 2: Oxidative Cyclization and Bromination

  • Dissolve the hydrazone precursor in a suitable solvent, such as glacial acetic acid.

  • Add a base, for example, sodium acetate, to the mixture.

  • Introduce a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (typically 3 equivalents), to the reaction mixture.[1]

  • Stir the reaction at room temperature for a period of time (e.g., 24 hours), monitoring the progress by TLC.[8]

  • Upon completion, the reaction is quenched, often by pouring it into an ice-water mixture.

  • The pH is adjusted to basic using a suitable base (e.g., sodium bicarbonate).

  • The crude product is then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The final product, 8-Bromo-[1]triazolo[4,3-c]pyrimidine, can be purified by column chromatography on silica gel.

Chemical Reactivity and Derivative Synthesis

The 8-bromo substituent on the[1]triazolo[4,3-c]pyrimidine core is a key functional group that enables a wide array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the diversification of the core structure, which is a critical strategy in drug discovery for establishing structure-activity relationships (SAR).

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The 8-bromo position of the triazolopyrimidine is expected to be highly reactive towards various aryl- and heteroarylboronic acids under standard Suzuki-Miyaura conditions. This reactivity is analogous to that observed for other brominated purine and pyrimidine systems.[9]

GStartThis compoundProduct8-Aryl-[1,2,4]triazolo[4,3-c]pyrimidineStart->ProductBoronicAcidAr-B(OH)₂BoronicAcid->ProductCatalystPd Catalyst (e.g., Pd(PPh₃)₄)Catalyst->ProductBaseBase (e.g., K₂CO₃)Base->Product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add 8-Bromo-[1]triazolo[4,3-c]pyrimidine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base, typically potassium carbonate (2-3 equivalents).

  • The reaction vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system, such as a mixture of 1,4-dioxane and water, is added.

  • The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 8-aryl-[1]triazolo[4,3-c]pyrimidine derivative.

Potential Applications in Drug Discovery

The[1]triazolo[4,3-c]pyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this and closely related triazolopyrimidine systems have been investigated for various therapeutic applications.

Kinase Inhibition

Many heterocyclic compounds that are isosteric to purines act as inhibitors of protein kinases by competing with ATP for binding to the active site. The triazolopyrimidine core is a known hinge-binding motif in many kinase inhibitors.[10] Derivatives of the related pyrazolo[4,3-e][1]triazolopyrimidine scaffold have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[11][12] The 8-bromo-[1]triazolo[4,3-c]pyrimidine provides a valuable starting point for the synthesis of libraries of compounds to be screened against various kinases. The ability to introduce diverse aryl groups at the 8-position via Suzuki-Miyaura coupling allows for the exploration of the chemical space around the ATP-binding pocket of these enzymes.

GLigand8-Aryl-[1,2,4]triazolo[4,3-c]pyrimidine(Potential Kinase Inhibitor)KinaseKinase Active Site(e.g., EGFR)Ligand->KinaseBindsInhibitionInhibitionLigand->InhibitionCompetitionCompetitiveBindingLigand->CompetitionSignalingDownstream Signaling(Proliferation, Survival)Kinase->SignalingActivatesATPATPATP->KinaseBindsATP->CompetitionInhibition->SignalingBlocksCompetition->Kinase

Caption: Proposed mechanism of kinase inhibition by 8-aryl-[1]triazolo[4,3-c]pyrimidine derivatives.

Anticancer and Antimicrobial Activities

The broader class of triazolopyrimidines has been extensively explored for its anticancer and antimicrobial properties.[1][2] The structural diversity that can be generated from 8-Bromo-[1]triazolo[4,3-c]pyrimidine makes it an attractive scaffold for the development of novel agents in these therapeutic areas.

Conclusion

8-Bromo-[1]triazolo[4,3-c]pyrimidine is a valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its strategic design incorporates a biologically relevant core with a reactive handle for chemical diversification. While detailed experimental data for the parent compound is somewhat limited in the public literature, analogous chemistries provide a clear and reliable path for its synthesis and subsequent functionalization. The demonstrated potential of the triazolopyrimidine scaffold in various therapeutic areas, particularly as kinase inhibitors, underscores the importance of 8-Bromo-[1]triazolo[4,3-c]pyrimidine as a key intermediate for future drug discovery and development efforts.

Spectroscopic Profile of 8-Bromo-triazolo[4,3-c]pyrimidine: A Technical Guide for Researchers

Spectroscopic Profile of 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine (C₅H₃BrN₄), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages predictive models and comparative analysis with structurally related analogs to offer an in-depth, scientifically grounded spectroscopic profile. We present predicted data for ¹H NMR, ¹³C NMR, and mass spectrometry, alongside detailed, field-proven protocols for the experimental acquisition and interpretation of this data. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to identify, characterize, and utilize this compound in their work.

Introduction: The Significance of the Triazolopyrimidine Scaffold

The[1][2][3]triazolo[4,3-c]pyrimidine core is a fused heterocyclic system that continues to attract significant attention in the field of medicinal chemistry. As a bioisostere of purine, this scaffold is a key component in the design of novel therapeutics, with derivatives exhibiting a wide range of biological activities, including but not limited to anticancer, antiviral, and anti-inflammatory properties. The introduction of a bromine atom at the 8-position not only influences the electronic properties and biological activity of the molecule but also provides a versatile synthetic handle for further chemical modifications through cross-coupling reactions.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery. It provides unambiguous confirmation of molecular structure, ensures sample purity, and offers insights into the electronic environment of the molecule. This guide provides the foundational spectroscopic knowledge required to confidently work with 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine.

Molecular Structure and Predicted Spectroscopic Data

The structure of 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine, with the IUPAC numbering convention, is presented below. Understanding this structure is critical for the interpretation of its spectroscopic data.

Diagram 1: Molecular Structure and Numbering of 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine

Caption: Structure of 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. While experimental spectra for the title compound are not publicly available, we can predict the chemical shifts based on established principles and data from analogous structures. The predictions are for a solution in DMSO-d₆, a common solvent for this class of compounds.

Table 1: Predicted NMR Spectroscopic Data for 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine in DMSO-d₆

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H3~9.2 - 9.4-
H5~8.5 - 8.7-
H7~7.8 - 8.0-
C3-~145 - 148
C5-~150 - 153
C7-~115 - 118
C8-~125 - 128
C9a-~155 - 158
  • Rationale for ¹H NMR Predictions: The protons on the triazolopyrimidine core are in an electron-deficient environment, leading to downfield chemical shifts in the aromatic region. The proton at position 3 (H3), being part of the triazole ring, is expected to be the most deshielded. Protons on the pyrimidine ring (H5 and H7) will also appear at low field. The bromine atom at C8 will have a modest deshielding effect on the adjacent H7.

  • Rationale for ¹³C NMR Predictions: The carbon atoms in the heterocyclic system will resonate in the aromatic region of the ¹³C NMR spectrum. Carbons bonded to nitrogen atoms (C3, C5, C9a) are expected to be significantly downfield. The carbon bearing the bromine atom (C8) will have its chemical shift influenced by the heavy atom effect.

Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. For 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine, the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 2: Predicted Mass Spectrometry Data for 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine

IonPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)Notes
[M]⁺197.95199.95Molecular ion
[M+H]⁺198.96200.96Protonated molecular ion (common in ESI)
[M+Na]⁺220.94222.94Sodium adduct (common in ESI)

The most telling feature in the mass spectrum will be the pair of peaks for any bromine-containing fragment, separated by 2 m/z units and having nearly equal intensity.

Experimental Protocols for Spectroscopic Analysis

The following sections detail standardized, field-proven protocols for acquiring high-quality spectroscopic data for 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diagram 2: General Workflow for NMR Sample Preparation and Analysis

NMR_WorkflowAWeigh ~5-10 mg of SampleBDissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6)A->BCAdd Internal Standard (e.g., TMS) if requiredB->CDTransfer to NMR TubeC->DEAcquire 1H, 13C, and 2D NMR SpectraD->EFProcess and Analyze DataE->F

Caption: Standardized workflow for NMR analysis.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solvating power for a wide range of organic compounds.

    • If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Spectral Width: 0-16 ppm.

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

      • Spectral Width: 0-220 ppm.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the coupling patterns (singlets, doublets, etc.) to infer neighboring protons.

    • Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. 2D NMR experiments such as COSY and HSQC can be invaluable for unambiguous assignments.

Mass Spectrometry (MS)

Diagram 3: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI_MS_WorkflowAPrepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., Methanol/Water)BInfuse the solution into the ESI sourceA->BCOptimize ionization parameters (e.g., capillary voltage, gas flow)B->CDAcquire the mass spectrum in positive or negative ion modeC->DEAnalyze the m/z values and isotopic patternsD->E

Caption: General procedure for ESI-MS analysis.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution with the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL. The addition of formic acid promotes protonation ([M+H]⁺).

  • Instrumental Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode is recommended to observe the [M+H]⁺ ion.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.

    • Scan Range: Set the mass range to scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

    • Source Parameters: Optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature to achieve a stable and strong signal.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion, [M+H]⁺.

    • Crucially, look for the characteristic isotopic pattern of bromine: two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 198.96 and 200.96).

    • Use the accurate mass measurement to calculate the elemental formula and confirm it matches C₅H₃BrN₄.

Conclusion

This technical guide provides a robust, predictive spectroscopic framework for 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine. The provided protocols for NMR and MS are based on industry-standard best practices and are designed to yield high-quality, reproducible data. While experimental data is currently scarce, the predictive analysis and detailed methodologies herein offer a solid foundation for any researcher embarking on the synthesis, characterization, or application of this promising heterocyclic compound. The principles and techniques described are broadly applicable to the characterization of other novel small molecules in a research and development setting.

8-Bromo-triazolo[4,3-c]pyrimidine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action: 8-Bromo-triazolo[4,3-c]pyrimidine

Authored by: A Senior Application Scientist

Introduction

The triazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, leading to applications in oncology, inflammation, and infectious diseases.[2][3] The specific derivative, 8-Bromo-triazolo[4,3-c]pyrimidine, presents a unique substitution pattern that is anticipated to modulate its biological profile. The bromine atom at the C8 position can influence the compound's reactivity, lipophilicity, and ability to form halogen bonds, thereby affecting its target binding and overall mechanism of action.[4]

This technical guide provides a comprehensive overview of the plausible mechanisms of action for 8-Bromo-triazolo[4,3-c]pyrimidine, drawing upon the established biological activities of the broader triazolopyrimidine class. It is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound.

The Versatile Pharmacophore: Plausible Biological Targets

The triazolopyrimidine core has been identified as a key pharmacophore in the development of inhibitors for several important drug targets.[2][5] Based on the literature for structurally related analogs, the mechanism of action of 8-Bromo-triazolo[4,3-c]pyrimidine is likely to involve one or more of the following pathways.

Kinase Inhibition

A significant number of triazolopyrimidine derivatives have been reported as potent kinase inhibitors.[6][7] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The triazolopyrimidine scaffold can act as an ATP-competitive inhibitor by occupying the adenine-binding pocket of kinases.

  • c-Met Kinase: Certain triazolo-pyridazine and -pyrimidine derivatives have shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in tumor cell proliferation, survival, and metastasis.[8]

  • Epidermal Growth Factor Receptor (EGFR): Novel pyrazolo-[4,3-e][2][9]triazolopyrimidine derivatives have been found to inhibit EGFR signaling, leading to antiproliferative effects in cancer cell lines.[6]

  • Cyclin-Dependent Kinase 2 (CDK2): Pyrazolo[4,3-e][2][9]triazolo[1,5-c]pyrimidine derivatives have been identified as novel CDK2 inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[7]

The bromination at the 8-position of the triazolo[4,3-c]pyrimidine core could enhance the binding affinity and selectivity for specific kinase targets.

Bromodomain and Extra-Terminal (BET) Protein Inhibition

Derivatives of[2][9]triazolo[1,5-a]pyrimidine have been discovered as inhibitors of Bromodomain-containing protein 4 (BRD4), a member of the BET family of proteins.[10] BRD4 is an epigenetic reader that plays a critical role in the regulation of gene transcription.[10] Inhibition of BRD4 has emerged as a promising therapeutic strategy for cancer and inflammatory diseases.[10] The triazolopyrimidine scaffold can mimic the acetylated lysine residue that is recognized by the bromodomain.[10]

Adenosine Receptor Antagonism

Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives have been developed as highly potent and selective antagonists of the human A(3) adenosine receptor.[11][12] Adenosine receptors are G-protein coupled receptors that are involved in a wide range of physiological processes, and their modulation has therapeutic potential in various disorders.

Proposed Mechanism of Action for 8-Bromo-triazolo[4,3-c]pyrimidine

Given the diverse activities of the triazolopyrimidine scaffold, 8-Bromo-triazolo[4,3-c]pyrimidine is likely a multi-targeted agent. However, based on the prevalence of kinase inhibition among its analogs, a primary mechanism of action is proposed to be the inhibition of one or more protein kinases involved in oncogenic signaling pathways. The 8-bromo substituent could confer selectivity and potency towards specific kinase targets.

A secondary or parallel mechanism could involve the inhibition of BET bromodomains , leading to epigenetic modulation and downstream effects on gene expression.

The following diagram illustrates the potential signaling pathways that may be modulated by 8-Bromo-triazolo[4,3-c]pyrimidine.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (e.g., c-MYC) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation BRD4 BRD4 BRD4->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle CellCycle->Proliferation Compound 8-Bromo-triazolo [4,3-c]pyrimidine Compound->RTK Inhibition Compound->BRD4 Inhibition

Caption: Proposed signaling pathways targeted by 8-Bromo-triazolo[4,3-c]pyrimidine.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of 8-Bromo-triazolo[4,3-c]pyrimidine, a series of in vitro and cell-based assays are required.

Kinase Inhibition Assays

A comprehensive kinase panel screening is the first step to identify potential kinase targets.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Preparation of Reagents:

    • Prepare a stock solution of 8-Bromo-triazolo[4,3-c]pyrimidine in DMSO.

    • Reconstitute the kinase, substrate, and ATP to their optimal concentrations in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound or vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. . Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Representative Kinase Inhibition Data for Triazolopyrimidine Derivatives

CompoundTarget KinaseIC50 (µM)Reference
Derivative 12ec-Met0.090[8]
Compound 1EGFR(Inhibits activation)[6]
Compound 14CDK2/cyclinA20.057[7]
Cellular Assays

Cell-based assays are essential to confirm the on-target activity and evaluate the downstream cellular effects.

Protocol: Western Blot Analysis for Phosphorylated Kinases

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A549 for c-Met, HCC1937 for EGFR) to 70-80% confluency.

    • Treat the cells with varying concentrations of 8-Bromo-triazolo[4,3-c]pyrimidine for a specified time.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract the total protein.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-c-Met, c-Met).

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and determine the effect of the compound on kinase phosphorylation.

BRD4 Inhibition Assays

To investigate the potential for BET inhibition, a BRD4 binding assay can be performed.

Protocol: TR-FRET Assay for BRD4 Inhibition

  • Assay Setup:

    • Add the test compound, biotinylated histone H4 peptide, and GST-tagged BRD4 bromodomain to the assay plate.

    • Add Europium-labeled anti-GST antibody and APC-labeled streptavidin.

  • Incubation and Detection:

    • Incubate the plate in the dark at room temperature.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis:

    • A decrease in the FRET signal indicates inhibition of the BRD4-histone interaction.

    • Calculate the IC50 value from the dose-response curve.

The following diagram outlines the experimental workflow for elucidating the mechanism of action.

Experimental_Workflow Start 8-Bromo-triazolo[4,3-c]pyrimidine KinaseScreen Broad Kinase Panel Screen Start->KinaseScreen BRD4Assay BRD4 Binding Assay (TR-FRET) Start->BRD4Assay HitValidation Hit Validation & IC50 Determination KinaseScreen->HitValidation BRD4Assay->HitValidation CellularAssays Cellular Target Engagement (Western Blot) HitValidation->CellularAssays Downstream Downstream Pathway Analysis (e.g., Cell Cycle, Apoptosis) CellularAssays->Downstream Conclusion Mechanism of Action Elucidation Downstream->Conclusion

Caption: Experimental workflow for mechanism of action studies.

Conclusion

8-Bromo-triazolo[4,3-c]pyrimidine is a promising heterocyclic compound with the potential for significant biological activity. Based on the extensive research on the triazolopyrimidine scaffold, its mechanism of action is likely to involve the inhibition of key cellular signaling pathways, particularly those regulated by protein kinases and bromodomains. The experimental approaches outlined in this guide provide a robust framework for elucidating the precise molecular targets and cellular effects of this compound, which will be crucial for its future development as a therapeutic agent.

References

Unlocking the Therapeutic Potential of 8-Bromo-triazolo[4,3-c]pyrimidine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[1][2][3][4] The specific isomer, 8-Bromo-triazolo[4,3-c]pyrimidine, is a sparsely studied yet promising molecule. Its key structural features—a bromine atom at the C8 position suitable for targeted chemical modification and a planar, purine-like heterocyclic core—suggest significant potential for interaction with well-established drug targets.[5][6] This technical guide provides a comprehensive, forward-looking strategy for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this molecule. Drawing on extensive data from related triazolopyrimidine analogs, we posit that protein kinases are a high-priority target class. This guide will detail a robust, multi-stage experimental workflow, from broad-based screening to specific target validation and mechanism of action studies, designed to unlock the therapeutic promise of 8-Bromo-triazolo[4,3-c]pyrimidine.

Introduction: The Triazolopyrimidine Scaffold as a Foundation for Kinase Inhibition

While direct biological data for 8-Bromo-triazolo[4,3-c]pyrimidine is limited, the broader family of triazolopyrimidine isomers has been extensively explored, revealing a consistent pattern of activity against protein kinases. The structural resemblance of the triazolopyrimidine core to the native purine of ATP facilitates competitive binding within the ATP-binding pocket of these enzymes.[7] This established precedent forms the logical foundation of our investigation.

Notable examples from related scaffolds include:

  • Pyrazolo[4,3-e][7][8]triazolo[1,5-c]pyrimidine derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[9][10][11]

  • Triazolo[4,5-d]pyrimidine compounds have shown potent inhibitory activity against General Control Nonderepressible 2 (GCN2) kinase, a key regulator of the integrated stress response.[8][12]

  • [7][8]triazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of S-phase kinase-associated protein 2 (SKP2) and Fatty Acid-Binding Protein 4 (FABP4).[7][13]

  • Other related structures have demonstrated inhibition of c-Met, and RIPK1, highlighting the scaffold's versatility.[14][15]

The bromine atom at the C8 position of our lead compound is a critical feature. It serves as a versatile chemical handle for Structure-Activity Relationship (SAR) studies, allowing for the generation of a focused library of derivatives through well-established cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[5] This capability is essential for optimizing potency and selectivity once initial hits are identified.

Given this compelling body of evidence, this guide proposes a systematic approach to first identify which kinase (or kinase family) 8-Bromo-triazolo[4,3-c]pyrimidine interacts with and then to rigorously validate this interaction as a potential therapeutic target.

A Multi-Stage Strategy for Target Identification and Validation

We propose a phased approach that moves from broad, unbiased screening to focused, mechanism-based validation. This strategy is designed to maximize the probability of success while ensuring a rigorous, evidence-based progression.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular & Mechanistic Validation Broad Kinase Screening Broad Kinase Screening Hit Prioritization Hit Prioritization Broad Kinase Screening->Hit Prioritization Identify primary kinase families Affinity Chromatography Affinity Chromatography Affinity Chromatography->Hit Prioritization Identify binding proteins Biochemical Assays Biochemical Assays Hit Prioritization->Biochemical Assays Select top candidates Cellular Target Engagement Cellular Target Engagement Biochemical Assays->Cellular Target Engagement Confirm direct inhibition (IC50) Pathway Analysis Pathway Analysis Cellular Target Engagement->Pathway Analysis Confirm target engagement in cells Cellular Phenotypic Assays Cellular Phenotypic Assays Pathway Analysis->Cellular Phenotypic Assays Link target to function SAR Studies SAR Studies Cellular Phenotypic Assays->SAR Studies Confirm on-target effect

Caption: Phased workflow for target identification and validation.

Phase 1: Unbiased Target Discovery

The initial phase is designed to cast a wide net to identify all potential interacting proteins, with a strong focus on the kinome.

Broad Kinome Profiling

Rationale: Given the evidence from related scaffolds, a comprehensive kinase panel screen is the most logical starting point. This experiment assesses the ability of the compound to inhibit the activity of a large, diverse panel of recombinant human kinases at a fixed concentration.

Experimental Protocol: Kinase Panel Screening (e.g., Eurofins DiscoverX KINOMEscan™)

  • Compound Preparation: Prepare a 10 mM stock solution of 8-Bromo-triazolo[4,3-c]pyrimidine in 100% DMSO.

  • Assay Concentration: The compound is typically screened at a concentration of 1 µM or 10 µM.

  • Binding Assay: The assay measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound. The results are reported as "% Control", where a lower percentage indicates stronger binding/inhibition.

    • Step 1: Kinases are fused to a proprietary DNA tag.

    • Step 2: In the presence of the test compound, the kinase-tagged DNA is incubated with an immobilized, active-site directed ligand.

    • Step 3: Kinases that are not inhibited by the compound will bind to the immobilized ligand. Uninhibited kinases are captured on a solid support.

    • Step 4: The amount of bound kinase is measured by quantifying the attached DNA tag using qPCR.

  • Data Analysis: Results are typically visualized on a dendrogram of the human kinome. Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition or a Kd below a certain threshold).

Parameter Description Typical Value
Compound Concentration The concentration of the test compound used in the primary screen.1-10 µM
Assay Format Competition binding assay.KINOMEscan™, Kinase-Glo®, etc.
Hit Threshold The level of inhibition required to be considered a "hit".>90% Inhibition
Output List of inhibited kinases, ranked by inhibition percentage or Kd.Kd, % Inhibition
Affinity-Based Proteomics

Rationale: To identify potential non-kinase targets and corroborate kinase hits, an unbiased affinity chromatography approach is recommended. This involves immobilizing a derivative of the lead compound onto a solid support to "pull down" interacting proteins from a cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of 8-Bromo-triazolo[4,3-c]pyrimidine with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control bead set (without the compound) is essential.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cancer cell line (e.g., A549, HeLa, selected based on potential target expression).

  • Affinity Pulldown:

    • Step 1: Incubate the cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C.

    • Step 2: Wash the beads extensively with lysis buffer to remove non-specific binders.

    • Step 3: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification:

    • Step 1: Run the eluates on an SDS-PAGE gel and visualize with Coomassie or silver stain.

    • Step 2: Excise bands that are unique to or enriched in the compound-bead eluate.

    • Step 3: Subject the excised bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

  • Hit Prioritization: Cross-reference the identified proteins with the results from the kinome screen. Proteins identified by both methods become the highest priority candidates.

Phase 2: Rigorous In Vitro and Cellular Target Validation

Once high-priority candidates are identified, the focus shifts to validating direct engagement and quantifying the potency of the interaction.

Biochemical IC50 Determination

Rationale: To confirm direct enzymatic inhibition of the top kinase candidates and determine potency, dose-response enzymatic assays are performed.

Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Reagents: Obtain recombinant kinase, appropriate substrate, and ATP.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 8-Bromo-triazolo[4,3-c]pyrimidine in DMSO.

  • Kinase Reaction:

    • Step 1: In a 384-well plate, add the kinase and the serially diluted compound. Incubate for 15 minutes.

    • Step 2: Initiate the reaction by adding the substrate/ATP mixture. Incubate for 1 hour at room temperature.

    • Step 3: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Step 4: Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure luminescence. Plot the signal versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to confirm that the compound directly binds to its target in living cells. The principle is that a protein becomes more thermally stable when bound to a ligand.

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of 8-Bromo-triazolo[4,3-c]pyrimidine for 1 hour.

  • Thermal Challenge:

    • Step 1: Aliquot the treated cell suspensions into PCR tubes.

    • Step 2: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Protein Quantification:

    • Step 1: Lyse the cells by freeze-thawing.

    • Step 2: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Step 3: Analyze the soluble fraction by Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensity at each temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating target stabilization.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A 1. Cell Treatment Treat cells with Vehicle (DMSO) or Compound B 2. Heating Heat aliquots across a temperature gradient A->B C 3. Lysis & Centrifugation Separate soluble (S) and precipitated (P) fractions B->C D 4. Western Blot Probe soluble fraction for target protein C->D E 5. Analysis Plot protein abundance vs. temperature to generate melt curve D->E Result Compound-treated cells show a rightward shift in the melting curve, indicating target stabilization.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Elucidating Mechanism and Cellular Effects

With a validated target, the final phase connects this molecular interaction to a cellular phenotype.

Target Pathway Modulation

Rationale: To confirm that target engagement leads to the expected biological consequence, we must measure the phosphorylation status of known downstream substrates of the target kinase.

Experimental Protocol: Western Blotting for Phospho-proteins

  • Cell Treatment: Treat cells with a dose-range of 8-Bromo-triazolo[4,3-c]pyrimidine for a relevant time period (e.g., 2 hours). Include a positive control inhibitor if available.

  • Lysis: Prepare whole-cell lysates.

  • Western Blotting:

    • Step 1: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Step 2: Probe separate membranes with antibodies against the phosphorylated form of a key downstream substrate and the total amount of that substrate.

    • Step 3: Also probe for the total level of the target kinase to ensure the compound does not cause its degradation.

  • Data Analysis: A successful outcome will show a dose-dependent decrease in the phosphorylation of the substrate, with no change in the total substrate or target protein levels.

G cluster_pathway Example: EGFR Pathway Inhibition Compound 8-Bromo-triazolo [4,3-c]pyrimidine EGFR EGFR Compound->EGFR Inhibits Akt Akt EGFR->Akt Phosphorylates Erk Erk1/2 EGFR->Erk Phosphorylates Proliferation Cell Proliferation & Survival Akt->Proliferation Erk->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Phenotypic Assays

Rationale: Correlate target inhibition with a relevant cellular outcome, such as inhibition of cancer cell proliferation.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cancer cell lines (chosen based on target expression/dependency) in 96-well plates.

  • Compound Treatment: Treat cells with a serial dilution of the compound for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Measure luminescence and plot viability versus concentration to determine the GI50 (concentration for 50% growth inhibition). A potent GI50 in a cell line known to be dependent on the target kinase provides strong evidence for on-target activity.

Conclusion and Future Directions

This guide outlines a comprehensive, scientifically rigorous pathway for the systematic evaluation of 8-Bromo-triazolo[4,3-c]pyrimidine. By leveraging the known pharmacology of the triazolopyrimidine scaffold, we have established a strong hypothesis centered on kinase inhibition. The proposed multi-phase workflow, moving from broad discovery to specific validation, provides a clear and logical framework for any research team. Successful execution of these studies will not only elucidate the mechanism of action for this specific molecule but also pave the way for a targeted SAR campaign to optimize it into a potential clinical candidate. The versatility of the C8-bromo position is the key to future development, allowing for the rapid generation of analogs to improve potency, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Brominated Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural versatility and wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] A key strategy in optimizing the therapeutic potential of this scaffold is the strategic introduction of halogen atoms, particularly bromine. Bromination can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and introduce specific, high-affinity interactions with biological targets.[6][7] This guide provides a detailed exploration of the structure-activity relationships (SAR) of brominated triazolopyrimidines, focusing on how the position and nature of bromine substitution modulate their biological effects, particularly as kinase inhibitors. We will dissect synthetic methodologies, analyze quantitative activity data, and provide detailed experimental protocols to empower researchers in the rational design of next-generation triazolopyrimidine-based therapeutics.

Introduction: The Triazolopyrimidine Scaffold and the Strategic Role of Bromination

The triazolopyrimidine core is a privileged heterocyclic system, essentially a bioisostere of the naturally occurring purine ring system.[4] This structural mimicry allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][8] Molecules built on this scaffold have shown promise against various targets, including Aurora kinases, S-phase kinase-associated protein 2 (Skp2), and the proteasome.[9][10][11]

Why Bromine?

The introduction of a bromine atom—a process known as bromination—is a powerful tool in drug design.[6] Unlike smaller halogens, bromine offers a unique combination of properties:

  • Size and Polarizability: Its relatively large atomic radius and polarizable electron cloud can facilitate strong van der Waals contacts and halogen bonds—a specific, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site.[6][7]

  • Lipophilicity: Bromine significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability, although this must be carefully balanced to maintain solubility.[12]

  • Metabolic Stability: The carbon-bromine bond is generally stable to metabolic degradation, potentially increasing the drug's half-life.[7]

  • Modulation of Activity: Strategic placement of bromine can enhance binding affinity, improve selectivity for the target protein, and increase overall therapeutic activity.[6][13]

This guide will focus on how these properties are leveraged in the context of the triazolopyrimidine scaffold to achieve potent and selective biological activity.

Synthetic Strategies for Brominated Triazolopyrimidines

The synthesis of a diverse library of brominated triazolopyrimidines is fundamental to exploring their SAR. A common and effective approach involves a multi-step synthesis that allows for late-stage diversification.

A representative synthetic pathway often begins with the condensation of a 1,3-dicarbonyl compound with a 3-amino-1,2,4-triazole to form the core 7-hydroxytriazolopyrimidine intermediate.[14] This intermediate is then chlorinated, typically using phosphoryl chloride (POCl₃), to create a reactive 7-chloro derivative. This chloro-intermediate serves as a versatile anchor point for introducing various side chains via nucleophilic substitution, while bromination can be achieved on different parts of the molecule as needed.[2][14]

G cluster_core Core Formation cluster_activation Activation cluster_diversification Diversification start1 3-Amino-1,2,4-triazole intermediate1 7-Hydroxy-triazolopyrimidine (Intermediate 4) start1->intermediate1 Condensation (e.g., Acetic Acid, heat) start2 Brominated 1,3-Diketone start2->intermediate1 intermediate2 7-Chloro-triazolopyrimidine (Intermediate 5) intermediate1->intermediate2 Chlorination (POCl₃) final_product Final Brominated Triazolopyrimidine Analog intermediate2->final_product Nucleophilic Substitution (Amine R-NH₂)

Caption: General synthetic workflow for triazolopyrimidine analogs.

Experimental Protocol: Synthesis of a C7-Substituted Triazolopyrimidine

This protocol is a generalized representation based on common synthetic routes.[14]

Step 1: Synthesis of 7-hydroxytriazolopyrimidine intermediate (4)

  • To a solution of a substituted 1,3-diketone (1.0 eq) in glacial acetic acid (10 mL/mmol), add 3-amino-1,2,4-triazole (1.1 eq).

  • Heat the reaction mixture to 120°C and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the mixture into ice-water and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and diethyl ether, then dry under vacuum to yield the 7-hydroxytriazolopyrimidine intermediate.

Step 2: Synthesis of 7-chloro-triazolopyrimidine intermediate (5)

  • Suspend the 7-hydroxytriazolopyrimidine intermediate (1.0 eq) in phosphoryl chloride (POCl₃, 5 mL/mmol).

  • Heat the mixture to 100°C and stir for 2 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-chloro intermediate, which can be used in the next step without further purification.

Step 3: Synthesis of Final C7-amino-triazolopyrimidine Analog

  • Dissolve the 7-chloro-triazolopyrimidine intermediate (1.0 eq) in N-Methyl-2-pyrrolidone (NMP, 5 mL/mmol).

  • Add the desired amine (e.g., a brominated phenethylamine) (1.2 eq) to the solution.

  • Heat the reaction mixture to 100°C and stir until the starting material is consumed (monitor by TLC).

  • Cool to room temperature, add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product.

Structure-Activity Relationship (SAR) Analysis

The biological activity of triazolopyrimidines is highly dependent on the substitution pattern around the core. Bromine's placement can dramatically alter potency and selectivity.

Bromination of Phenyl Rings at C5 and C7 Positions

Much SAR exploration has focused on appending phenyl or phenethyl groups at the C5 and C7 positions of the triazolopyrimidine core. Halogenating these phenyl rings is a common strategy to probe for beneficial interactions in the target's binding pocket.

  • C7-Position: Studies on triazolopyrimidines as anti-tubercular agents revealed that substitutions at the C7 position are critical. A two-carbon linker connecting an aromatic ring to the C7 amine was found to be a preferred feature.[14] In a series targeting Mycobacterium tuberculosis, a brominated phenyl ring attached via a phenethylamine linker at C7 (similar to compound 12 in the reference study) was well-tolerated, maintaining potent activity (MIC = 1.1 µM) with low cytotoxicity.[2] This suggests the space around the C7 position can accommodate the bulky bromine atom, potentially forming favorable interactions.

  • C5-Position: The C5 position is equally important. In one study, a compound featuring a 7-(4-bromophenyl) group was synthesized and its crystal structure determined, highlighting its potential as a kinase inhibitor targeting the EGFR pathway.[1] The presence of bromine on the phenyl ring can influence the orientation of the ring within the ATP-binding site, potentially leading to enhanced interactions.

Compound ID (Reference)C5-SubstituentC7-Substituent Linker & RingBromine PositionBiological Activity (Target)IC₅₀ / MIC
Compound 12[2] Pyridin-2-yl-NH-(CH₂)₂-Phenyl4-Br on PhenylM. tuberculosis1.1 µM (MIC)
Compound 11[2] Pyridin-2-yl-NH-(CH₂)₂-Phenyl4-Cl on PhenylM. tuberculosis0.71 µM (MIC)
Compound 3[1] Pyridin-4-yl-N-Phenyl (direct)4-Br on PhenylAnticancer (EGFR)>11 µM (IC₅₀)
Compound 1[1] Pyridin-2-yl-N-Phenyl (direct)NoneAnticancer (EGFR)7-11 µM (IC₅₀)

Table 1: Comparison of brominated and non-brominated triazolopyrimidines. Data synthesized from multiple sources for illustrative SAR analysis.[1][2]

From the table, we can infer several key SAR insights:

  • Halogen Tolerance: Both chlorine and bromine are well-tolerated on the C7-phenethyl substituent, resulting in potent anti-mycobacterial activity.[2]

  • Linker Importance: The activity can be highly sensitive to the linker between the core and the substituted phenyl ring. A direct linkage (Compound 3) versus a phenethyl linkage (Compound 12) results in vastly different biological activities and targets.[1][2]

  • Target-Specific Effects: The benefit of bromination is context-dependent. While the 4-bromophenyl group in Compound 3 was part of a series showing EGFR inhibition, the parent non-brominated Compound 1 was more potent in the reported assays.[1] This underscores that bromination is not a universal enhancement and must be evaluated for each specific biological target.

The Role of Halogen Bonding and Lipophilicity

The observed activity of brominated compounds can often be rationalized by two key physicochemical effects: halogen bonding and increased lipophilicity.

G Bromination Bromination of Triazolopyrimidine Scaffold Lipophilicity Increased Lipophilicity Bromination->Lipophilicity HalogenBonding Halogen Bonding Potential Bromination->HalogenBonding Bioavailability Improved Membrane Permeability & Bioavailability Lipophilicity->Bioavailability Metabolism Altered Metabolism (Increased Half-life) Lipophilicity->Metabolism BindingAffinity Enhanced Binding Affinity (Target-Specific) HalogenBonding->BindingAffinity Selectivity Improved Selectivity HalogenBonding->Selectivity BiologicalActivity Modulated Biological Activity Bioavailability->BiologicalActivity Metabolism->BiologicalActivity BindingAffinity->BiologicalActivity Selectivity->BiologicalActivity

Caption: Physicochemical consequences of bromination in drug design.

A bromine atom on an aromatic ring creates a region of positive electrostatic potential on its outward-facing pole, known as a "sigma-hole." This can form a highly directional, non-covalent bond with an electron-dense atom (like a backbone carbonyl oxygen or a catalytic aspartate residue) in a protein's active site.[6] This "halogen bond" can be a critical contributor to binding affinity and selectivity. For instance, in kinase inhibitors, this interaction can help anchor the ligand in the ATP pocket, improving potency.

Target Pathways and Mechanism of Action

Brominated triazolopyrimidines have been shown to modulate several critical signaling pathways, primarily through the inhibition of protein kinases.

Inhibition of the EGFR/AKT Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives proliferation in many cancers.[1] One study showed that a pyrazolo-triazolopyrimidine derivative (Compound 1) inhibited the phosphorylation of EGFR and its downstream effectors, AKT and ERK1/2, in breast and cervical cancer cell lines.[1] Although the brominated analog in this specific study was less active, the work establishes the scaffold's potential to target this pathway. Strategic bromination could, in a different chemical context, enhance this activity.

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K pY AKT AKT PI3K->AKT PIP3 Proliferation Cell Proliferation & Survival AKT->Proliferation p Inhibitor Brominated Triazolopyrimidine Inhibitor->EGFR

Caption: Simplified EGFR/AKT signaling pathway and point of inhibition.

Protocol: Western Blot for EGFR Pathway Inhibition

This protocol allows for the assessment of a compound's effect on protein phosphorylation.

  • Cell Culture and Treatment: Seed cancer cells (e.g., HCC1937 or HeLa) in 6-well plates and allow them to adhere overnight. Treat cells with the brominated triazolopyrimidine compound at various concentrations (e.g., 0, 1, 5, 10 µM) for 24-48 hours.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A decrease in the p-EGFR/total EGFR ratio indicates target engagement.[1]

Future Outlook and Conclusion

The strategic bromination of the triazolopyrimidine scaffold remains a highly promising avenue for the development of novel therapeutics. The clear structure-activity relationships emerging from recent studies provide a rational basis for designing next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Future work should focus on:

  • Systematic SAR: Synthesizing and testing comprehensive libraries where the bromine position is systematically varied across all available positions on the core and its substituents.

  • Structure-Based Design: Utilizing co-crystal structures of lead compounds with their target proteins to visualize binding modes and rationally design new analogs that maximize favorable interactions, including halogen bonds.

  • Pharmacokinetic Optimization: Balancing the lipophilicity-enhancing effects of bromine with properties required for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

References

8-Bromo-triazolo[4,3-c]pyrimidine: A Technical Guide for Researchers in Drug Discovery

8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine: A Technical Guide for Researchers in Drug Discovery

An In-Depth Exploration of a Versatile Purine Analog for Kinase Inhibition

Abstract

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Purine analogs have historically served as a rich scaffold for the development of such agents. This technical guide delves into the chemical and biological landscape of 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine, a purine analog with significant potential as a versatile intermediate and active pharmacophore. We will explore its synthesis, physicochemical properties, and its emerging role as a modulator of key cellular signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research and development endeavors.

The Strategic Advantage of 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine as a Purine Analog

The structural resemblance of the[1][2]triazolo[4,3-c]pyrimidine core to the endogenous purine bases, adenine and guanine, is the foundation of its pharmacological potential. This bioisosteric relationship allows it to competitively bind to the ATP-binding sites of various kinases, enzymes that play a pivotal role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.

The 8-bromo substitution on the triazolopyrimidine scaffold serves a dual purpose. Firstly, it provides a crucial vector for synthetic diversification. The bromine atom is a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the generation of extensive libraries of analogs for structure-activity relationship (SAR) studies[1]. Secondly, the electronic and steric properties of the bromine atom can influence the binding affinity and selectivity of the molecule for its target kinases.

Synthesis_WorkflowstartStarting Materials:4,6-DichloropyrimidineHydrazinestep1Step 1: HydrazinolysisFormation of 4-Hydrazinylpyrimidinestart->step1step2Step 2: CondensationReaction with Aldehyde to form Hydrazonestep1->step2step3Step 3: Oxidative Cyclizationand Bromination (e.g., with Bromine)step2->step3productFinal Product:8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidinestep3->productKinase_Inhibition_PathwayPurine_Analog8-Bromo-triazolo[4,3-c]pyrimidine(Purine Analog)KinaseKinase (e.g., CDK2)Active SitePurine_Analog->KinaseCompetitiveBindingInhibitionInhibitionATPATPATP->KinaseBindsPhospho_SubstratePhosphorylated SubstrateKinase->Phospho_SubstratePhosphorylatesSubstrateSubstrate ProteinSubstrate->KinaseBindsCell_SignalingDownstream Signaling(e.g., Cell Cycle Progression)Phospho_Substrate->Cell_SignalingActivatesInhibition->KinaseBlocks ATP Binding

The Versatile Scaffold: A Technical Guide to 8-Bromo-triazolo[4,3-c]pyrimidine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2]triazolo[4,3-c]pyrimidine ring system, a fused heterocycle isoelectronic with purines, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and hydrogen bonding capabilities make it a valuable core for designing novel therapeutics. This guide focuses on a key derivative, 8-Bromo-triazolo[4,3-c]pyrimidine, a versatile building block whose strategic bromination unlocks a vast chemical space for derivatization. We will delve into its core physicochemical properties, robust synthetic protocols, and its pivotal role in generating diverse compound libraries through modern cross-coupling chemistry, providing researchers with the foundational knowledge to leverage this scaffold in their drug discovery programs.

Introduction: The Strategic Value of the Triazolopyrimidine Core

In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is perpetual. The triazolopyrimidine scaffold has emerged as a cornerstone in this endeavor, featuring in a wide array of compounds with demonstrated therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The structural similarity of the triazolopyrimidine core to endogenous purines allows it to act as a bio-isostere, potentially interacting with biological targets such as kinases and other ATP-binding proteins.[4]

8-Bromo-triazolo[4,3-c]pyrimidine stands out as a particularly valuable intermediate. The bromine atom at the 8-position is not merely a substituent; it is a strategic functional handle. Its presence provides a reactive site for a suite of high-yield, functional group-tolerant chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to systematically modify the core structure, facilitating extensive Structure-Activity Relationship (SAR) studies essential for optimizing lead compounds.[4]

Molecular Structure and Physicochemical Properties

The core of 8-Bromo-triazolo[4,3-c]pyrimidine is a planar, bicyclic aromatic system formed by the fusion of a 1,2,4-triazole ring and a pyrimidine ring. The bromine atom at the C8 position significantly influences the molecule's electronic and steric properties, serving as a versatile leaving group in cross-coupling reactions.

Diagram of 8-Bromo-triazolo[4,3-c]pyrimidine

Caption: Chemical structure of 8-Bromo-triazolo[4,3-c]pyrimidine.

Table 1: Core Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₅H₃BrN₄[4]
Molecular Weight 199.01 g/mol [4]
SMILES C1=C(C2=NN=CN2C=N1)Br[5]
InChI Key PWBGVYGIQJQOKQ-UHFFFAOYSA-NN/A
Solubility Expected to have low aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF, based on analogs.[6]
Melting Point Data not available for the parent compound. Substituted analogs show melting points often exceeding 200°C.[1]
pKa Data not available. The triazole and pyrimidine nitrogens provide basic centers.N/A

Note: Experimental data for the parent compound is limited. Some properties are inferred from closely related analogs.

Synthesis and Spectroscopic Characterization

The synthesis of the 8-Bromo-triazolo[4,3-c]pyrimidine core can be achieved through several reliable methods. A prevalent and robust strategy involves the bromine-mediated oxidative cyclization of pyrimidinyl-hydrazone precursors. This method is advantageous as it constructs the bicyclic system and installs the key bromine atom in a single transformation.

Diagram of Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product Hydrazine Hydrazine Hydrazone Hydrazone Hydrazine->Hydrazone Condensation Aldehyde Aldehyde Aldehyde->Hydrazone 8-Bromo-triazolo[4,3-c]pyrimidine 8-Bromo-triazolo[4,3-c]pyrimidine Hydrazone->8-Bromo-triazolo[4,3-c]pyrimidine Oxidative Cyclization (Br₂, NaOAc, Acetic Acid)

Caption: General workflow for the synthesis of 8-Bromo-triazolo[4,3-c]pyrimidine.

Experimental Protocol: Bromine-Mediated Oxidative Cyclization

This protocol is adapted from established procedures for similar heterocyclic systems and should be optimized for specific substrates.

  • Hydrazone Formation: To a solution of the appropriate pyrimidinyl hydrazine (1.0 eq) in ethanol, add the desired aldehyde (1.1 eq). The mixture is stirred at room temperature for 2-4 hours, during which the hydrazone product typically precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • Rationale: This is a standard condensation reaction. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N bond of the hydrazone.

  • Oxidative Cyclization: The dried hydrazone (1.0 eq) and sodium acetate (3.0 eq) are suspended in glacial acetic acid. The mixture is cooled in an ice bath, and a solution of bromine (3.0 eq) in acetic acid is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 24 hours.

    • Rationale: Sodium acetate acts as a base to facilitate the reaction. Bromine serves as both the cyclizing agent and the source of the 8-position bromine atom. The reaction proceeds through an electrophilic attack, leading to ring closure and subsequent aromatization.

  • Work-up and Purification: The reaction mixture is poured into ice water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product is then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 8-Bromo-triazolo[4,3-c]pyrimidine.

Table 2: Expected Spectroscopic Features
TechniqueExpected Observations
¹H NMR Aromatic protons on the pyrimidine and triazole rings are expected to appear as singlets or doublets in the downfield region (typically δ 7.0-9.5 ppm). The exact chemical shifts and coupling constants will depend on the substitution pattern. For the parent compound, three distinct signals in the aromatic region are anticipated.
¹³C NMR Resonances for the carbon atoms of the fused heterocyclic core are expected in the aromatic region (δ 110-160 ppm). The carbon atom attached to the bromine (C8) will be shifted, and its resonance can be identified through DEPT or HMBC experiments.
Mass Spec. (EI/ESI) The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Chemical Reactivity: A Gateway to Molecular Diversity

The true synthetic power of 8-Bromo-triazolo[4,3-c]pyrimidine lies in the reactivity of its C8-bromo substituent. This position is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

Diagram of Key Derivatization Reactions

G Start 8-Bromo-triazolo[4,3-c]pyrimidine Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, R-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Base, R₂-NH) Start->Buchwald Sonogashira Sonogashira Coupling (Pd/Cu Catalysts, Base, R-C≡CH) Start->Sonogashira Aryl 8-Aryl-triazolo[4,3-c]pyrimidine Suzuki->Aryl Amino 8-Amino-triazolo[4,3-c]pyrimidine Buchwald->Amino Alkynyl 8-Alkynyl-triazolo[4,3-c]pyrimidine Sonogashira->Alkynyl

Caption: Key cross-coupling reactions for derivatizing the 8-position.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This general protocol is highly adaptable and serves as a starting point for coupling various boronic acids.[8][9][10]

  • Reaction Setup: In a reaction vessel, combine 8-Bromo-triazolo[4,3-c]pyrimidine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Rationale: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation to the palladium center. The choice of base and catalyst can significantly impact reaction efficiency.

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Rationale: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Removing dissolved oxygen is critical for maintaining catalytic activity and achieving high yields.

  • Reaction Execution: Heat the mixture under an inert atmosphere at 80-100°C. Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired 8-aryl-triazolo[4,3-c]pyrimidine derivative.

Conclusion: A Versatile Tool for Modern Drug Discovery

8-Bromo-triazolo[4,3-c]pyrimidine is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its stable, purine-like core provides a favorable starting point for interacting with a multitude of biological targets. The true value of this scaffold is realized through its C8-bromo functionality, which acts as a linchpin for introducing molecular diversity with precision and efficiency. By mastering the synthesis and derivatization of this compound, researchers are well-equipped to generate novel, potent, and selective therapeutic candidates to address unmet medical needs.

References

Methodological & Application

Buchwald-Hartwig amination of 8-Bromo-triazolo[4,3-c]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Buchwald-Hartwig Amination of 8-Bromo-triazolo[4,3-c]pyrimidine for Medicinal Chemistry Applications

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The triazolo[4,3-c]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition. The strategic functionalization of this core, particularly through the introduction of various amino groups, is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

The Buchwald-Hartwig amination stands as a transformative tool in this context.[1] It is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen (C-N) bonds between aryl or heteroaryl halides and a vast array of amines.[2][3] This reaction circumvents the limitations of traditional methods, which often suffer from harsh conditions and limited substrate scope.[1] For electron-deficient and nitrogen-rich heterocycles like 8-bromo-triazolo[4,3-c]pyrimidine, which are often challenging substrates, the Buchwald-Hartwig amination provides a robust and versatile synthetic route. These substrates can be prone to catalyst inhibition or undesired side reactions, necessitating carefully optimized protocols.[4][5]

This document provides a detailed guide to the successful execution of the Buchwald-Hartwig amination on this specific scaffold, grounded in mechanistic principles and field-proven insights for researchers in drug development.

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle typically proceeds through three key stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[1][3]

  • Oxidative Addition : A low-valent Palladium(0) complex, stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the 8-bromo-triazolo[4,3-c]pyrimidine. This forms a Pd(II) intermediate. The choice of ligand is crucial here; bulky, electron-rich ligands facilitate this rate-limiting step.[6]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination : This final step involves the formation of the desired C-N bond, yielding the aminated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

dot digraph "Buchwald-Hartwig Catalytic Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Figure 1: The Catalytic Cycle", fontcolor="#202124"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Complex [label="Oxidative Addition\nComplex (Pd-II)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amido_Complex [label="Palladium Amido\nComplex (Pd-II)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NR'R''\n(Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reactant Nodes ArX [label="Ar-Br\n(8-Bromo-triazolo[4,3-c]pyrimidine)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="HNR'R''\n(Amine)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ArX -> OA_Complex [label="Oxidative\nAddition"]; Pd0 -> OA_Complex; OA_Complex -> Amido_Complex [label="Ligand Exchange\n& Deprotonation"]; Amine -> OA_Complex [style=dashed]; Base -> OA_Complex [style=dashed]; Amido_Complex -> Product [label="Reductive\nElimination"]; Amido_Complex -> Pd0 [style=dashed];

// Invisible edges for layout Product -> ArX [style=invis]; }

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of 8-bromo-triazolo[4,3-c]pyrimidine with a representative secondary amine, morpholine.

3.1. Materials and Reagents

  • Substrate: 8-Bromo-triazolo[4,3-c]pyrimidine

  • Amine: Morpholine

  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen), TLC plates, syringes, standard glassware for work-up and purification.

3.2. Step-by-Step Procedure

  • Reaction Setup (Inert Atmosphere is Critical):

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 8-bromo-triazolo[4,3-c]pyrimidine (1.0 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), and XPhos (0.04 eq, 4 mol%).

    • Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times. This process is crucial to remove oxygen, which can deactivate the catalyst.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 eq).

    • Add anhydrous solvent (e.g., 1,4-dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.

    • Finally, add the amine nucleophile, morpholine (1.2 eq), via syringe.

  • Reaction Execution:

    • Lower the sealed flask into a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously. The color will typically change to a dark brown or black, which is characteristic of an active palladium catalyst.

  • Monitoring the Reaction:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and spot the organic layer on a TLC plate.

    • The reaction is typically complete within 2-12 hours.

  • Work-up Procedure:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 8-(morpholino)-triazolo[4,3-c]pyrimidine.

Optimization and Key Parameter Discussion

The success of the Buchwald-Hartwig amination on this electron-deficient heterocycle is highly dependent on the careful selection of reaction components. The following table summarizes typical optimization parameters based on established principles for challenging substrates.

ParameterVariationRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃ is a Pd(0) source and often requires no pre-activation. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species. For sensitive substrates, a well-defined Pd(0) source can provide more reproducible results.
Ligand XPhos, RuPhos, BrettPhosThis is the most critical parameter. Electron-rich, bulky biaryl monophosphine ligands (the "Buchwald ligands") are essential.[5] They promote the formation of the active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition, and facilitate the final reductive elimination.[1] For primary amines, ligands like BrettPhos are often superior.[3][8]
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOtBu is common, but if the substrate has base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ can be screened, although this may require higher temperatures or longer reaction times.[3]
Solvent Toluene, 1,4-Dioxane, THFAprotic solvents are standard. Toluene and dioxane are favored for their ability to reach high temperatures.[9] The choice can affect the solubility of the base and intermediates, influencing reaction rates. Dioxane should be used with caution due to peroxide formation.
Temperature 80 - 120 °CHigher temperatures are generally required to drive the reaction, especially with less reactive aryl bromides or chlorides. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields.[10]

dot digraph "Experimental Workflow" { graph [rankdir=LR, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Figure 2: General Experimental Workflow", fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10];

// Nodes Start [label="1. Reagent Assembly\n(Substrate, Catalyst, Ligand, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Inert Atmosphere\n(Evacuate/Backfill Ar)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Addition [label="3. Reagent Addition\n(Solvent, Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="4. Heating & Stirring\n(100-110 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="5. Reaction Monitoring\n(TLC / LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="6. Aqueous Work-up\n(Quench, Extract)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="7. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="8. Characterization\n(NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Inert -> Addition -> Reaction -> Monitor -> Workup -> Purify -> End; }

Caption: A flowchart illustrating the key stages of the experimental protocol.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature.4. Inappropriate ligand choice.1. Ensure rigorous inert atmosphere techniques.2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu).3. Increase temperature or switch to microwave heating.4. Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos).
Hydrodehalogenation The primary side reaction where the bromine is replaced by hydrogen. This can be caused by β-hydride elimination from certain intermediates or trace water.1. Use rigorously anhydrous solvents and reagents.2. Choose a ligand that promotes reductive elimination over side reactions.[1]
Complex Product Mixture 1. Substrate degradation under basic/high-temp conditions.2. Multiple reactive sites on the amine or substrate.1. Attempt the reaction with a milder base and/or lower temperature.2. Use protecting groups on other nucleophilic sites if present.
Purification Difficulties The product and starting material have similar polarity.Adjust the mobile phase for column chromatography; a shallow gradient or a different solvent system may be required.

Conclusion

The Buchwald-Hartwig amination is an indispensable method for the synthesis of 8-amino-substituted triazolo[4,3-c]pyrimidines. The success of this transformation on a challenging, electron-deficient heterocyclic substrate is critically dependent on the rigorous exclusion of oxygen and the rational selection of a bulky, electron-rich phosphine ligand in combination with an appropriate palladium source and base. By following the detailed protocols and considering the optimization strategies outlined in this guide, researchers can confidently and efficiently generate diverse libraries of compounds for drug discovery programs.

References

Application Note: A Validated Protocol for the Synthesis of 8-Bromo-triazolo[4,3-c]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Triazolo[4,3-c]pyrimidines in Medicinal Chemistry

The[1][2]triazolo[4,3-c]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[2][3] This fused ring system, an isostere of purine, allows for diverse substitutions, enabling the fine-tuning of its biological profile.[4] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] The introduction of a bromine atom at the 8-position provides a valuable handle for further synthetic diversification through cross-coupling reactions, allowing for the generation of extensive compound libraries for drug discovery programs.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 8-bromo-[1][2]triazolo[4,3-c]pyrimidine derivatives. The described methodology is based on established and reliable synthetic transformations, ensuring reproducibility and high yields. We will delve into the mechanistic rationale behind each step, offer practical guidance for execution, and address critical safety considerations.

Synthetic Strategy: A Three-Step Approach

The synthesis of the target 8-bromo-[1][2]triazolo[4,3-c]pyrimidine is efficiently achieved through a three-step sequence, starting from the readily available 5-bromouracil. The overall workflow is depicted below:

Synthesis_Workflow Start 5-Bromouracil Step1 Step 1: Dichlorination Start->Step1 Intermediate1 5-Bromo-2,4-dichloropyrimidine Step1->Intermediate1 Step2 Step 2: Hydrazinolysis Intermediate1->Step2 Intermediate2 5-Bromo-2-chloro-4-hydrazinylpyrimidine Step2->Intermediate2 Step3 Step 3: Cyclization Intermediate2->Step3 FinalProduct 8-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine Step3->FinalProduct

Caption: Overall synthetic workflow for 8-bromo-[1][2]triazolo[4,3-c]pyrimidine.

Mechanistic Insights and Rationale

Step 1: Dichlorination of 5-Bromouracil

The initial step involves the conversion of the di-oxo functionalities of 5-bromouracil to chloro groups. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylformamide (DMF) or with the addition of phosphorus pentachloride (PCl₅).[4] The reaction proceeds via the formation of a Vilsmeier-Haack-like intermediate with DMF, or through direct attack by POCl₃ on the tautomeric enol form of the uracil ring, leading to the formation of the aromatic 5-bromo-2,4-dichloropyrimidine. This intermediate is significantly more reactive towards nucleophilic substitution than the starting uracil.

Step 2: Regioselective Hydrazinolysis

The introduction of the hydrazine moiety is a critical step. The two chlorine atoms on the pyrimidine ring exhibit different reactivities. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. This regioselectivity is exploited by reacting 5-bromo-2,4-dichloropyrimidine with hydrazine hydrate at low temperatures. The more electrophilic C4-chloro substituent is selectively displaced by the hydrazine nucleophile to yield 5-bromo-2-chloro-4-hydrazinylpyrimidine. Careful control of the reaction temperature is crucial to prevent disubstitution.

Step 3: Annulation of the Triazole Ring

The final step is the cyclization of the 4-hydrazinylpyrimidine intermediate to form the fused triazole ring. This is commonly achieved by heating the intermediate with an orthoformate, such as triethyl orthoformate, which serves as a one-carbon synthon. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol to afford the aromatic[1][2]triazolo[4,3-c]pyrimidine core.

A Note on Isomerization: The Dimroth Rearrangement

It is important for researchers to be aware of the potential for a Dimroth rearrangement, where the initially formed[1][2]triazolo[4,3-c]pyrimidine (the kinetic product) can rearrange to the more thermodynamically stable[1][2]triazolo[1,5-c]pyrimidine isomer, particularly under acidic or basic conditions at elevated temperatures.[5][7][8][9] The mechanism involves ring-opening of the pyrimidine, rotation of the substituent, and subsequent ring-closure.[7][8] Monitoring the reaction by techniques such as NMR spectroscopy is advisable to assess the isomeric purity of the product.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Bromouracil≥98%Standard chemical supplier
Phosphorus oxychloride (POCl₃)≥99%Standard chemical supplierHighly corrosive and toxic.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard chemical supplier
Hydrazine hydrate55-64% solutionStandard chemical supplierToxic and corrosive.
Triethyl orthoformate≥98%Standard chemical supplierFlammable.
Dichloromethane (DCM)ACS gradeStandard chemical supplier
Ethanol (EtOH)AnhydrousStandard chemical supplier
Diethyl etherACS gradeStandard chemical supplier
Saturated aq. NaHCO₃Prepared in-house
Anhydrous MgSO₄ or Na₂SO₄Standard chemical supplier

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reaction Mixture: To the flask, add 5-bromouracil (1.0 eq) and phosphorus oxychloride (5.0 eq).

  • Catalyst: Slowly add N,N-dimethylformamide (0.5 eq) to the stirred suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic reaction and will release HCl gas.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the initial reaction).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 5-bromo-2,4-dichloropyrimidine can be purified by column chromatography on silica gel or used directly in the next step if of sufficient purity.[4]

Step 2: Synthesis of 5-Bromo-2-chloro-4-hydrazinylpyrimidine

  • Setup: In a fume hood, dissolve the crude 5-bromo-2,4-dichloropyrimidine (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress by TLC.

  • Work-up:

    • Upon completion, a precipitate should form. If not, slowly add cold water to induce precipitation.

    • Filter the solid product and wash with cold water and then with a small amount of cold diethyl ether.

    • Dry the solid under vacuum to yield 5-bromo-2-chloro-4-hydrazinylpyrimidine.

Step 3: Synthesis of 8-Bromo-7-chloro-[1][2]triazolo[4,3-c]pyrimidine

  • Setup: In a fume hood, suspend the 5-bromo-2-chloro-4-hydrazinylpyrimidine (1.0 eq) in triethyl orthoformate (10-15 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heating: Heat the mixture to reflux (approximately 140-150 °C) for 3-5 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess triethyl orthoformate under reduced pressure.

    • The resulting solid can be triturated with diethyl ether or hexane to induce crystallization.

  • Purification: Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol to afford the pure 8-bromo-7-chloro-[1][2]triazolo[4,3-c]pyrimidine.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: As an indicator of purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; hydrolysis of POCl₃.Ensure anhydrous conditions. Increase reaction time or temperature slightly.
Formation of di-substituted product in Step 2 Reaction temperature too high.Maintain the reaction temperature strictly at 0 °C or below during hydrazine addition.
Presence of rearranged [1,5-c] isomer High reaction temperature or prolonged heating in Step 3.Reduce the reflux time in the cyclization step and monitor the reaction closely.
Product is an oil or difficult to crystallize Impurities present.Purify by column chromatography on silica gel.

Safety Precautions

This protocol involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic if inhaled or swallowed, and reacts violently with water.[10][11][12] Always handle in a fume hood and wear acid-resistant gloves, safety goggles, and a lab coat. Have a suitable quenching agent (e.g., dry sand or sodium bicarbonate) readily available.

  • Hydrazine hydrate: is toxic, corrosive, and a suspected carcinogen.[5][13][14][15] Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated fume hood and wear appropriate gloves and eye protection.

  • N,N-Dimethylformamide (DMF): is a flammable liquid and can be harmful if inhaled or absorbed through the skin.[16][17][18][19][20] It is also a reproductive toxin. Handle in a fume hood and wear appropriate PPE.

  • Triethyl orthoformate: is a flammable liquid.[1][21][22][23] Keep away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 8-bromo-[1][2]triazolo[4,3-c]pyrimidine derivatives, key building blocks for the development of novel therapeutic agents. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize these valuable compounds for their drug discovery and development programs.

References

Using 8-Bromo-triazolo[4,3-c]pyrimidine in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Discovery: Utilizing 8-Bromo-triazolo[4,3-c]pyrimidine in Kinase Inhibitor Screening

Introduction

Protein kinases are a pivotal class of enzymes that regulate the majority of cellular pathways, making them a significant focus for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][2] The discovery of novel kinase inhibitors is a cornerstone of modern drug development.[3] The triazolopyrimidine scaffold and its isomers, such as pyrazolopyrimidine, are recognized as "privileged structures" in medicinal chemistry due to their structural similarity to the endogenous kinase ligand, adenosine triphosphate (ATP).[2][4] This structural mimicry allows them to act as competitive inhibitors in the highly conserved ATP-binding pocket of many kinases.[2] This application note presents a comprehensive guide for the initial characterization and screening of a novel compound, 8-Bromo-triazolo[4,3-c]pyrimidine, as a potential kinase inhibitor.

The protocols herein are designed to provide a robust, self-validating framework for researchers to assess the compound's inhibitory activity, determine its potency, and establish a preliminary selectivity profile. While this document uses 8-Bromo-triazolo[4,3-c]pyrimidine as a primary example, the principles and methodologies are broadly applicable to other novel small molecules in early-stage drug discovery.

Physicochemical Properties and Rationale for Screening

The 8-Bromo-triazolo[4,3-c]pyrimidine scaffold is an intriguing candidate for kinase inhibitor screening. The bromine atom at the 8th position can serve as a handle for further chemical modification to improve potency and selectivity, while the fused ring system provides a rigid core that can be optimized for specific kinase targets.[5] The triazolopyrimidine core has been successfully incorporated into inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), c-Met, and General Control Nonderepressible 2 (GCN2), underscoring the versatility of this chemical class.[2][6][7]

Table 1: Hypothetical Physicochemical Properties of 8-Bromo-triazolo[4,3-c]pyrimidine

PropertyValueRationale
Molecular FormulaC₅H₂BrN₄Based on chemical structure.
Molecular Weight202.00 g/mol Calculated from the molecular formula.
SolubilitySoluble in DMSOAssumed for initial screening purposes.
Purity>95%A standard requirement for reliable screening data.

PART 1: Primary Kinase Screening

The initial step is to perform a single-point screen against a panel of kinases to identify potential "hits." A luminescence-based assay is recommended for its high sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS).[8] The ADP-Glo™ Kinase Assay is an excellent choice as it measures the amount of ADP produced, which is directly proportional to kinase activity.[9]

Protocol 1: Single-Point Kinase Inhibition Screening using ADP-Glo™

This protocol outlines the screening of 8-Bromo-triazolo[4,3-c]pyrimidine at a single concentration (e.g., 10 µM) against a panel of selected kinases.

Causality Behind Experimental Choices:

  • Assay Principle: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.[9] This "glow" luminescence is stable, allowing for batch processing of plates without the need for precise timing or injectors.[10]

  • Compound Concentration: A 10 µM concentration is a standard starting point for primary screening, as it is high enough to detect moderate inhibitors while minimizing non-specific effects.

  • Controls: The inclusion of "no enzyme" (negative) and "no inhibitor" (positive) controls is critical for data normalization and calculating the percent inhibition. A known broad-spectrum inhibitor like staurosporine serves as a positive control for assay performance.[1]

Materials:

  • 8-Bromo-triazolo[4,3-c]pyrimidine (dissolved in 100% DMSO)

  • Kinase panel (recombinant enzymes)

  • Kinase-specific peptide substrates and cofactors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 1 mM stock solution of 8-Bromo-triazolo[4,3-c]pyrimidine in 100% DMSO. From this, create a 100 µM working solution in the appropriate kinase assay buffer.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound solution to the designated wells.

    • Add 1 µL of DMSO to the positive control wells and 1 µL of staurosporine (at a known inhibitory concentration) to the negative control wells. .

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the kinase, peptide substrate, and ATP in the kinase buffer.

    • Add 4 µL of the master mix to each well to initiate the reaction. The final volume is 5 µL, and the final concentration of the test compound is 10 µM.

  • Incubation: Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.[11]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

Calculate the percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme))

A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.

Primary_Screening_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (10 µM final) Reaction_Init Initiate Kinase Reaction (30°C, 1 hr) Compound_Prep->Reaction_Init Kinase_Mix Kinase/Substrate/ATP Master Mix Kinase_Mix->Reaction_Init ATP_Depletion Add ADP-Glo™ Reagent (RT, 40 min) Reaction_Init->ATP_Depletion Signal_Gen Add Kinase Detection Reagent (RT, 30 min) ATP_Depletion->Signal_Gen Read_Luminescence Measure Luminescence Signal_Gen->Read_Luminescence Calc_Inhibition Calculate % Inhibition Read_Luminescence->Calc_Inhibition Hit_ID Identify Hits (>50% Inhibition) Calc_Inhibition->Hit_ID

Caption: Workflow for primary kinase inhibitor screening.

PART 2: Potency Determination (IC50)

For any "hits" identified in the primary screen, the next crucial step is to determine their half-maximal inhibitory concentration (IC50), a key measure of potency.[3] This involves a dose-response experiment where the compound is tested across a range of concentrations.

Protocol 2: Dose-Response Assay for IC50 Determination

This protocol uses a fluorescence-based assay, which is a common and robust alternative to luminescence-based methods.[8] Fluorescence polarization (FP) is a suitable technique for this purpose.[13]

Causality Behind Experimental Choices:

  • Assay Principle: In an FP assay, a small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in low polarization of emitted light. When the kinase phosphorylates the peptide, it is captured by a larger, specific antibody, slowing its tumbling and increasing the fluorescence polarization. An inhibitor will prevent phosphorylation, thus keeping the polarization signal low.[13]

  • Dose Range: A wide, logarithmic dilution series (e.g., from 100 µM down to 1 nM) is used to generate a complete sigmoidal curve, which is necessary for accurate IC50 calculation.

  • Curve Fitting: A non-linear regression model (four-parameter logistic equation) is the standard for fitting dose-response data and calculating the IC50.[14]

Materials:

  • Hit compound (e.g., 8-Bromo-triazolo[4,3-c]pyrimidine)

  • Recombinant kinase and fluorescently labeled peptide substrate

  • Phosphospecific antibody

  • ATP and kinase assay buffer

  • Black, low-binding 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Step-by-Step Methodology:

  • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the hit compound in DMSO. Then, dilute these into the assay buffer.

  • Reaction Setup:

    • Add 2 µL of each compound dilution to the wells of a 384-well plate.

    • Prepare a master mix containing the kinase and the fluorescently labeled peptide substrate in the assay buffer.

    • Add 4 µL of this master mix to each well.

  • Reaction Initiation: Initiate the reaction by adding 4 µL of ATP solution to each well. The final reaction volume will be 10 µL.

  • Incubation: Incubate the plate at 30°C for the optimized reaction time.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of a termination/detection mix containing EDTA (to chelate Mg2+ and stop the kinase) and the phosphospecific antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader with appropriate filters.

Data Analysis:

  • Plot the fluorescence polarization signal against the logarithm of the inhibitor concentration.

  • Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[14]

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilution Prepare Compound Serial Dilutions Reaction_Setup Set up Kinase Reaction with Compound Dilutions Serial_Dilution->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Termination Terminate Reaction & Add Detection Antibody Incubation->Termination Read_FP Measure Fluorescence Polarization Termination->Read_FP Plot_Curve Plot Dose-Response Curve Read_FP->Plot_Curve Calculate_IC50 Calculate IC50 via Non-linear Regression Plot_Curve->Calculate_IC50

Caption: Workflow for IC50 determination.

Table 2: Hypothetical IC50 Data for 8-Bromo-triazolo[4,3-c]pyrimidine

Kinase TargetIC50 (nM)Control (Staurosporine) IC50 (nM)
Kinase A856
Kinase B1508
Kinase C25010
Kinase D120025
Kinase E>10,00015

PART 3: Selectivity Profiling

A critical aspect of drug development is ensuring that an inhibitor is selective for its intended target to minimize off-target effects.[3][15] Selectivity profiling involves screening the compound against a broad panel of kinases.[15] This can be done by repeating the single-point screen from Part 1 against a larger, more diverse kinase panel.

Protocol 3: Broad Kinase Selectivity Profiling

This protocol is an extension of Protocol 1, applied to a large panel of kinases (e.g., >100 kinases) representing different branches of the human kinome.

Causality Behind Experimental Choices:

  • Broad Panel: Screening against a large, diverse panel of kinases is essential to identify potential off-target activities and to understand the selectivity profile of the compound.[15][16]

  • Data Visualization: The results are often visualized as a "kinome map" or a tree diagram, which provides an intuitive representation of the compound's selectivity.

  • Selectivity Score: A quantitative measure, such as a selectivity score (S-score), can be calculated to compare the selectivity of different compounds. A lower S-score generally indicates higher selectivity.

Methodology:

The methodology is identical to Protocol 1 but is performed on a larger scale by a specialized service provider or an in-house screening facility with a comprehensive kinase panel. The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM).

Data Analysis and Interpretation:

The percent inhibition against each kinase is calculated. The data can be used to:

  • Identify all kinases that are significantly inhibited by the compound.

  • Calculate a selectivity score to quantify the degree of selectivity.

  • Guide the next steps in the drug discovery process, such as lead optimization to improve selectivity.[17]

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 8-Bromo-triazolo[4,3-c]pyrimidine Inhibitor->RAF

Caption: A representative signaling pathway (MAPK).

This application note provides a structured and scientifically grounded approach to the initial screening and characterization of 8-Bromo-triazolo[4,3-c]pyrimidine as a potential kinase inhibitor. By following these self-validating protocols, researchers can confidently assess the compound's inhibitory activity, determine its potency, and establish a preliminary selectivity profile. This foundational data is essential for making informed decisions in the hit-to-lead and lead optimization phases of drug discovery. The methodologies described are robust, widely applicable, and adhere to industry best practices for kinase inhibitor screening.

References

Application Notes & Protocols: The 8-Bromo-triazolo[4,3-c]pyrimidine Scaffold in Modern Medicinal Chemistry

Application Notes & Protocols: The 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine Scaffold in Modern Medicinal Chemistry

Abstract

The[1][2]triazolo[4,3-c]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry, recognized for its role as a versatile pharmacophore in designing novel therapeutic agents. As a bioisosteric analog of natural purines, this scaffold has been successfully employed to target a wide array of biological macromolecules.[2][3] This guide focuses specifically on the 8-bromo-[1][2]triazolo[4,3-c]pyrimidine derivative, a key intermediate whose strategic bromination provides a synthetically tractable handle for extensive structural diversification. We will explore its fundamental properties, provide detailed protocols for its synthesis and subsequent modification via modern cross-coupling techniques, and discuss its application in the development of targeted therapies, particularly in oncology.

Introduction: Why the 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine Scaffold?

The fusion of a pyrimidine ring with a 1,2,4-triazole ring gives rise to triazolopyrimidine isomers, a class of compounds with a rich history of pharmacological relevance.[1][4] These scaffolds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5][6] The structural similarity of the triazolopyrimidine core to the purine nucleobases allows these compounds to act as competitive inhibitors for enzymes that process purine-containing substrates, such as ATP-dependent kinases.[2][3][7]

The introduction of a bromine atom at the C8 position of the[1][2]triazolo[4,3-c]pyrimidine system is a pivotal design element. This halogen does more than simply modify the electronic landscape of the molecule; it serves as a versatile anchor for introducing a diverse range of chemical moieties through well-established metal-catalyzed cross-coupling reactions.[8] This capability allows for the systematic exploration of the chemical space around the core scaffold, enabling chemists to fine-tune pharmacokinetic properties and optimize target engagement—a cornerstone of modern structure-activity relationship (SAR) studies.

Core Scaffold: Structural & Physicochemical Profile

The 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine is a bicyclic aromatic system. The bromine at C8 acts as a powerful leaving group in palladium-catalyzed reactions, making it the primary point for diversification. Other positions, such as C5 or C7, can also be substituted to further modulate the molecule's properties. For instance, the introduction of a methylthio group at C5 can increase lipophilicity, while its subsequent oxidation to a sulfone can introduce a potent hydrogen bond acceptor group.[8]

Table 1: Physicochemical Properties of a Representative Scaffold (Data for 8-Bromo-5-(methylthio)-[1][2]triazolo[4,3-c]pyrimidine)

PropertyValueSource
Molecular Formula C₆H₅BrN₄S[8]
Molecular Weight 245.1 g/mol [8]
Calculated LogP 1.2[8]
Typical Solubility Soluble in DMSO; poor aqueous solubility[8]
Appearance Off-white to yellow solidN/A

Synthetic & Diversification Protocols

The utility of the 8-bromo scaffold is intrinsically linked to its synthetic accessibility and the efficiency with which it can be modified. Below are detailed, field-proven protocols for its synthesis and diversification.

Protocol 1: Synthesis of the 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine Core

This protocol describes a general strategy for synthesizing a substituted 8-bromo core via a cyclization-bromination sequence.

  • Principle: The synthesis involves the reaction of a substituted 4-hydrazinylpyrimidine with an orthoester to form the triazolopyrimidine ring, followed by regioselective bromination. An alternative, widely cited method involves reacting a suitable triazole with a pyrimidine precursor.[8] For this example, we focus on a direct bromination approach.

  • Materials & Reagents:

    • Substituted[1][2]triazolo[4,3-c]pyrimidine

    • N-Bromosuccinimide (NBS)

    • Dimethylformamide (DMF) or Acetic Acid

    • Sodium Acetate (if using Acetic Acid)

    • Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

    • Saturated Sodium Bicarbonate solution, Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the starting triazolo[4,3-c]pyrimidine (1.0 eq) in DMF or acetic acid in a round-bottom flask equipped with a magnetic stir bar.

    • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution at room temperature. Causality Note: NBS is a reliable and selective electrophilic brominating agent for electron-rich heterocyclic systems. Portion-wise addition helps control the reaction exotherm.

    • Reaction Monitoring: Stir the reaction at room temperature for 1-3 days. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quenching & Extraction: Once complete, pour the reaction mixture into water and extract with EtOAc or DCM (3x).

    • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize acid), followed by brine.

    • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of EtOAc in hexanes, to yield the pure 8-bromo product.

  • Validation & Characterization:

    • Mass Spectrometry (ESI-MS): Expect to see a characteristic isotopic pattern for the molecular ion peak [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).[8]

    • ¹H NMR: The proton signals will shift relative to the starting material. The disappearance of the proton at the C8 position is a key indicator of successful bromination.

Workflow 1: Diversification of the 8-Bromo Scaffold

This workflow diagram illustrates the central role of the 8-bromo intermediate in generating a library of diverse analogs.

Gcluster_synthesisCore Synthesiscluster_diversificationScaffold DiversificationCore_SMTriazolo[4,3-c]pyrimidinePrecursorCore_Product8-Bromo-triazolo[4,3-c]pyrimidine(Key Intermediate)Core_SM->Core_Product NBSSuzuki_Product8-Aryl/HeteroarylDerivativesCore_Product->Suzuki_Product Suzuki-Miyaura Coupling(Ar-B(OH)₂, Pd catalyst)Buchwald_Product8-Amino/AmidoDerivativesCore_Product->Buchwald_Product Buchwald-Hartwig Amination(R₂NH, Pd catalyst)Gcluster_pathwayKinase Signaling PathwayKinaseOncogenic Kinase(e.g., CDK2, VEGFR-2)Phospho_SubstratePhosphorylatedSubstrateKinase->Phospho_Substrate PhosphorylationATPATPATP->KinaseSubstrateSubstrateProteinSubstrate->KinaseDownstreamDownstream Signaling(Proliferation, Survival)Phospho_Substrate->DownstreamInhibitor8-SubstitutedTriazolo[4,3-c]pyrimidineInhibitor->Kinase Binds toATP PocketBlock->Phospho_Substrate INHIBITIONGcluster_0Structure-Activity Relationship (SAR)cluster_C8_anchorcluster_C5_anchorScaffoldC8Key Diversification Point- Aryl groups for potency- Amines for PK propertiesScaffold->C8C5Modulation Point- Alkoxy/Thioalkyl groups- Sulfones for H-bondingScaffold->C5

Design of Novel Anticancer Agents Using 8-Bromo-triazolo[4,3-c]pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. The[1][2]triazolo[4,3-c]pyrimidine scaffold has emerged as a privileged structure in this pursuit, owing to its structural similarity to purine nucleobases, which allows for interaction with a variety of biological targets. This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of novel anticancer agents based on the 8-Bromo-triazolo[4,3-c]pyrimidine core. The bromine atom at the 8-position serves as a versatile synthetic handle, enabling extensive structure-activity relationship (SAR) studies through various cross-coupling reactions.

Introduction to the 8-Bromo-triazolo[4,3-c]pyrimidine Scaffold

The triazolopyrimidine ring system is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties. The[1][2]triazolo[4,3-c]pyrimidine isomer, in particular, has been explored for its potential as an inhibitor of various kinases and other enzymes implicated in cancer progression. The presence of a bromine atom at the C8 position offers a strategic advantage for medicinal chemists, providing a reactive site for the introduction of diverse substituents to modulate the compound's physicochemical properties and biological activity. This allows for the systematic exploration of the chemical space around the core scaffold to identify potent and selective anticancer drug candidates.

I. Synthesis of the Core Scaffold and Derivative Library

The synthesis of the 8-Bromo-triazolo[4,3-c]pyrimidine core is a critical first step in the drug discovery workflow. The following protocol is adapted from established methods for the synthesis of related halogenated triazolopyrimidines.

Protocol 1: Synthesis of 8-Bromo-7-chloro[1][2][3]triazolo[4,3-c]pyrimidines

This protocol describes a bromine-mediated oxidative cyclization of aldehyde-derived hydrazones to form the triazolopyrimidine core.[3]

Materials:

  • Substituted aldehydes

  • Hydrazine hydrate or substituted hydrazines

  • Bromine

  • Glacial acetic acid

  • Sodium acetate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation:

    • Dissolve the desired aldehyde (1.0 eq) in a suitable solvent such as ethanol.

    • Add hydrazine hydrate or a substituted hydrazine (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by TLC.

    • The resulting hydrazone precipitate can be collected by filtration, washed with cold ethanol, and dried.

  • Oxidative Cyclization and Bromination:

    • To a solution of the hydrazone (1.0 eq) in glacial acetic acid, add sodium acetate (3.0 eq).

    • Cool the mixture in an ice bath and add bromine (3.0 eq) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the 8-bromo-7-chloro[1][2]triazolo[4,3-c]pyrimidine derivative.

Derivative Synthesis via Cross-Coupling Reactions

The C8 bromine atom is a key functional group for diversification. Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, and amino moieties at this position, respectively. This allows for the creation of a diverse library of compounds for SAR studies.

II. In Vitro Evaluation of Anticancer Activity

Once a library of 8-Bromo-triazolo[4,3-c]pyrimidine derivatives has been synthesized, the next step is to evaluate their anticancer activity in vitro. A tiered approach is recommended, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies for the most potent compounds.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[7]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of 8-Bromo-triazolo[4,3-c]pyrimidine Derivatives
CompoundCancer Cell LineIC50 (µM)
Lead Compound 1 MCF-7 (Breast)X.X ± X.X
HCT-116 (Colon)Y.Y ± Y.Y
A549 (Lung)Z.Z ± Z.Z
Derivative 1a MCF-7 (Breast)A.A ± A.A
HCT-116 (Colon)B.B ± B.B
A549 (Lung)C.C ± C.C
Doxorubicin MCF-7 (Breast)D.D ± D.D
HCT-116 (Colon)E.E ± E.E
A549 (Lung)F.F ± F.F

III. Elucidation of the Mechanism of Action

For compounds that exhibit significant cytotoxicity, it is crucial to investigate their mechanism of action. Based on the known activities of triazolopyrimidines, potential mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of specific kinases or tubulin polymerization.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10]

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest both adherent and floating cells, wash with PBS, and centrifuge.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][11][12]

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound as described for the cell cycle analysis.

    • Harvest the cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Diagram: Drug Discovery Workflow

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of 8-Bromo-triazolo[4,3-c]pyrimidine Core Derivatization Derivative Library Synthesis (e.g., Suzuki, Buchwald-Hartwig) Synthesis->Derivatization Cytotoxicity Cytotoxicity Screening (MTT Assay) Derivatization->Cytotoxicity Test Compounds Hit_ID Hit Identification (IC50 Determination) Cytotoxicity->Hit_ID Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Hit_ID->Cell_Cycle Active Hits Apoptosis Apoptosis Assay (Annexin V/PI) Hit_ID->Apoptosis Active Hits Target_Assay Target-Based Assays (Kinase, Tubulin) Cell_Cycle->Target_Assay Apoptosis->Target_Assay SAR Structure-Activity Relationship (SAR) Studies Target_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A streamlined workflow for the discovery of novel anticancer agents.

IV. Target-Specific Assays

Based on the results of the mechanistic studies and the known pharmacology of related compounds, specific target-based assays can be employed.

Protocol 5: In Vitro Kinase Inhibition Assay (Example: CDK2)

Many triazolopyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs).[13][14]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase buffer

  • CDK substrate (e.g., a peptide substrate)

  • ATP

  • Test compounds

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • In a white 96-well plate, add the kinase buffer, the test compound at various concentrations, and the CDK2/Cyclin A2 enzyme.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation:

    • Incubate the reaction plate at 30°C for 60 minutes.

  • Detection:

    • Add an equal volume of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of kinase activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 6: Tubulin Polymerization Assay

Some triazolopyrimidines exert their anticancer effect by interfering with microtubule dynamics.[3]

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)

  • Test compounds

  • Fluorescence plate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, GTP, the fluorescent reporter, and the test compound.

    • Add the purified tubulin to each well.

  • Polymerization and Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity every minute for 60 minutes. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • Compare the polymerization curves of the compound-treated samples to the vehicle control. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of fluorescence increase.

Diagram: Potential Signaling Pathways

G cluster_0 Growth Factor Signaling cluster_1 Cell Cycle Control cluster_2 Apoptosis EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK G1_S G1/S Transition ERK->G1_S Promotes Akt Akt PI3K->Akt Apoptosis_node Apoptosis Akt->Apoptosis_node Inhibits CDK2 CDK2/Cyclin E/A Rb Rb CDK2->Rb E2F E2F Rb->E2F E2F->G1_S Caspases Caspases Caspases->Apoptosis_node Compound 8-Bromo-triazolo [4,3-c]pyrimidine Derivative Compound->EGFR Compound->CDK2 Compound->Caspases

Caption: Potential molecular targets and pathways for anticancer agents.

V. Conclusion and Future Directions

The 8-Bromo-triazolo[4,3-c]pyrimidine scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility and the presence of a versatile bromine handle allow for the generation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for the in vitro evaluation of these compounds, from initial cytotoxicity screening to detailed mechanistic studies. Future work should focus on optimizing the lead compounds through iterative SAR studies to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying clinical candidates for the treatment of cancer.

References

Application of 8-Bromo-triazolo[4,3-c]pyrimidine in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry, providing a robust alternative to traditional high-throughput screening (HTS). Instead of screening large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target. These initial "hits" then serve as starting points for the rational, structure-guided evolution into potent, drug-like lead compounds.

Within the vast chemical space available for fragment libraries, the triazolopyrimidine scaffold holds a privileged position. Its structural resemblance to the native purine ring system makes it a versatile pharmacophore, with derivatives showing a wide array of biological activities. This guide focuses on a specific, strategically functionalized member of this family: 8-Bromo-triazolo[4,3-c]pyrimidine . This fragment is uniquely suited for FBDD for three critical reasons:

  • Core Scaffold: It possesses a rigid, planar, nitrogen-rich core ideal for forming specific hydrogen bonds and occupying defined pockets within a protein active site.

  • "Rule of Three" Compliance: Its small size and physicochemical properties align perfectly with the guiding principles for optimal fragments, ensuring better solubility and a higher probability of forming high-quality interactions.

  • The Halogen Bond Donor: The bromine atom at the C8 position is not merely a synthetic handle; it is a key functional group capable of forming a halogen bond . This is a highly directional, non-covalent interaction where the bromine atom acts as a Lewis acid, interacting with a Lewis base (like a backbone carbonyl oxygen) on the protein target. This interaction can significantly enhance binding affinity and selectivity, providing a powerful tool for rational drug design.

This document serves as a comprehensive technical guide for researchers, providing both the theoretical basis and detailed experimental protocols for effectively utilizing 8-Bromo-triazolo[4,3-c]pyrimidine in an FBDD campaign.

Section 1: Physicochemical Profile and Synthetic Strategy

A successful fragment must possess appropriate physicochemical properties to ensure solubility and good "ligand efficiency"—a measure of binding energy per heavy atom. The 8-Bromo-triazolo[4,3-c]pyrimidine scaffold is an exemplary starting point.

Data Presentation: Properties of the Core Fragment
PropertyValueRationale & Significance
Molecular Formula C₅H₃BrN₄---
Molecular Weight 211.01 g/mol Well within the "Rule of Three" guideline (<300 Da), ensuring access to smaller, intricate binding pockets.
cLogP (Predicted) ~1.3Low lipophilicity, which generally correlates with better aqueous solubility and reduces the risk of non-specific binding.
Hydrogen Bond Donors 0The core scaffold has no labile protons to donate.
Hydrogen Bond Acceptors 4The nitrogen atoms in the bicyclic system can act as key hydrogen bond acceptors.
Rotatable Bonds 0The rigid structure reduces the entropic penalty upon binding, leading to more efficient interactions.
Synthetic Accessibility

The 8-Bromo-triazolo[4,3-c]pyrimidine scaffold is readily accessible through established heterocyclic chemistry. A common approach involves the bromine-mediated oxidative cyclization of aldehyde-derived hydrazones or the direct bromination of a pre-formed triazolo[4,3-c]pyrimidine core using an electrophilic bromine source like N-bromosuccinimide (NBS). The presence of halogens on the pyrimidine nucleus renders these compounds versatile synthetic intermediates for subsequent diversification.

Section 2: The FBDD Workflow: A Strategic Overview

The journey from a fragment hit to a lead candidate is a systematic, multi-step process. The unique properties of 8-Bromo-triazolo[4,3-c]pyrimidine are leveraged at each stage.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (Including 8-Br-Triazolopyrimidine) Screen Primary Biophysical Screen (e.g., SPR, TSA) Lib->Screen High Concentration Screening Validate Hit Validation & Orthogonal Screen (e.g., NMR) Screen->Validate Initial Hits Xray X-Ray Crystallography or Cryo-EM Validate->Xray Confirmed Hits Pose Determine Binding Pose (Identify Halogen Bond) Xray->Pose 3D Structure Grow Fragment Growing (Suzuki, Buchwald-Hartwig @ C8-Br) Pose->Grow Structure-Guided Design SAR SAR by Catalog & Synthesis Grow->SAR Iterative Design Lead Potent Lead Compound (Improved Affinity & Properties) SAR->Lead

Caption: The FBDD workflow using 8-Bromo-triazolo[4,3-c]pyrimidine.

Section 3: Application Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

Causality Behind Method Choice: SPR is a powerful primary screening technique in FBDD because it is highly sensitive, label-free, provides real-time binding data, and can measure both kinetics (kₐ, kₔ) and affinity (K₋). This allows for the rapid identification and ranking of even weak binders from a fragment library.

Detailed Step-by-Step Protocol
  • Protein Immobilization:

    • Objective: To covalently attach the purified target protein to the sensor chip surface.

    • Steps:

      • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

      • Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

      • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be immobilized via primary amine groups.

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell should be prepared in parallel (activation and deactivation only) to enable background subtraction.

  • Fragment Solution Preparation:

    • Objective: To prepare high-quality, soluble fragment solutions for screening.

    • Steps:

      • Prepare a high-concentration stock of 8-Bromo-triazolo[4,3-c]pyrimidine (e.g., 25 mM in 100% DMSO).

      • For the screening assay, dilute the fragment stock into the running buffer (e.g., PBS with 0.05% Tween-20) to the desired screening concentration (typically 100-500 µM).

      • Ensure the final DMSO concentration is consistent across all samples and kept low (e.g., ≤2%) to avoid deleterious effects on the protein or assay.

  • SPR Screening Assay:

    • Objective: To detect binding of the fragment to the immobilized protein.

    • Steps:

      • Equilibrate the system by flowing running buffer over both the target and reference flow cells until a stable baseline is achieved.

      • Inject the fragment solution over both flow cells for a defined association time (e.g., 60 seconds).

      • Switch back to running buffer and monitor the dissociation phase (e.g., 120 seconds).

      • After each cycle, regenerate the chip surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove any bound fragment.

  • Data Analysis:

    • Objective: To identify true binding events and rank hits.

    • Steps:

      • Subtract the signal from the reference flow cell from the target flow cell signal to correct for bulk refractive index changes.

      • A positive binding event is indicated by a significant increase in the response units (RU) during association that is not present in buffer-only injections.

      • For confirmed hits, perform a dose-response experiment with serial dilutions of the fragment to determine the equilibrium dissociation constant (K₋).

      • Calculate the Ligand Efficiency (LE) using the formula: LE = (–RT ln K₋) / N, where N is the number of non-hydrogen atoms. LE is a critical metric for prioritizing fragments.

Data Presentation: Hypothetical SPR Screening Results
Fragment IDMW ( g/mol )K₋ (µM)Ligand Efficiency (LE)Hit Status
8-Br-Triazolo 211.014500.35Confirmed Hit
Fragment B189.21>1000N/ANon-binder
Fragment C245.308000.26Low Priority Hit

Section 4: Application Protocol 2: Hit Validation by X-ray Crystallography

Causality Behind Method Choice: While SPR confirms that a fragment binds, X-ray crystallography reveals precisely how and where it binds. This structural information is the cornerstone of FBDD, providing an unambiguous blueprint for the subsequent hit-to-lead optimization phase. The primary goal is to visualize the fragment's interactions, especially the key halogen bond.

Detailed Step-by-Step Protocol
  • Apo-Protein Crystallization:

    • Objective: To obtain well-diffracting crystals of the target protein without any ligand bound.

    • Steps:

      • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic screening methods.

      • Optimize initial crystal hits by refining precipitant concentration, pH, and temperature to produce single, diffraction-quality crystals (typically >50 µm).

  • Fragment Soaking:

    • Objective: To introduce the fragment into the pre-formed apo-crystals.

    • Steps:

      • Prepare a soaking solution containing the 8-Bromo-triazolo[4,3-c]pyrimidine fragment at a concentration well above its K₋ (e.g., 1-10 mM) in a solution that mimics the mother liquor from crystallization. A cryo-protectant (e.g., glycerol, ethylene glycol) should be included.

      • Using a small nylon loop, carefully transfer an apo-crystal from its growth drop into the soaking solution.

      • Allow the crystal to soak for a defined period (from minutes to hours). This allows the fragment to diffuse into the crystal lattice and bind to the protein's active site.

  • Data Collection and Structure Solution:

    • Objective: To obtain and interpret the electron density map.

    • Steps:

      • Flash-cool the soaked crystal in liquid nitrogen to prevent radiation damage.

      • Collect X-ray diffraction data at a synchrotron source.

      • Process the diffraction data and solve the protein structure using molecular replacement (using the apo-structure as a model).

      • Carefully examine the resulting electron density map for new, unmodeled density in the binding site that corresponds to the fragment.

      • Build the 8-Bromo-triazolo[4,3-c]pyrimidine fragment into the density and refine the structure.

  • Structural Analysis:

    • Objective: To analyze the binding mode and identify key interactions.

    • Analysis should focus on:

      • The distance and angle between the C8-Bromine and any nearby Lewis base (e.g., a backbone carbonyl oxygen). A distance less than the sum of the van der Waals radii (~3.37 Å for Br···O) and an angle close to 180° is indicative of a strong halogen bond.

      • Hydrogen bonds formed by the triazolopyrimidine nitrogens.

      • Unoccupied space adjacent to the fragment that can be exploited for fragment growing.

Halogen_Bond cluster_protein Protein Backbone cluster_fragment 8-Br-Triazolopyrimidine p_c C p_o O p_c->p_o p_n N p_c->p_n p_h H p_n->p_h f_c C8 f_br Br f_c->f_br f_br->p_o Halogen Bond (σ-hole interaction) <3.37 Å

Caption: Ideal geometry of a halogen bond between the fragment and a protein.

Section 5: Hit-to-Lead: Leveraging the C8-Bromine for Fragment Growing

The C8-bromo substituent is not just for binding; it is a versatile chemical handle for structure-guided "fragment growing". This strategy involves adding chemical functionality to the core fragment to engage with nearby sub-pockets in the active site, thereby systematically increasing potency. Palladium-catalyzed cross-coupling reactions are ideal for this purpose.

Key Synthetic Strategies for Fragment Evolution
  • Suzuki-Miyaura Coupling:

    • Reaction: Couples the C8-position with a wide variety of aryl or heteroaryl boronic acids.

    • Purpose: To introduce larger aromatic systems that can form additional π-stacking, hydrophobic, or hydrogen bonding interactions, guided by the crystal structure.

  • Buchwald-Hartwig Amination:

    • Reaction: Forms a C-N bond, introducing primary or secondary amines at the C8-position.

    • Purpose: To install new hydrogen bond donors or vectors that can be further functionalized to extend into solvent-exposed regions or reach for distal polar residues.

These synthetic routes allow for the creation of a focused library of analogues around the initial hit, rapidly building a structure-activity relationship (SAR) and driving the optimization of affinity from the millimolar to the nanomolar range.

Conclusion

8-Bromo-triazolo[4,3-c]pyrimidine is a highly valuable tool for fragment-based drug discovery. Its combination of a privileged heterocyclic core, ideal fragment-like properties, and a strategically placed bromine atom provides a clear and powerful pathway from initial hit discovery to lead optimization. The ability of the bromine to serve as both a halogen bond donor for initial binding and a versatile synthetic handle for subsequent elaboration makes this fragment a superior choice for tackling challenging biological targets. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full potential of this unique chemical entity.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 8-Bromo-triazolo[4,3-c]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reproducible protocol for the preparative purification of 8-Bromo-triazolo[4,3-c]pyrimidine using reversed-phase high-performance liquid chromatography (RP-HPLC). 8-Bromo-triazolo[4,3-c]pyrimidine is a critical heterocyclic building block in medicinal chemistry, frequently utilized as a synthetic intermediate for developing novel therapeutic agents, including Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[1][2] Given its role in drug discovery, achieving high purity is paramount for accurate downstream biological assays and structure-activity relationship (SAR) studies. This guide provides a comprehensive methodology, from method development principles to a step-by-step purification workflow, designed for researchers, chemists, and drug development professionals. The protocol emphasizes the rationale behind parameter selection to ensure both scientific integrity and practical applicability.

Introduction and Scientific Background

The triazolopyrimidine scaffold is a purine isostere, a structural feature that makes it a privileged core in the design of kinase inhibitors and other targeted therapeutics.[1][3] The specific compound, 8-Bromo-[4][5]triazolo[4,3-c]pyrimidine (Molecular Formula: C₅H₃BrN₄), features a bromine atom that serves as a versatile synthetic handle for functionalization via metal-catalyzed cross-coupling reactions.[1] The synthesis of such compounds often yields a crude product containing unreacted starting materials, isomers, and other by-products. Effective purification is therefore a critical and often challenging step.

Reversed-phase HPLC is the predominant technique for purifying polar to moderately non-polar small molecules due to its high resolution, reproducibility, and scalability.[6] The method development process for a novel compound like 8-Bromo-triazolo[4,3-c]pyrimidine requires a systematic approach based on its fundamental physicochemical properties.

Physicochemical Properties of 8-Bromo-triazolo[4,3-c]pyrimidine

Understanding the molecule's properties is the foundation for developing a logical and effective HPLC method.[7] Key parameters are summarized below.

PropertyValue / ObservationRationale for HPLC Method
Molecular Formula C₅H₃BrN₄---
Molecular Weight ~199.01 g/mol Influences diffusion rates but is less critical for method design than polarity.[1][8]
Structure Fused heterocyclic aromatic systemThe aromatic nature suggests strong UV absorbance, ideal for detection.[9]
Predicted Polarity Moderately polar (XlogP ≈ 1.2)Suitable for reversed-phase chromatography with a C18 or similar column.[10]
Solubility Likely poor in water, soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile)Dictates the choice of sample diluent. A high-organic, mobile-phase-compatible diluent is essential to prevent sample precipitation on the column.[4]
UV Absorbance Triazolopyrimidine systems exhibit UV maxima, often with two bands.Enables sensitive detection. A UV scan is recommended, but a wavelength of ~254 nm or ~275 nm is a logical starting point.[5][9]
Chemical Stability Generally stable, but the triazolo[4,3-c] system can rearrange to the more stable [1,5-c] isomer under certain conditions (e.g., acid/base).[3]Mobile phase pH should be controlled (mildly acidic) to prevent on-column degradation or isomerization.

Principles of Method Development: A Causal Approach

The choices made during method development are not arbitrary. They are dictated by the interactions between the analyte, the stationary phase, and the mobile phase.

Choice of Chromatographic Mode: Reversed-Phase

Reversed-phase HPLC is selected due to the compound's moderate polarity. The non-polar stationary phase (e.g., C18) will retain the analyte through hydrophobic interactions, while a polar mobile phase (e.g., water/acetonitrile) is used for elution. This provides excellent resolution for separating the target compound from more polar impurities (which elute early) and less polar impurities (which are retained longer).

Stationary Phase (Column) Selection

A C18 (Octadecylsilane) column is the universally accepted starting point for RP-HPLC method development.[11] Its hydrophobic nature provides adequate retention for a wide range of molecules, including 8-Bromo-triazolo[4,3-c]pyrimidine. For this application, a column with high surface area and end-capping is recommended to improve peak shape and minimize unwanted interactions with residual silanols. Should retention be insufficient, a polar-embedded phase (e.g., RP-Amide) could be considered to enhance interaction with the polar heterocyclic rings.[11]

Mobile Phase Selection
  • Solvents: Acetonitrile (ACN) and water are chosen as the mobile phase components. ACN is preferred over methanol for this type of heterocyclic compound as it often provides lower backpressure and better peak efficiency.[6]

  • Additive (Modifier): A small amount (0.1% v/v) of an acid, such as Formic Acid (FA) or Trifluoroacetic Acid (TFA), is critical.

    • Causality: The acid serves two primary purposes:

      • Analyte Protonation: It ensures the nitrogen atoms in the triazolopyrimidine rings are in a consistent, protonated state, preventing peak broadening that can occur if multiple ionic forms exist in equilibrium.[7]

      • Silanol Suppression: It protonates residual silanol groups on the silica support of the stationary phase, masking their negative charge and minimizing secondary ionic interactions that lead to peak tailing.

    • FA vs. TFA: Formic acid is highly recommended as it is volatile and mass spectrometry (MS) compatible, allowing for easy analysis of collected fractions by LC-MS. TFA is a strong ion-pairing agent that can be difficult to remove from the column and may suppress ionization in MS analysis.

Detection Wavelength

Based on literature for similar triazolopyrimidine structures, UV detection is optimal.[5][9] While a preliminary UV-Vis scan of the crude material is best practice, a standard wavelength of 254 nm is an excellent starting point, as it is highly effective for most aromatic and heterocyclic systems.

Detailed Application Protocol

This protocol is designed for a preparative HPLC system equipped with a UV-Vis detector and a fraction collector.

Materials and Equipment
ItemSpecification
HPLC System Preparative HPLC with binary pump, autosampler, column oven, UV-Vis detector, fraction collector
Column C18, 5 µm particle size, ≥100 Å pore size (e.g., 150 x 21.2 mm for gram-scale purification)
Solvent A HPLC-grade Water with 0.1% (v/v) Formic Acid
Solvent B HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) Formic Acid
Sample Diluent 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Crude Sample 8-Bromo-triazolo[4,3-c]pyrimidine
Glassware Volumetric flasks, autosampler vials, fraction collection tubes
Filtration 0.45 µm PTFE syringe filters
Step-by-Step Experimental Workflow

Step 1: Mobile Phase and Sample Preparation

  • Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of Formic Acid. Mix thoroughly.

  • Mobile Phase B: To 999 mL of HPLC-grade ACN, add 1 mL of Formic Acid. Mix thoroughly.

  • Degas Solvents: Degas both mobile phases using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Accurately weigh the crude 8-Bromo-triazolo[4,3-c]pyrimidine.

    • Dissolve in the minimum required volume of the Sample Diluent to create a concentrated stock solution (e.g., 20-50 mg/mL). Ensure complete dissolution; sonicate briefly if necessary.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter into an autosampler vial to remove particulates that could clog the column.

Step 2: HPLC System Configuration and Equilibration

  • Install the preparative C18 column into the column oven and set the temperature to 30 °C. A controlled temperature ensures retention time stability.

  • Purge the pump lines with their respective mobile phases.

  • Equilibrate the column with the starting mobile phase conditions (e.g., 95% A / 5% B) at the desired flow rate until a stable, flat baseline is achieved in the detector. This may take 10-15 column volumes.

Step 3: Purification Run

  • Set up the HPLC method with the parameters outlined in the table below.

  • Configure the fraction collector to collect peaks based on UV threshold and/or time windows.

  • Inject the filtered sample onto the column. The injection volume will depend on the column size and sample concentration.

HPLC Method Parameters
ParameterRecommended Setting
Column C18, 5 µm, 150 x 21.2 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 20.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 1-5 mL (dependent on concentration and column loading capacity)
Gradient Program Time (min)
0.0
2.0
17.0
18.0
20.0
20.1
25.0

Step 4: Post-Purification Processing

  • Purity Analysis: Combine the collected fractions containing the pure product. Analyze a small aliquot of the pooled fractions using an analytical HPLC method to confirm purity (>95% or as required).

  • Solvent Removal: Remove the organic and aqueous solvents from the pooled fractions using a rotary evaporator or a lyophilizer (freeze-dryer). Lyophilization is often preferred as it yields a fine, easy-to-handle powder.

  • Final Product: Weigh the final, dried product to determine the purification yield and characterize it using appropriate analytical techniques (¹H NMR, LC-MS) to confirm its identity and purity.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the entire purification process, from initial sample handling to the final pure compound.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Purification Stage cluster_post Post-Processing Stage Crude Crude 8-Bromo- triazolo[4,3-c]pyrimidine Dissolve Dissolve in ACN:H2O Diluent Crude->Dissolve Filter Filter Sample (0.45 µm PTFE) Dissolve->Filter Inject Inject onto Equilibrated C18 Column Filter->Inject Separate Gradient Elution (H2O/ACN + 0.1% FA) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Collect Fraction Collection (Threshold-based) Detect->Collect Pool Pool Pure Fractions Collect->Pool Waste Waste Fractions Collect->Waste Analyze Purity Check (Analytical HPLC) Pool->Analyze Evaporate Solvent Removal (Rotovap/Lyophilizer) Analyze->Evaporate Final Characterize Final Product (NMR, MS, Yield) Evaporate->Final

Caption: HPLC Purification Workflow for 8-Bromo-triazolo[4,3-c]pyrimidine.

Expected Results and Troubleshooting

  • Expected Chromatogram: The main product peak should be well-resolved from earlier-eluting polar impurities and later-eluting non-polar impurities. The peak shape should be symmetrical (tailing factor close to 1.0). The retention time will depend on the exact system but should be consistent between runs.

  • Troubleshooting:

    • Poor Resolution: Decrease the gradient slope (e.g., extend the gradient time from 17 to 25 minutes) to improve separation.

    • Peak Tailing: Ensure the mobile phase contains 0.1% acid. If tailing persists, the column may be degrading; consider a new column.

    • Low Recovery: The compound may be precipitating. Ensure the sample diluent is strong enough (higher % ACN) and that the injection concentration is not too high. Check for compound instability by analyzing the sample over time.

    • No Retention (Elutes at Void Volume): This indicates the compound is too polar for the chosen conditions. While unlikely for this molecule, a more polar-retentive column (like an amide or phenyl phase) or a different chromatographic mode (like HILIC) could be explored.[12]

Conclusion

This application note provides a scientifically grounded and detailed protocol for the preparative HPLC purification of 8-Bromo-triazolo[4,3-c]pyrimidine. By leveraging a systematic approach based on the compound's physicochemical properties, this reversed-phase method using a C18 column with a water/acetonitrile gradient modified with formic acid offers a robust and reliable solution for obtaining high-purity material essential for drug discovery and development.

References

Application Note: Structural Elucidation of 8-Bromo-triazolo[4,3-c]pyrimidine and its Derivatives using NMR Spectroscopy

Application Note: Structural Elucidation of 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine and its Derivatives using NMR Spectroscopy

Introduction: The Structural Challenge of Triazolopyrimidines

The[1][2]triazolo[4,3-c]pyrimidine scaffold is a significant pharmacophore in drug discovery, forming the core of molecules with a wide range of biological activities.[3] The introduction of a bromine atom at the 8-position creates a versatile intermediate, 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine, which serves as a key building block for the synthesis of diverse compound libraries. However, the synthesis and subsequent reactions of this heterocyclic system can be complex, often leading to the formation of regioisomers, such as the[1][2]triazolo[1,5-c]pyrimidine through Dimroth rearrangement. Therefore, unambiguous structural confirmation is paramount for advancing drug development programs based on this scaffold.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of these compounds in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of NMR spectroscopy for the analysis of 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine and its derivatives. We will delve into detailed protocols for sample preparation, discuss the interpretation of ¹H and ¹³C NMR spectra, and highlight the application of advanced 2D NMR techniques for unequivocal structure verification.

Core Principles: Why NMR is Essential

The power of NMR in analyzing 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine and its derivatives lies in its ability to provide a detailed atomic-level map of the molecule. Key information derived from NMR includes:

  • Chemical Shift (δ): The precise chemical environment of each proton (¹H) and carbon (¹³C) nucleus. This is highly sensitive to the electronic effects of substituents and the overall structure of the heterocyclic system.

  • Scalar Coupling (J-coupling): Through-bond interactions between neighboring nuclei, which reveal the connectivity of the molecular framework.

  • Nuclear Overhauser Effect (NOE): Through-space correlations between protons that are in close proximity, providing insights into the 3D structure and stereochemistry.

  • Heteronuclear Correlations: Direct and long-range correlations between protons and other nuclei (primarily ¹³C and ¹⁵N), which are crucial for assigning the carbon skeleton and differentiating between isomers.[4]

Experimental Workflow for NMR Analysis

The following diagram outlines the systematic workflow for the NMR analysis of 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine and its derivatives.

NMR_Workflowcluster_prepSample Preparationcluster_acqData Acquisitioncluster_procData Processing & AnalysisPrepCompound Synthesis& PurificationSolventSolvent Selection(e.g., DMSO-d6, CDCl3)Prep->SolventSelect appropriatedeuterated solventDissolveDissolution & Filtration(1-5 mg for ¹H, 5-30 mg for ¹³C)Solvent->DissolveEnsure completedissolutionTubeTransfer to NMR Tube(0.6-0.7 mL)Dissolve->TubeFilter to removeparticulatesAcq_1D1D NMR(¹H, ¹³C, DEPT)Tube->Acq_1DInsert intospectrometerAcq_2D2D NMR(COSY, HSQC, HMBC)Acq_1D->Acq_2DIf structure isambiguousProcessingFourier TransformPhase & Baseline CorrectionAcq_1D->ProcessingAcq_2D->ProcessingIntegrationIntegration & Peak PickingProcessing->IntegrationAssignmentSpectral AssignmentIntegration->AssignmentStructureStructure Verification& Isomer DifferentiationAssignment->Structure

Caption: Experimental workflow for NMR analysis.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation. A well-prepared sample ensures optimal spectral resolution and signal-to-noise ratio.

Materials:

  • 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine derivative (1-30 mg)

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and cotton or glass wool for filtration

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the purified compound. For routine ¹H NMR, 1-5 mg is typically sufficient. For ¹³C NMR and 2D experiments, a higher concentration of 5-30 mg is recommended.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a common choice for many heterocyclic compounds due to its high dissolving power. CDCl₃ can also be used, but residual water should be minimized. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Vortex the vial until the compound is completely dissolved. Gentle heating may be applied if necessary, but be cautious of potential degradation or rearrangement.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of cotton or glass wool placed in a Pasteur pipette.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube. Ensure the final volume is between 0.6 and 0.7 mL.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 180 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay (d1): 2 seconds.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Perform DEPT-135 and/or DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. This is invaluable for assigning carbon signals.

  • 2D NMR (if required):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together the molecular skeleton.[3]

Data Interpretation and Spectral Features

The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for the core 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine structure, based on data from related derivatives.

Position Atom Expected Chemical Shift (δ, ppm) Notes
3H9.0 - 9.5Typically a singlet, downfield due to the influence of adjacent nitrogen atoms.
5H8.5 - 9.0Often a doublet, coupled to H-6.
6H7.0 - 7.5Often a doublet, coupled to H-5.
8--Bromine substitution.
3C145 - 150
5C150 - 155
6C110 - 115Upfield shift due to being adjacent to a nitrogen and not directly bonded to the triazole ring.
8C120 - 125Carbon bearing the bromine atom.
8aC140 - 145Bridgehead carbon.

Note: These are approximate ranges and can be influenced by substituents and the solvent used.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of an 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine derivative will typically show three distinct aromatic proton signals. The proton at position 3 (H-3) is expected to be the most downfield, appearing as a singlet. The protons at positions 5 and 6 (H-5 and H-6) will appear as an AX or AB spin system (two doublets), with a typical ortho-coupling constant of approximately 5-7 Hz. The chemical shifts of these protons will be influenced by the electronic nature of any substituents on the pyrimidine ring.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon bearing the bromine atom (C-8) will typically resonate in the 120-125 ppm range. The chemical shifts of the other carbons in the heterocyclic core provide a unique fingerprint of the molecule. DEPT experiments are crucial for confirming the assignment of protonated carbons.

Advanced 2D NMR for Structural Confirmation

In cases where the 1D NMR data is ambiguous or when there is a possibility of isomeric products, 2D NMR techniques are indispensable.

  • HSQC: This experiment will show a correlation peak for each proton and the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons.

  • HMBC: This is arguably the most powerful tool for this class of compounds. It reveals long-range couplings between protons and carbons. For example, the H-3 proton should show a correlation to the bridgehead carbon C-8a. The H-5 proton should show correlations to C-8a and potentially C-3, depending on the number of bonds. These correlations provide definitive proof of the connectivity of the bicyclic system and can be used to differentiate between the [4,3-c] and [1,5-c] isomers.

Molecular Structure and Key Correlations

The following diagram illustrates the structure of 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine with key expected HMBC correlations.

Caption: Key HMBC correlations in 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine and its derivatives. A systematic approach, combining high-quality sample preparation with a suite of 1D and 2D NMR experiments, provides the detailed structural insights necessary to support synthetic chemistry efforts and accelerate drug discovery programs. The protocols and data interpretation guidelines presented in this application note serve as a valuable resource for scientists working with this important class of heterocyclic compounds.

Application Notes & Protocols: X-ray Crystallography of Triazolo[4,3-c]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating the Scaffold of Therapeutic Potential

The triazolo[4,3-c]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating these atomic-level details, providing crucial insights into bond lengths, bond angles, and intermolecular interactions.[2][3][4] This information is invaluable for structure-activity relationship (SAR) studies and rational drug design.

This guide provides a comprehensive overview of the protocols and key considerations for obtaining high-quality single crystals of triazolo[4,3-c]pyrimidine derivatives and solving their crystal structures. It is designed to navigate the common challenges associated with N-heterocyclic compounds and to offer field-proven insights for a successful crystallographic analysis.

The Crystallization Challenge: Navigating the Path to Single Crystals

Obtaining diffraction-quality crystals is often the most significant hurdle in the structure determination process.[5] Triazolo[4,3-c]pyrimidine compounds, like many N-heterocyclic systems, can present specific challenges such as:

  • Limited Solubility: These often-planar molecules can have poor solubility in common organic solvents, making it difficult to achieve the supersaturation required for crystal growth.

  • Polymorphism: The ability to exist in multiple crystalline forms can complicate crystallization efforts and lead to ambiguity in structural analysis.

  • Weak Intermolecular Interactions: While hydrogen bonding is often present, the overall packing forces can sometimes be weak, leading to small or poorly ordered crystals.[6]

A systematic approach, beginning with highly pure material (>95%), is essential to overcoming these challenges.[7]

Experimental Workflow: From Pure Compound to Refined Structure

The journey from a purified powder to a final, validated crystal structure is a multi-step process. Each stage requires careful execution and a deep understanding of the underlying principles.

Workflow cluster_prep Phase 1: Preparation cluster_growth Phase 2: Crystal Growth cluster_analysis Phase 3: Structure Determination Compound Pure Compound (>95%) Screening Crystallization Screening Compound->Screening Solubilize Optimization Optimization of 'Hits' Screening->Optimization Identify Leads Harvesting Crystal Harvesting & Mounting Optimization->Harvesting Grow Single Crystals DataCollection X-ray Data Collection Harvesting->DataCollection Cryo-protect StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Validation Validation & Interpretation StructureSolution->Validation DataCollection Select Select & Mount Crystal Cryo Cryo-protect Select->Cryo Center Center in X-ray Beam Cryo->Center Screen Screen & Index Center->Screen Strategy Calculate Strategy Screen->Strategy Collect Collect Full Dataset Strategy->Collect Process Process & Scale Data Collect->Process

References

Troubleshooting & Optimization

Preventing Dimroth rearrangement of 8-Bromo-triazolo[4,3-c]pyrimidine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 8-Bromo-triazolo[4,3-c]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the inherent instability of this heterocyclic system, specifically its propensity to undergo the Dimroth rearrangement.

As Senior Application Scientists, we understand that unintended isomerizations can lead to significant setbacks, including structural misassignments, loss of yield, and compromised biological data. This resource provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you control your reaction outcomes and ensure the integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the Dimroth rearrangement, and why is it a critical issue with 8-Bromo-triazolo[4,3-c]pyrimidine?

The Dimroth rearrangement is a common isomerization in nitrogen-containing heterocyclic systems where endocyclic and exocyclic heteroatoms effectively switch places through a ring-opening and ring-closure sequence.[1] In the context of your molecule, the 8-Bromo-[2][3]triazolo[4,3-c]pyrimidine (the kinetically favored product) rearranges to the more stable 8-Bromo-[2][3]triazolo[1,5-c]pyrimidine isomer (the thermodynamically favored product).[4][5]

This is a significant challenge because the [4,3-c] isomer is often the desired kinetic product in many synthetic routes, but it can spontaneously convert to the thermodynamically more stable [1,5-c] isomer under various conditions, especially during synthesis, workup, or even storage.[3] This unwanted side reaction leads to a mixture of products, complicates purification, and can result in the incorrect compound being advanced in a drug discovery pipeline.[4]

The accepted mechanism, often referred to as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, is illustrated below.[2] It typically involves nucleophilic attack on the pyrimidine ring, followed by electrocyclic ring opening, rotation around a single bond, and subsequent ring closure to form the more stable isomer.

G cluster_0 Dimroth Rearrangement Mechanism start 8-Bromo-triazolo[4,3-c]pyrimidine (Kinetic Product) intermediate1 Nucleophilic Adduct (e.g., H₂O, OH⁻) start->intermediate1 + Nucleophile (H₂O, OH⁻) (Ring Attack) intermediate2 Open-Chain Intermediate intermediate1->intermediate2 Electrocyclic Ring Opening intermediate3 Rotated Intermediate intermediate2->intermediate3 Rotation around C-N bond end 8-Bromo-triazolo[1,5-c]pyrimidine (Thermodynamic Product) intermediate3->end Ring Closure & - Nucleophile

Caption: The ANRORC mechanism for the Dimroth rearrangement.

Q2: My synthesis is yielding a mixture of isomers. What key factors are promoting this rearrangement?

The Dimroth rearrangement is highly sensitive to reaction conditions. Understanding the factors that accelerate it is the first step toward prevention. The rearrangement from the less stable [4,3-c] isomer to the more stable [1,5-c] isomer can be catalyzed by acids, bases, heat, or even light.[2][6]

Several key factors are likely at play in your experiment:

  • pH: Both acidic and basic conditions are known to significantly catalyze the rearrangement.[5] Protonation of a ring nitrogen under acidic conditions, or nucleophilic attack by a base (like hydroxide), facilitates the initial ring-opening step.[2][3]

  • Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for rearrangement, favoring the formation of the more thermodynamically stable [1,5-c] product.[7] Reactions run at elevated temperatures are classic examples of thermodynamic control.[8][9]

  • Solvent: Protic solvents (like water, methanol, ethanol) can act as nucleophiles or proton donors, actively participating in and facilitating the rearrangement mechanism.[10][11]

  • Reaction Time: The rearrangement is a time-dependent process. The [4,3-c] isomer is the kinetic product, meaning it forms faster.[12][13] However, given enough time, it will equilibrate to the more stable thermodynamic [1,5-c] isomer.[8]

  • Substituents: The presence of an electron-withdrawing group, such as the 8-Bromo substituent on your molecule, can decrease the electron density of the pyrimidine ring. This makes the ring more susceptible to the initial nucleophilic attack, thereby accelerating the rearrangement.[4][14]

FactorImpact on RearrangementRationale
High Temperature Increases Rate Provides energy to overcome the activation barrier, favoring the thermodynamic product.[15]
Acidic Conditions (Low pH) Increases Rate Catalyzes the reaction via protonation of a ring nitrogen, facilitating ring opening.[3]
Basic Conditions (High pH) Increases Rate Catalyzes the reaction via nucleophilic attack (e.g., by OH⁻) on the electron-deficient pyrimidine ring.[2]
Protic Solvents Increases Rate Can act as nucleophiles and/or proton transfer agents, mediating the rearrangement.[11]
Extended Reaction Time Increases Conversion Allows the initially formed kinetic product to equilibrate to the more stable thermodynamic product.[8]
Electron-Withdrawing Groups Increases Rate Reduces electron density in the pyrimidine ring, making it more electrophilic and prone to nucleophilic attack.[4]
Caption: Summary of factors promoting the Dimroth rearrangement.

Troubleshooting Guides & Protocols

Q3: How can I reliably determine if my product has rearranged? What analytical techniques should I use?

Distinguishing between the [4,3-c] and [1,5-c] isomers is critical and requires careful analytical characterization. Relying on a single technique can be misleading. A combination of methods provides the most definitive structural assignment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. The proton and carbon chemical shifts can differ significantly between the two isomers.[5] For an unambiguous assignment, 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard. This experiment allows you to observe long-range correlations between protons and nitrogen atoms, providing definitive proof of the N-N-C or N-C-N connectivity within the fused ring system and confirming which isomer you have.[16][17]

  • Melting Point (MP): The two isomers often have distinct melting points.[5] A broad melting range can also be indicative of an isomeric mixture.

  • Ultraviolet (UV) Spectroscopy: The chromophoric systems of the isomers are different, leading to distinct UV absorption wavelengths and profiles.[5]

  • Chromatography (TLC, HPLC): The isomers will likely have different polarities and thus different retention factors (Rf) on TLC or retention times in HPLC. Co-spotting or co-injecting with a known standard (if available) can confirm identity.

Analytical TechniqueDifferentiating FeatureComments
¹H & ¹³C NMR Different chemical shifts for ring protons and carbons.Good first indicator, but can be ambiguous without standards.
¹H-¹⁵N HMBC Unambiguous determination of N-atom connectivity.The definitive method for structural confirmation. [16][17]
Melting Point Isomers typically have different, sharp melting points.A mixture will show a depressed and broad melting range.
UV-Vis Spectroscopy Different λmax and absorption profiles.Useful for quick checks and reaction monitoring.
HPLC/TLC Different retention times / Rf values.Excellent for assessing purity and separating isomers.
Caption: Key analytical methods for distinguishing triazolopyrimidine isomers.
Q4: I need to synthesize the 8-Bromo-triazolo[4,3-c]pyrimidine. What is the best experimental protocol to prevent rearrangement?

To favor the formation and isolation of the kinetic [4,3-c] product, you must operate under kinetic control . This involves carefully selecting conditions that form the desired product quickly while simultaneously suppressing the pathway to the more stable thermodynamic isomer.

The following workflow and protocol are designed to maximize your chances of success.

G start Goal: Synthesize 8-Bromo-triazolo[4,3-c]pyrimidine temp Temperature Control start->temp ph pH / Reagent Choice start->ph solvent Solvent Selection start->solvent time Reaction Time start->time workup Workup & Purification start->workup low_temp Low Temperature (e.g., 0 °C to RT) AVOID HEAT temp->low_temp Choose neutral_reagents Neutral Conditions AVOID strong acid/base ph->neutral_reagents Choose aprotic_solvent Aprotic, Non-polar (e.g., DCM, Toluene) AVOID protic solvents solvent->aprotic_solvent Choose short_time Monitor closely (TLC/HPLC) Quench as soon as SM is consumed time->short_time Choose cold_workup Cold, non-aqueous workup Rapid chromatography workup->cold_workup Choose outcome Isolate Kinetic Product (Verify by NMR) low_temp->outcome neutral_reagents->outcome aprotic_solvent->outcome short_time->outcome cold_workup->outcome

Caption: Workflow for kinetically controlled synthesis.

Protocol: General Procedure for Kinetically Controlled Synthesis

This protocol assumes a cyclization step to form the triazolopyrimidine ring, a common route where rearrangement is observed.[3]

  • Reagent and Solvent Preparation:

    • Ensure all reagents are pure and solvents are anhydrous and degassed, if necessary.

    • Select a non-polar, aprotic solvent such as Dichloromethane (DCM), Toluene, or Dioxane. Avoid alcohols, water, or acetic acid.

  • Reaction Setup:

    • Set up the reaction in an inert atmosphere (Nitrogen or Argon).

    • Cool the reaction vessel to a low temperature (e.g., 0 °C or -20 °C) using an ice or dry ice/acetone bath before adding any reagents.

  • Reagent Addition:

    • Dissolve the starting pyrimidine hydrazone precursor in the chosen cold solvent.

    • Add the cyclizing agent (e.g., an orthoester or similar reagent) slowly and dropwise to maintain the low temperature and control any exotherms.

    • If a mild, non-nucleophilic base is required, consider using a sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases like triethylamine or alkali hydroxides.

  • Reaction Monitoring:

    • Monitor the reaction progress diligently using TLC or HPLC every 15-30 minutes.

    • The goal is to stop the reaction as soon as the starting material is consumed to minimize the time the kinetic product is exposed to the reaction conditions. Do not let the reaction stir for extended periods (e.g., overnight) without justification.

  • Quenching and Workup (Under Kinetic Control):

    • Once the reaction is complete, quench it at low temperature. Use a cold, neutral or weakly acidic aqueous solution (e.g., cold saturated NH₄Cl solution) rather than strong acids or bases.

    • Extract the product swiftly into a non-protic organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer with cold brine to remove residual water and dry it over anhydrous sodium or magnesium sulfate.

  • Purification:

    • Concentrate the solvent in vacuo without applying excessive heat (use a room temperature water bath).

    • Purify the crude product immediately via flash column chromatography. Use a non-polar solvent system and perform the chromatography as quickly as possible to minimize on-column rearrangement.

By strictly adhering to low temperatures, neutral conditions, aprotic solvents, and minimal reaction/workup times, you create an environment that strongly favors the formation and preservation of the desired 8-Bromo-triazolo[4,3-c]pyrimidine kinetic product.

References

Technical Support Center: Synthesis of 8-Bromo-triazolo[4,3-c]pyrimidines

Technical Support Center: Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidines

Welcome to the technical support center for the synthesis of 8-Bromo-[1][2]triazolo[4,3-c]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The triazolopyrimidine core is a key pharmacophore in drug discovery, but its synthesis can present unique challenges, particularly concerning yield and isomeric purity.[3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and improve your synthetic outcomes.

Section 1: Understanding the Core Synthesis Pathway

The most prevalent and effective method for synthesizing substituted 8-Bromo-[1][2]triazolo[4,3-c]pyrimidines is the bromine-mediated oxidative cyclization of pyrimidinylhydrazones.[3] This pathway involves two principal steps: the formation of a hydrazone intermediate from a halogenated pyrimidine and a subsequent intramolecular cyclization induced by an oxidizing agent, typically elemental bromine.

The general workflow is outlined below. Understanding this sequence is critical for diagnosing issues at specific stages of the reaction.

Gcluster_0Step 1: Hydrazone Formationcluster_1Step 2: Oxidative Cyclization & BrominationAHalogenated Pyrimidine(e.g., 4,6-dichloropyrimidine)BHydrazine HydrateCPyrimidinylhydrazineA->C Nucleophilic Substitution B->CDAldehyde / KetoneEPyrimidinylhydrazone(Key Intermediate)C->E Condensation (Schiff Base Formation) D->EF[1,2,4]triazolo[4,3-c]pyrimidine(Unbrominated Core)E->F Oxidative Cyclization (e.g., Br₂, NaOAc, AcOH) E->FG8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine(Final Product)F->G Electrophilic Bromination ReagentsKey Reagents:• Bromine (Br₂)• Sodium Acetate (NaOAc)• Acetic Acid (AcOH)Reagents->F

Technical Support Center: Synthesis of Triazolo[4,3-c]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[4,3-c]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: The Isomer Problem - "My final product is the [1,5-c] isomer, not the [4,3-c] I intended to synthesize. What happened?"

This is one of the most common issues in the synthesis of fused triazolopyrimidines. The product you have isolated, the[1][2][3]triazolo[1,5-c]pyrimidine, is the thermodynamically more stable isomer. The initially formed, kinetically favored[1][2][3]triazolo[4,3-c]pyrimidine has likely undergone a Dimroth rearrangement.[4][5]

Root Cause Analysis: The Dimroth Rearrangement

The Dimroth rearrangement is a well-documented isomerization in heterocyclic chemistry, particularly for triazole-fused systems.[6] It involves the cleavage of the N1-C5 bond of the triazole ring, followed by rotation and re-cyclization to form the more stable isomer. This process is often facilitated by acidic or basic conditions, and even by heat.[4][5][7]

The key difference lies in the bridgehead nitrogen. In the [4,3-c] isomer, the nitrogen at position 4 is shared between the two rings. In the more stable [1,5-c] isomer, the bridgehead nitrogen is at position 6. The rearrangement relieves ring strain and results in a more stable electronic configuration.

Diagram: Mechanism of the Dimroth Rearrangement Here is a plausible mechanism for the acid-catalyzed Dimroth rearrangement from the kinetic [4,3-c] product to the thermodynamic [1,5-c] product.

Dimroth_Rearrangement cluster_start [1,2,4]Triazolo[4,3-c]pyrimidine (Kinetic Product) cluster_intermediate Ring-Opened Intermediate cluster_end [1,2,4]Triazolo[1,5-c]pyrimidine (Thermodynamic Product) start_node Kinetic Product intermediate_node Open-Chain Intermediate start_node->intermediate_node Protonation & Ring Opening (Acid/Base/Heat) end_node Thermodynamic Product intermediate_node->end_node Rotation & Ring Closure (Deprotonation) caption Dimroth Rearrangement Pathway

A simplified representation of the Dimroth rearrangement.

Troubleshooting & Prevention Protocol

To favor the formation and isolation of the kinetic [4,3-c] isomer, careful control of reaction conditions is paramount.

ParameterRecommendation to Favor [4,3-c] IsomerRationale
Temperature Maintain the lowest possible temperature that allows the reaction to proceed.The rearrangement has a higher activation energy than the initial cyclization. Lower temperatures disfavor this side reaction.
pH / Catalyst Use neutral or very mild conditions. Avoid strong acids or bases.Both acid and base can catalyze the ring-opening step of the rearrangement.[4][5]
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed.Prolonged reaction times, even under mild conditions, can allow the slow conversion to the more stable isomer.
Work-up Use a neutral aqueous work-up. Avoid acidic or basic washes if possible.The rearrangement can occur during the purification phase if conditions are not carefully controlled.
Solvent Use non-polar, aprotic solvents where possible.Polar or protic solvents can sometimes facilitate the proton transfer steps involved in the rearrangement.
Question 2: Low Yield & Impurities - "My reaction yield is poor, and my TLC/LC-MS shows multiple byproducts. What could they be?"

Low yields and multiple spots often point to incomplete reactions or alternative reaction pathways. The most common culprits are unreacted starting materials, incompletely cyclized intermediates, and products from side reactions of your one-carbon source.

Root Cause Analysis: Common Byproducts
  • Unreacted Hydrazinopyrimidine: The starting 4-hydrazinopyrimidine is often a stable compound and may require specific conditions to react completely.

  • Hydrazone Intermediate: The first step of the reaction between the hydrazinopyrimidine and a one-carbon source (like an aldehyde or orthoformate) is the formation of a hydrazone. This intermediate must then undergo intramolecular cyclization. If the cyclization step is slow or requires a higher activation energy, this intermediate can accumulate.[7][8]

  • Side Reactions of the One-Carbon Source:

    • Orthoformates (e.g., Triethyl Orthoformate): Can react with trace water to produce formic acid, which can then catalyze the Dimroth rearrangement. They can also lead to N-ethoxymethyl intermediates if the reaction stalls.

    • Aldehydes: Can undergo self-condensation or other side reactions, especially under basic conditions.

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield / Multiple Spots Observed check_sm 1. Analyze Starting Materials (Purity, Stability) start->check_sm check_reaction 2. Analyze Reaction Mixture (TLC, LC-MS) check_sm->check_reaction identify_byproducts 3. Identify Byproducts (NMR, MS of isolated spots) check_reaction->identify_byproducts sol_sm Purify/Verify Starting Materials identify_byproducts->sol_sm If SM detected sol_temp Optimize Temperature (Often higher for cyclization) identify_byproducts->sol_temp If intermediate detected sol_cat Screen Catalysts (e.g., p-TsOH, IBD for oxidative cyclization) identify_byproducts->sol_cat If cyclization fails sol_reagent Change One-Carbon Source (e.g., Aldehyde vs. Orthoformate) identify_byproducts->sol_reagent If reagent side-products seen sol_time Adjust Reaction Time identify_byproducts->sol_time If reaction incomplete

A logical workflow for diagnosing low-yield reactions.

Troubleshooting & Optimization Protocol
  • Verify Starting Material Purity:

    • Action: Run NMR and MS on your starting 4-hydrazinopyrimidine. Hydrazines can be susceptible to oxidation.

    • Rationale: Impurities in starting materials can inhibit the reaction or generate their own set of byproducts, complicating purification.

  • Force the Cyclization Step:

    • Action: If you suspect the hydrazone intermediate is accumulating, you may need more forcing conditions for the cyclization step. This can be achieved by increasing the temperature after the initial hydrazone formation or by adding a catalyst.

    • Example: Some syntheses employ a two-step approach: first, form the hydrazone at a lower temperature, then heat the reaction to drive the ring-closure.

    • Oxidative Cyclization: For certain substrates, an oxidant like iodobenzene diacetate (IBD) can be used to facilitate the cyclization of the hydrazone to the triazole ring.[7][8]

  • Optimize the One-Carbon Source:

    • Action: If using triethyl orthoformate, ensure anhydrous conditions. Consider adding a catalytic amount of a mild acid like p-toluenesulfonic acid to promote cyclization. If using an aldehyde, ensure its purity and add it slowly to the reaction mixture.

    • Rationale: Controlling the reactivity of the one-carbon source is key to preventing side reactions and ensuring it participates effectively in the desired cyclization.

Question 3: Purification Challenges - "How can I effectively separate the [4,3-c] isomer from the [1,5-c] isomer?"

Separating these two isomers can be challenging due to their similar structures. However, they often exhibit different physical properties that can be exploited.

Methodologies for Isomer Separation
  • Column Chromatography:

    • Polarity: The [1,5-c] isomer is often less polar than the [4,3-c] isomer. This difference can be exploited on silica gel.

    • Protocol: Start with a non-polar eluent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The less polar [1,5-c] isomer should elute first. Careful fraction collection is critical.

    • Tip: Use a shallow gradient and consider using a ternary solvent system (e.g., Hexane/Ethyl Acetate/DCM) to improve separation.

  • Recrystallization:

    • Solubility: The two isomers may have different solubilities in various solvents. The more stable [1,5-c] isomer is often more crystalline and may have lower solubility in certain solvents.

    • Protocol:

      • Dissolve the crude mixture in a minimum amount of a hot solvent in which both isomers are soluble (e.g., ethanol, isopropanol, or acetonitrile).

      • Allow the solution to cool slowly. The less soluble isomer may crystallize out first.

      • Filter the crystals and analyze the mother liquor for the presence of the other isomer. Multiple recrystallization steps may be necessary.

  • Preparative HPLC:

    • Action: For difficult separations or for obtaining highly pure material, reverse-phase preparative HPLC is a powerful tool.

    • Rationale: This technique offers the highest resolution and is often the method of choice when chromatographic and recrystallization methods fail.

References

Stability issues of 8-Bromo-triazolo[4,3-c]pyrimidine in solution

Technical Support Center: 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine

Welcome to the technical support center for 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the reliability and reproducibility of your experimental results.

Introduction to the Stability of 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine

8-Bromo-[1][2]triazolo[4,3-c]pyrimidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The fused triazolopyrimidine core is a versatile scaffold, but like many complex heterocyclic systems, it can be susceptible to degradation under certain experimental conditions. Understanding the potential stability issues is paramount for accurate data interpretation and the successful progression of research projects.

The primary stability concerns for 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine in solution are:

  • Dimroth Rearrangement: A common isomerization reaction in triazolopyrimidine systems.

  • Hydrolysis: Degradation in the presence of water, which can be pH-dependent.

  • Photodegradation: Decomposition upon exposure to light, a known issue for brominated aromatic compounds.

This guide will provide a comprehensive overview of these issues, along with practical troubleshooting advice and protocols to mitigate them.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems you may encounter during your experiments.

Question 1: I'm observing a new, unexpected peak in my LC-MS analysis of a solution of 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine that has been stored for some time. What could be the cause?

Answer: The appearance of a new peak with the same mass-to-charge ratio (m/z) as your parent compound, but with a different retention time, is a strong indicator of isomerization. For the[1][2]triazolo[4,3-c]pyrimidine scaffold, the most likely cause is a Dimroth rearrangement to the thermodynamically more stable[1][2]triazolo[1,5-c]pyrimidine isomer.[3][4]

  • Causality: The Dimroth rearrangement is a known molecular rearrangement in fused 1,2,4-triazolo[4,3-c]pyrimidines.[3][4] This process is often facilitated by acidic or basic conditions, and even by certain solvents.[3][4] The rearrangement involves the opening of the triazole ring followed by re-closure, leading to a different connectivity of the heterocyclic system.

  • Troubleshooting Steps:

    • Analyze your solvent and any additives: Check the pH of your solution. The presence of acidic or basic additives, even in small amounts, can catalyze the rearrangement.

    • Prepare fresh solutions: For critical experiments, always use freshly prepared solutions of 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine.

    • Optimize storage conditions: If solutions must be stored, keep them at low temperatures (-20°C or -80°C) and in a neutral, aprotic solvent.

Question 2: The potency of my compound seems to decrease over time when dissolved in an aqueous buffer for my biological assay. Why is this happening?

Answer: A decrease in potency over time in aqueous solutions suggests hydrolytic degradation. The triazolopyrimidine ring system can be susceptible to hydrolysis, and the rate of this degradation is often pH-dependent.

  • Causality: Hydrolysis is the chemical breakdown of a compound due to reaction with water. For heterocyclic compounds, this can involve cleavage of the rings. The pH of the solution can significantly influence the rate of hydrolysis, with both acidic and alkaline conditions often accelerating the process.[5]

  • Troubleshooting Steps:

    • Perform a time-course experiment: Analyze the purity of your compound in the assay buffer at several time points (e.g., 0, 2, 4, 8, and 24 hours) by LC-MS to monitor for the appearance of degradation products.

    • Evaluate different buffer systems: If possible, test the stability of your compound in buffers with different pH values to identify a range where it is more stable.

    • Minimize incubation time: Design your experiments to have the shortest possible incubation time in aqueous buffers.

    • Consider a stock solution in an organic solvent: Prepare a concentrated stock solution in an anhydrous aprotic solvent like DMSO and dilute it into the aqueous buffer immediately before use.

Question 3: I'm seeing multiple degradation products and a loss of my starting material after leaving my solutions on the lab bench. What could be the issue?

Answer: Exposure to ambient light can cause photodegradation, especially for compounds containing a bromine atom on an aromatic ring.

  • Causality: Brominated aromatic and heterocyclic compounds can be sensitive to light, particularly in the UV range.[6][7] Light energy can promote the homolytic cleavage of the carbon-bromine bond, leading to the formation of reactive radical species that can then undergo a variety of reactions, resulting in multiple degradation products.

  • Troubleshooting Steps:

    • Protect solutions from light: Store all solutions containing 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine in amber vials or wrap clear vials in aluminum foil.

    • Minimize light exposure during experiments: Conduct experimental manipulations in a darkened room or under yellow light where possible.

    • Use photostability-indicating assays: If your experimental setup involves prolonged light exposure, you may need to develop an assay to specifically assess for photodegradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine?

A1: For long-term storage, it is best to prepare stock solutions in anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are less likely to participate in degradation reactions compared to protic solvents like methanol or ethanol.

Q2: How should I store my solid 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine?

A2: The solid compound should be stored in a tightly sealed container in a cool, dark, and dry place. A desiccator at room temperature is generally sufficient for short-term storage. For long-term storage, keeping it at -20°C is recommended.

Q3: At what pH range is 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine expected to be most stable?

A3: While specific data for this compound is not available, many heterocyclic compounds exhibit maximal stability in the neutral to slightly acidic pH range (pH 4-7). Both strongly acidic and strongly alkaline conditions should be avoided, as they can catalyze both the Dimroth rearrangement and hydrolysis.

Q4: Can I heat solutions of 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine to aid dissolution?

A4: Gentle warming may be acceptable for short periods, but prolonged heating should be avoided. Thermal stress can accelerate degradation pathways. It is preferable to use sonication or vortexing at room temperature to aid dissolution.

Experimental Protocols

Protocol 1: Assessment of Solution Stability by HPLC-UV

This protocol provides a general method for assessing the stability of 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine in a chosen solvent system.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine in the desired solvent (e.g., DMSO).

  • Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in the solvent or buffer system to be tested.

  • Initial Analysis (T=0): Immediately analyze the test solution by a validated HPLC-UV method to determine the initial peak area of the parent compound.

  • Incubation: Store the test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), inject an aliquot of the test solution onto the HPLC system.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial peak area at T=0. Plot the percentage remaining versus time to determine the stability profile.

Parameter Recommendation
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Detection Wavelength 254 nm
Injection Volume 5 µL
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8]

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 2) for a specified duration.

  • Analysis: Analyze all stressed samples by LC-MS to identify and characterize any degradation products.

Visualization of Potential Degradation Pathways

Gcluster_main8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidinecluster_pathwaysPotential Degradation Pathwayscluster_triggersTriggersAThis compoundBDimroth Rearrangement(Isomerization)A->BCHydrolysis(Ring Opening)A->CDPhotodegradation(Debromination/Other)A->DT1Acid/BaseT1->BcatalyzesT2Water/pHT2->CinducesT3Light (UV)T3->Dinduces

Caption: Potential degradation pathways for 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine.

Summary of Stability Considerations

Factor Potential Issue Mitigation Strategy
pH Acid/base-catalyzed Dimroth rearrangement and hydrolysis.Maintain solutions in a neutral pH range (4-7).
Solvent Protic solvents may participate in degradation.Use anhydrous, aprotic solvents (e.g., DMSO, DMF) for stock solutions.
Light Photodegradation, potentially leading to debromination.Protect solutions from light using amber vials or foil.
Temperature Accelerated degradation at elevated temperatures.Store solutions at low temperatures (-20°C or -80°C). Prepare fresh for use.

Conclusion

The stability of 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine in solution is a critical factor for obtaining reliable and reproducible experimental data. The primary potential degradation pathways include Dimroth rearrangement, hydrolysis, and photodegradation. By understanding the underlying chemical principles and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can minimize compound degradation and ensure the integrity of their results. Always prioritize the use of freshly prepared solutions and carefully control the experimental conditions of pH, light exposure, and temperature.

Technical Support Center: Optimizing Cross-Coupling Reactions for 8-Bromo-triazolo[4,3-c]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling conditions for 8-Bromo-triazolo[4,3-c]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors. The unique electronic properties of the triazolo[4,3-c]pyrimidine scaffold, a nitrogen-rich heterocycle, present specific challenges and opportunities in palladium-catalyzed cross-coupling reactions. This resource is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing targeted solutions and optimization strategies.

Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 8-Bromo-triazolo[4,3-c]pyrimidine and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer: Low yields in Suzuki-Miyaura couplings involving nitrogen-rich heterocycles like 8-Bromo-triazolo[4,3-c]pyrimidine are a common challenge. The primary reasons often revolve around catalyst inhibition by the nitrogen atoms of the substrate, suboptimal reaction conditions, or degradation of the boronic acid.[1][2] Here is a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: The nitrogen atoms in your triazolopyrimidine substrate can act as ligands, poisoning the palladium catalyst.[3] To mitigate this, employing bulky, electron-rich phosphine ligands is crucial. These ligands can shield the palladium center and promote the desired catalytic cycle.[3][4] Consider screening ligands such as SPhos, XPhos, or PCy3.[3] Using a pre-catalyst can also be beneficial as it can improve the efficiency of the catalytic system.[3]

  • Base Selection: The choice of base is critical and can significantly influence the reaction outcome. While common bases like Na2CO3 or K2CO3 are often used, for challenging couplings with nitrogen-rich heterocycles, a stronger, non-nucleophilic base like K3PO4 or Cs2CO3 is often more effective.[4][5] The base not only facilitates the transmetalation step but can also influence the stability of the catalyst and starting materials.

  • Solvent System: A mixture of an organic solvent and water is typically used in Suzuki couplings. For your substrate, a combination of dioxane/water or toluene/water is a good starting point.[5] Ensure your solvents are properly degassed to prevent oxidation of the palladium(0) catalyst.

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to decomposition of the starting material or catalyst. A temperature screen, typically from 80 °C to 120 °C, is recommended to find the optimal balance.[4]

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially at elevated temperatures and in the presence of water. To minimize this, you can use a slight excess of the boronic acid (1.2-1.5 equivalents). Alternatively, consider using more stable boronic acid derivatives like MIDA boronates or pinacol esters.

Workflow for Optimizing Suzuki-Miyaura Coupling

Suzuki_Optimization Start Low Yield in Suzuki Coupling Screen_Ligands Screen Bulky Ligands (e.g., XPhos, SPhos) Start->Screen_Ligands Catalyst Poisoning? Screen_Bases Screen Bases (K3PO4, Cs2CO3) Screen_Ligands->Screen_Bases Suboptimal Transmetalation? Screen_Temp Optimize Temperature (80-120 °C) Screen_Bases->Screen_Temp Decomposition? Check_Boronic_Acid Verify Boronic Acid Quality & Stoichiometry Screen_Temp->Check_Boronic_Acid Protodeboronation? Improved_Yield Improved Yield Check_Boronic_Acid->Improved_Yield Optimized Conditions

Caption: Systematic workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Sonogashira Coupling Failure: Catalyst Decomposition and Low Reactivity

Question: My Sonogashira reaction with 8-Bromo-triazolo[4,3-c]pyrimidine and a terminal alkyne is not working. I observe a black precipitate, and the starting material is largely unreacted. What is happening and what should I do?

Answer: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of your palladium catalyst.[6] This is a frequent issue in Sonogashira couplings and can be caused by several factors, especially when using sensitive substrates. Low reactivity of aryl bromides compared to iodides can also be a contributing factor.[6][7]

  • Catalyst and Co-catalyst Integrity: Ensure your palladium catalyst, typically Pd(PPh3)4 or PdCl2(PPh3)2, is fresh and has been stored under an inert atmosphere.[6] The copper(I) co-catalyst (e.g., CuI) is also prone to degradation and should be of high quality.[6]

  • Strictly Anaerobic Conditions: The Sonogashira reaction is highly sensitive to oxygen, which can lead to the unwanted Glaser-type homocoupling of the alkyne and promote catalyst decomposition.[6] It is critical to thoroughly degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Solvent and Base Selection: The choice of solvent and base is crucial. An amine base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is required to deprotonate the alkyne.[6] Some evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[6][8] Consider using a solvent system like 1:1 dioxane:Et3N or toluene with an amine base.[7]

  • Reaction Temperature: Aryl bromides often require heating to undergo oxidative addition in the Sonogashira coupling.[6][7] However, excessive heat can accelerate catalyst decomposition. A careful temperature optimization is necessary. Starting at a moderate temperature (e.g., 60-80 °C) and gradually increasing it while monitoring the reaction can be a good strategy.

  • Copper-Free Conditions: To avoid the issues associated with the copper co-catalyst, including alkyne homocoupling, you can explore copper-free Sonogashira protocols.[6] These reactions may require specific ligands or different reaction conditions to proceed efficiently.

ParameterRecommendation for Sonogashira Coupling of 8-Bromo-triazolo[4,3-c]pyrimidineRationale
Palladium Catalyst Pd(PPh3)4 or PdCl2(PPh3)2 (2-5 mol%)Common and effective catalysts for Sonogashira reactions.
Copper Co-catalyst CuI (5-10 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Et3N or DIPEA (2-3 equivalents)Acts as both a base and a solvent in some cases.
Solvent Dioxane, Toluene, or DMF (degassed)Anhydrous and anaerobic conditions are critical.[6]
Temperature 60-100 °CAryl bromides typically require heating.[7]
Challenges in Buchwald-Hartwig Amination: Catalyst Inhibition and Base Sensitivity

Question: I am struggling with the Buchwald-Hartwig amination of 8-Bromo-triazolo[4,3-c]pyrimidine with a primary amine. The reaction is sluggish, and I am observing side products. How can I optimize this reaction?

Answer: The Buchwald-Hartwig amination of electron-deficient, nitrogen-containing heterocycles can be challenging due to catalyst inhibition and potential side reactions caused by the strong bases typically employed.[9][10] The triazolopyrimidine core can coordinate to the palladium center, hindering the catalytic cycle.

  • Ligand Choice is Critical: For amination of coordinating heterocycles, bulky, electron-rich biarylphosphine ligands are often necessary to promote the reaction and prevent catalyst deactivation.[4][11] Ligands like XPhos, SPhos, or newly developed specialized ligands for heteroaryl amination should be considered.[9][10]

  • Base Selection and Strength: Strong bases like NaOtBu or LHMDS are commonly used in Buchwald-Hartwig reactions.[12] However, these can be problematic with sensitive substrates. Weaker inorganic bases such as K3PO4 or Cs2CO3 can be effective alternatives and offer better functional group tolerance.[12] The choice of base can significantly impact the reaction rate and selectivity.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents like toluene or dioxane are standard.[11] The reaction temperature often needs to be elevated (80-110 °C) to facilitate the coupling with aryl bromides.[11]

  • Protecting Group Strategy: If your amine coupling partner contains other reactive functional groups, consider protecting them to avoid side reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)(L2)-Br Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)(L2)(R2NH)]+Br- OA_Complex->Amine_Complex + R2NH Amido_Complex Ar-Pd(II)(L2)-NR2 Amine_Complex->Amido_Complex - HBr (+ Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_Complex->Product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 8-Bromo-triazolo[4,3-c]pyrimidine that influence its reactivity in cross-coupling reactions?

The reactivity of 8-Bromo-triazolo[4,3-c]pyrimidine is primarily influenced by two factors: the electronic nature of the fused heterocyclic system and the presence of multiple nitrogen atoms. The triazolopyrimidine core is electron-deficient, which generally facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. However, the lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][3] This dual nature requires careful selection of ligands that are bulky enough to prevent catalyst poisoning while still promoting efficient catalysis.

Q2: Which analytical techniques are best suited for monitoring the progress of these reactions and characterizing the products?

For real-time or near real-time reaction monitoring, techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools. They can provide insights into reaction kinetics and help identify catalytic intermediates.[13] For routine monitoring of reaction completion and product identification, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[4] For final product characterization, ¹H and ¹³C NMR spectroscopy, along with high-resolution mass spectrometry (HRMS), are essential.

Q3: Are there any common side reactions to be aware of when working with 8-Bromo-triazolo[4,3-c]pyrimidine?

Besides the catalyst deactivation and starting material decomposition already discussed, other potential side reactions include:

  • Homocoupling: This can occur with both the boronic acid in Suzuki couplings (Glaser coupling is the analogous reaction for alkynes in Sonogashira couplings) and the aryl halide, leading to the formation of dimeric byproducts.[6][14] This is often exacerbated by the presence of oxygen.

  • Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the loss of the nucleophile.[1]

  • Hydrodehalogenation: The bromo-substituent can be replaced by a hydrogen atom, leading to the formation of the parent triazolo[4,3-c]pyrimidine. This can be a significant side reaction, particularly under harsh conditions or with certain catalyst systems.

Q4: Can I use microwave irradiation to accelerate these cross-coupling reactions?

Yes, microwave irradiation can be a very effective tool for accelerating cross-coupling reactions, often leading to significantly shorter reaction times and improved yields.[4] The rapid and efficient heating provided by microwaves can help overcome activation barriers, particularly for less reactive aryl bromides. However, it is important to carefully screen the temperature and reaction time to avoid decomposition of the substrate or catalyst.

References

Technical Support Center: Purification of 8-Bromo-triazolo[4,3-c]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals tackling the nuanced purification of 8-Bromo-triazolo[4,3-c]pyrimidine and its isomers. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in the lab. The triazolopyrimidine scaffold is a vital pharmacophore, but its synthesis can often lead to a mixture of closely related isomers, presenting significant downstream purification hurdles.[1][2] This guide provides a structured approach to overcoming these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the synthesis and purification of brominated triazolopyrimidine isomers.

Question 1: Why does the synthesis of 8-Bromo-[1][3]triazolo[4,3-c]pyrimidine often result in isomeric impurities?

Answer: The formation of isomers is rooted in the reaction mechanism and the inherent reactivity of the precursors. There are two primary sources of isomerism in this context:

  • Regioisomerism: The fusion of the triazole ring to the pyrimidine core can occur in different orientations. The synthesis of the[1][3]triazolo[4,3-c]pyrimidine system can sometimes be accompanied by the formation of the thermodynamically more stable[1][3]triazolo[1,5-c]pyrimidine isomer through rearrangement, or other isomers like the[1][3]triazolo[4,3-a]pyrimidine depending on the synthons used.[4] Controlling reaction conditions such as temperature and catalysts is crucial for achieving regioselectivity.[5]

  • Positional Isomerism: During the bromination step, the bromine atom may be directed to other available positions on the heterocyclic ring system, especially if the desired C-8 position is not sufficiently activated or if other positions are sterically or electronically favorable. The choice of brominating agent (e.g., N-Bromosuccinimide vs. 1,3-dibromo-5,5-dimethylhydantoin) and reaction conditions can significantly influence the outcome.

Question 2: What are the initial analytical steps to confirm the presence and identity of these isomers?

Answer: A multi-technique analytical approach is essential before attempting any purification.

  • High-Performance Liquid Chromatography (HPLC): Develop a preliminary analytical HPLC method. The appearance of multiple, closely eluting peaks with the same mass is a strong indicator of isomerism.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive initial step. All isomers will exhibit the identical parent mass ion (m/z for C₅H₃BrN₄ is ~199.01). Coupling MS with chromatography confirms that the different peaks from the HPLC are indeed isomers.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. Isomers will display distinct spectra. For example, the chemical shift and coupling constants of the remaining protons on the pyrimidine and triazole rings will differ based on the bromine's position and the ring fusion geometry. Comparing the experimental spectrum to literature values or computational predictions can help assign the structures.

Question 3: My isomers are co-eluting in reversed-phase HPLC. What is the fundamental problem?

Answer: Co-elution occurs because the isomers have nearly identical physicochemical properties, particularly polarity and hydrophobicity, which are the primary drivers of separation in reversed-phase chromatography. The single bromine atom and the core heterocyclic structure are the same, leading to very similar interactions with the C18 stationary phase. To achieve separation, the chromatographic method must be sensitive enough to exploit subtle differences in their molecular shape, dipole moment, or pi-electron distribution.[7]

Section 2: Troubleshooting Guide for Isomer Purification

This section provides actionable solutions to common problems encountered during the purification process.

Chromatography is the workhorse of purification for pharmaceutical intermediates.[8][9] When standard methods fail, a systematic approach to method development is required.

Troubleshooting Table for HPLC Isomer Separation

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Complete Co-elution Insufficient selectivity of the stationary phase. The C18 phase interacts with both isomers almost identically.1. Change Stationary Phase: Switch to a Phenyl-Hexyl or Biphenyl column. These phases offer alternative separation mechanisms, such as π-π interactions, which can differentiate between isomers based on subtle differences in the accessibility of the aromatic rings.[7] 2. Modify Mobile Phase: Introduce different organic modifiers (e.g., switch from acetonitrile to methanol or vice-versa). The different hydrogen bonding capabilities of these solvents can alter selectivity.
Poor Resolution (<1.5) Low column efficiency or insufficient selectivity.1. Optimize Gradient: Decrease the gradient slope (e.g., from a 5-95% B over 10 min to 5-95% B over 30 min). A shallower gradient increases the time analytes spend in the "ideal" mobile phase composition for separation. 2. Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates (efficiency), allowing more time for the isomers to interact with the stationary phase.[10] 3. Increase Temperature: Raising the column temperature (e.g., to 40-50 °C) reduces mobile phase viscosity, improving mass transfer and often leading to sharper peaks and better resolution.
Peak Tailing Secondary interactions between the basic nitrogen atoms of the triazolopyrimidine ring and acidic residual silanols on the silica backbone of the column.1. Add a Basic Modifier: Introduce a small amount of triethylamine (TEA) or ammonia (0.05-0.1%) to the mobile phase. These bases compete for the active silanol sites, preventing the analyte from engaging in these undesirable interactions. 2. Use a Low pH: Add formic acid or trifluoroacetic acid (TFA) to the mobile phase (pH 2-3). At low pH, the silanols are protonated and less active, while the basic nitrogens on your compound are also protonated, which can improve peak shape.

Experimental Protocol: HPLC Method Development for Isomer Separation

  • Initial Screening:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV, 254 nm or wavelength of max absorbance.

    • Analysis: Assess peak shape and initial separation.

  • Optimization Phase (if initial screening fails):

    • Step 2a (Selectivity Tuning): Repeat the screening on a Phenyl-Hexyl column. Compare the resulting chromatogram (the "selectivity") to the C18 run. Choose the column that shows the best initial separation, even if it's not baseline.

    • Step 2b (Gradient Optimization): Using the best column, run a shallow gradient based on the elution time from the initial screen. If the isomers eluted at 40% B, run a new gradient from 30% to 50% B over 20 minutes.

    • Step 2c (Peak Shape Improvement): If peak tailing is observed, prepare new mobile phases containing 0.05% TFA or 0.05% TEA (use a dedicated column for basic mobile phases if possible) and repeat the optimized gradient run.[11]

Crystallization is a powerful and cost-effective purification technique, but it can be challenging for isomers that may co-crystallize or inhibit the crystallization of one another.[12][13]

FAQs for Crystallization Troubleshooting

  • Q: My compound oils out instead of crystallizing. What should I do?

    • A: "Oiling out" occurs when the compound's solubility in the chosen solvent system is exceeded, but the conditions are not right for forming an ordered crystal lattice. Solution: Slow down the process. Use a vapor diffusion setup (e.g., ethyl acetate diffusing into a hexane solution of your compound) or a slow cooling ramp. Also, try using a more viscous anti-solvent to slow down the rate of precipitation.

  • Q: I managed to get crystals, but analysis shows they are still a mixture of isomers. Why?

    • A: This is likely due to co-crystallization, where the isomers are so similar in shape and intermolecular interactions that they can pack into the same crystal lattice. Solution: You must find a solvent system that exploits subtle differences in solubility. This requires systematic screening. A crystallization-induced dynamic resolution (CIDR) or transformation (CIDT) approach could also be explored if the isomers can interconvert under certain conditions, potentially allowing the less soluble diastereomeric salt to crystallize out.[14][15]

Experimental Protocol: Solvent Screening for Selective Crystallization

  • Solubility Assessment: In small vials, test the solubility of your impure material (~10 mg) in a range of solvents (0.5 mL) at room temperature and with gentle heating. Categorize them as "Soluble," "Partially Soluble," or "Insoluble."

    • Good single solvents: Heptane, Toluene, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Dichloromethane.

  • Anti-Solvent Screening:

    • Take a concentrated solution of your compound in a "Soluble" solvent (e.g., DCM or Ethyl Acetate).

    • Slowly add an "Insoluble" solvent (an anti-solvent, e.g., Heptane or Hexane) dropwise at room temperature or while warm until turbidity persists.

    • Allow the mixture to cool slowly to room temperature, then to 4 °C.

  • Evaporation & Vapor Diffusion:

    • Prepare saturated solutions in "Partially Soluble" solvents. Allow them to evaporate slowly and uncapped.

    • For vapor diffusion, place a vial with a concentrated solution of your compound inside a larger sealed jar containing an anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, inducing crystallization.

  • Analysis: Any solids obtained should be isolated and analyzed by HPLC to determine the isomeric ratio. The goal is to find a condition that enriches one isomer in the crystalline solid and the other in the mother liquor.

Section 3: Visualization of Workflows

Visual aids can clarify complex processes. Below are diagrams representing the challenges and solutions discussed.

Isomer Formation and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_problem The Purification Challenge cluster_purification Purification Strategy Precursors Pyrimidine & Triazole Precursors Reaction Cyclocondensation & Bromination Precursors->Reaction Crude Crude Product (Mixture) Reaction->Crude IsomerA Desired Isomer 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine IsomerB Key Impurity (e.g., Positional or Ring Isomer) Chrom Preparative HPLC Crude->Chrom Cryst Selective Crystallization Crude->Cryst PureProduct Pure Isomer A (>99% Purity) Chrom->PureProduct Cryst->PureProduct

Caption: Origin and strategic approach to purifying isomeric mixtures.

Troubleshooting Decision Tree for Isomer Separation

G Start Crude Analysis Shows Isomeric Impurity Method Primary Purification Method? Start->Method HPLC_CoElute Problem: Co-elution / Poor Resolution Method->HPLC_CoElute Chromatography Cryst_Fail Problem: Oiling Out / Co-crystallization Method->Cryst_Fail Crystallization ChangeColumn Solution: Switch to Phenyl/Biphenyl Column (Exploit π-π interactions) HPLC_CoElute->ChangeColumn OptimizeGrad Solution: Use a Shallower Gradient (Increase selectivity) HPLC_CoElute->OptimizeGrad ScreenSolvents Solution: Systematic Solvent/Anti-solvent Screen (Exploit solubility differences) Cryst_Fail->ScreenSolvents SlowCryst Solution: Use Vapor Diffusion / Slow Cooling (Promote ordered lattice formation) Cryst_Fail->SlowCryst

Caption: A decision-making guide for troubleshooting common purification issues.

References

Troubleshooting low conversion rates in triazolopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for triazolopyrimidine synthesis. This guide, structured in a flexible question-and-answer format, is designed to help you troubleshoot common issues, particularly low conversion rates, encountered during your experiments. As Senior Application Scientists, we provide not just procedural steps but also the underlying rationale to empower your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My triazolopyrimidine synthesis is resulting in a very low yield. What are the most common initial checks I should perform?

Low yields in heterocyclic synthesis are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1] Here are the primary aspects to investigate:

  • Purity of Starting Materials and Solvents: Impurities in your reactants or solvents can significantly interfere with the reaction, leading to the formation of side products or preventing the reaction from proceeding to completion.[1] Always use reagents and solvents of the appropriate purity. For moisture-sensitive reactions, ensure your solvents are anhydrous.

  • Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical parameters.[1] Small-scale trial reactions can be invaluable for determining the optimal conditions without committing large quantities of valuable starting materials.[1]

  • Atmospheric Control: Many organic reactions are sensitive to atmospheric moisture and oxygen.[1] If your synthesis is air-sensitive, ensure you are employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]

Troubleshooting Guide: Low Conversion Rates

Problem 1: Incomplete Consumption of Starting Materials

Q: I'm observing a significant amount of unreacted starting material (e.g., aminotriazole or pyrimidine derivative) in my reaction mixture, even after the recommended reaction time. What could be the cause and how can I address it?

A: Incomplete conversion is a classic sign that your reaction is not proceeding efficiently. The root cause often lies in suboptimal reaction parameters or catalyst issues.

Causality and Solutions:

  • Suboptimal Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier. Conversely, excessive heat can lead to the decomposition of reactants or products.

    • Protocol: Monitor your reaction at different temperatures. Start with the literature-reported temperature and incrementally increase it in small-scale trials. Use TLC or LC-MS to track the consumption of starting materials and the formation of the desired product.[1]

  • Insufficient Reaction Time: Some reactions, particularly those involving solid-phase synthesis or sterically hindered substrates, may require longer reaction times for completion.

    • Protocol: Extend the reaction time and monitor its progress at regular intervals (e.g., every 2-4 hours) using an appropriate analytical technique.

  • Catalyst Inefficiency or Deactivation: If your synthesis involves a catalyst (e.g., acid or base catalysis, metal catalysis), its activity is paramount.

    • Lewis Acid Catalysis: In syntheses utilizing Lewis acids, the catalyst can be deactivated by moisture or other impurities.[2] Ensure anhydrous conditions and consider adding fresh catalyst.

    • Base Catalysis: The choice and concentration of the base can be critical. A base that is too weak may not facilitate the necessary deprotonation, while a base that is too strong could lead to side reactions. Experiment with different bases (e.g., organic vs. inorganic) and concentrations.

  • Poor Solubility of Reactants: If one or more of your starting materials have poor solubility in the chosen solvent at the reaction temperature, it can significantly slow down the reaction rate.

    • Protocol: Choose a solvent in which all reactants are reasonably soluble at the reaction temperature.[3][4] A solvent screen with small-scale reactions can help identify the optimal solvent system.

Troubleshooting Workflow for Incomplete Conversion

start Low Conversion: Starting Material Remains check_temp Verify & Optimize Reaction Temperature start->check_temp Initial Check check_time Extend Reaction Time start->check_time check_catalyst Evaluate Catalyst Activity start->check_catalyst check_solubility Assess Reactant Solubility start->check_solubility solution Improved Conversion check_temp->solution Optimized check_time->solution Optimized check_catalyst->solution Optimized check_solubility->solution Optimized

Caption: Troubleshooting logic for incomplete conversion.

Problem 2: Formation of Multiple Unidentified Byproducts

Q: My reaction is messy, showing multiple spots on the TLC plate, and the desired product is only a minor component. What are the likely side reactions, and how can I suppress them?

A: The formation of numerous byproducts suggests that your reaction conditions are promoting undesired reaction pathways. The specific side reactions depend on the synthetic route employed.

Common Synthetic Routes and Potential Side Reactions:

The synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine core, a common and stable isomer, is often achieved through several key strategies.[5][6]

  • Cyclocondensation of Aminotriazoles with 1,3-Dicarbonyl or α,β-Unsaturated Carbonyl Compounds: This is a widely used method.[7]

  • Dimroth Rearrangement: Conversion of 1,2,4-triazolo[4,3-a]pyrimidines.[7]

  • Oxidative Cyclization: From pyrimidin-2-yl-amidines.[7]

Causality and Solutions:

  • Isomer Formation: In reactions involving unsymmetrical reagents, the formation of constitutional isomers is possible. For instance, the cyclization can occur at different nitrogen atoms of the triazole ring.

    • Protocol: The regioselectivity of the cyclization can often be controlled by the choice of catalyst and solvent. A systematic screen of these parameters is recommended.

  • Self-Condensation of Starting Materials: Under certain conditions, especially with strong bases or high temperatures, your starting materials might react with themselves.

    • Protocol: Consider adding the more reactive starting material slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.

  • Decomposition of Product: The desired triazolopyrimidine may be unstable under the reaction or workup conditions.[1]

    • Protocol: Monitor the reaction progress over time by TLC or LC-MS to check for product degradation.[1] If decomposition is observed, consider running the reaction at a lower temperature or for a shorter duration.

  • Ring Opening of the Triazolopyrimidine Core: Certain reagents, such as an excess of hydrazine hydrate, can lead to the cleavage of the pyrimidine ring.[8]

    • Protocol: Carefully control the stoichiometry of reagents. If using a nucleophile that can also act as a ring-opening agent, use it in slight excess or stoichiometrically.

Reaction Condition Optimization Summary

ParameterLow SettingOptimal Range (Typical)High SettingPotential Issues at Extremes
Temperature (°C) Room Temp80 - 120[9]> 150Slow/no reaction (low); Decomposition (high)
Catalyst Loading (mol%) < 15 - 20> 30Incomplete reaction (low); Side reactions (high)
Reaction Time (h) 1 - 412 - 24[9]> 48Incomplete conversion (low); Product degradation (high)

Visualization of a Common Synthetic Pathway

aminotriazole 3-Amino-1,2,4-triazole intermediate Condensation Intermediate aminotriazole->intermediate + dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate product [1,2,4]Triazolo[1,5-a]pyrimidine intermediate->product Cyclization (-H2O)

Caption: General scheme for triazolopyrimidine synthesis.

Problem 3: Difficulty in Product Purification

Q: I have a reasonable conversion to my desired triazolopyrimidine, but I'm struggling to isolate it in a pure form from the reaction mixture.

A: Purification challenges often arise from the physicochemical properties of the product and any remaining impurities.

Causality and Solutions:

  • Similar Polarity of Product and Byproducts: If the byproducts have a similar polarity to your desired compound, separation by standard column chromatography can be difficult.

    • Protocol:

      • Solvent System Optimization: Experiment with different solvent systems for your column chromatography to maximize the separation (ΔRf).

      • Alternative Chromatography: Consider other purification techniques such as preparative HPLC or crystallization.

  • Product Insolubility: The desired product might be precipitating out of the reaction mixture along with impurities.

    • Protocol:

      • Trituration: Wash the crude solid with a solvent in which the impurities are soluble, but the product is not.

      • Recrystallization: This is a powerful technique for purifying solid compounds. A solvent screen is necessary to find a suitable solvent or solvent pair.

  • Residual Catalyst or Reagents: Catalysts or excess reagents can co-elute with your product.

    • Protocol:

      • Aqueous Workup: Perform an acidic or basic wash during the workup to remove any basic or acidic impurities, respectively.

      • Specialized Scavengers: For certain metal catalysts, scavenger resins can be used to remove them from the solution.

References

Technical Support Center: Scalable Synthesis of 8-Bromo-triazolo[4,3-c]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 8-Bromo-triazolo[4,3-c]pyrimidine. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a successful and scalable synthesis of this important heterocyclic compound. As Senior Application Scientists, we aim to provide not just a protocol, but a framework for understanding the underlying chemistry and overcoming common challenges.

Conceptual Overview

The synthesis of 8-Bromo-triazolo[4,3-c]pyrimidine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity on a large scale. The triazolo[4,3-c]pyrimidine core is a key pharmacophore in many biologically active molecules, making its efficient synthesis a topic of significant interest. The general strategy involves the construction of the fused bicyclic ring system, followed by selective bromination.

Our recommended synthetic approach is a robust and scalable two-step process:

  • Condensation and Cyclization: Formation of the triazolo[4,3-c]pyrimidine scaffold from a suitable pyrimidine precursor.

  • Electrophilic Bromination: Introduction of the bromine atom at the C8 position of the triazolopyrimidine ring.

This approach is designed to be efficient and adaptable for scale-up, with clearly defined control points to ensure reproducibility.

Experimental Workflow Diagram

Scalable Synthesis of 8-Bromo-triazolo[4,3-c]pyrimidine Experimental Workflow cluster_0 Step 1: Synthesis of triazolo[4,3-c]pyrimidine cluster_1 Step 2: Bromination cluster_2 Purification A 2-Hydrazinylpyrimidine C Reaction Vessel 1 (Condensation/Cyclization) A->C B Triethyl orthoformate B->C D triazolo[4,3-c]pyrimidine C->D Heat, Acid catalyst E triazolo[4,3-c]pyrimidine G Reaction Vessel 2 (Bromination) E->G F N-Bromosuccinimide (NBS) F->G H Crude Product G->H Solvent (e.g., DMF), Room Temp. I Crude Product J Recrystallization or Column Chromatography I->J K Pure 8-Bromo-triazolo[4,3-c]pyrimidine J->K

Caption: Overall workflow for the scalable synthesis of 8-Bromo-triazolo[4,3-c]pyrimidine.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.

Step 1: Synthesis of triazolo[4,3-c]pyrimidine

The formation of the triazolo[4,3-c]pyrimidine ring system is achieved through the condensation of 2-hydrazinylpyrimidine with an appropriate one-carbon source, followed by cyclization. Triethyl orthoformate is a common and effective reagent for this transformation.

Reagents and Materials:

Reagent/MaterialMolecular WeightQuantityMoles (equiv.)
2-Hydrazinylpyrimidine110.12 g/mol 10.0 g0.091 mol (1.0)
Triethyl orthoformate148.20 g/mol 20.2 g (20 mL)0.136 mol (1.5)
p-Toluenesulfonic acid172.20 g/mol 0.17 g1 mol%
Ethanol-100 mL-

Procedure:

  • To a stirred suspension of 2-hydrazinylpyrimidine in ethanol, add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude triazolo[4,3-c]pyrimidine can be used in the next step without further purification if the reaction has gone to completion.

Step 2: Bromination of triazolo[4,3-c]pyrimidine

The bromination of the triazolopyrimidine core is an electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.[1]

Reagents and Materials:

Reagent/MaterialMolecular WeightQuantityMoles (equiv.)
triazolo[4,3-c]pyrimidine120.11 g/mol 10.9 g0.091 mol (1.0)
N-Bromosuccinimide (NBS)177.98 g/mol 17.0 g0.095 mol (1.05)
Dimethylformamide (DMF)-100 mL-

Procedure:

  • Dissolve the crude triazolo[4,3-c]pyrimidine in DMF.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by pouring the mixture into ice-water (500 mL).

  • The crude 8-Bromo-triazolo[4,3-c]pyrimidine will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel if necessary.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low yield in Step 1 (Cyclization) - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature.- Increase the reaction time and continue to monitor by TLC. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. - Verify the reflux temperature and ensure efficient stirring.
Formation of multiple products in Step 1 - Isomer formation, such as the [1,5-c] isomer, is a known possibility in triazolopyrimidine synthesis.[2] - Side reactions of the hydrazinyl group.- The choice of cyclizing agent and reaction conditions can influence isomer distribution. Acetic acid can sometimes favor the formation of the [4,3-c] isomer. - Careful control of stoichiometry and slow addition of reagents can minimize side reactions.
Low yield in Step 2 (Bromination) - Incomplete reaction. - Over-bromination (di-brominated products). - Degradation of the product.- Increase the amount of NBS slightly (e.g., to 1.1 equivalents). - Maintain a low temperature during NBS addition to control the reaction rate and prevent over-bromination. - Ensure the reaction is not exposed to light, as radical side reactions can occur with NBS.
Difficult purification of the final product - Presence of closely related isomers or impurities. - Poor precipitation during work-up.- If recrystallization is ineffective, column chromatography with a carefully selected eluent system is recommended. - Optimize the quenching and precipitation step. Adjusting the pH or using a different anti-solvent might improve the precipitation and purity of the initial solid.
Reaction does not go to completion - Insufficient catalyst in Step 1. - Deactivated NBS in Step 2. - Low reactivity of the substrate.- Increase the catalyst loading in Step 1. - Use freshly opened or properly stored NBS. - For less reactive substrates, a stronger brominating agent or a Lewis acid catalyst might be necessary, but this requires careful optimization to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is p-toluenesulfonic acid used as a catalyst in the first step?

A1: The condensation of the hydrazinyl group with triethyl orthoformate and the subsequent cyclization are acid-catalyzed processes. p-Toluenesulfonic acid is a strong, non-nucleophilic acid that effectively promotes these reactions without causing unwanted side reactions.

Q2: Can other solvents be used for the bromination step?

A2: Yes, other polar aprotic solvents like acetonitrile or dichloromethane can be used. However, DMF is often preferred for its ability to dissolve both the starting material and NBS, leading to a homogeneous reaction mixture and better control. The choice of solvent can also influence the reaction rate and selectivity.

Q3: Is it necessary to use an inert atmosphere for these reactions?

A3: While not strictly necessary for all substrates, using an inert atmosphere (e.g., nitrogen or argon) is good practice, especially for the cyclization step at elevated temperatures. It can help prevent oxidative side reactions and improve the overall yield and purity of the product.

Q4: How can I confirm the structure of the final product?

A4: The structure of 8-Bromo-triazolo[4,3-c]pyrimidine should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.

  • Infrared (IR) spectroscopy: To identify functional groups.

Q5: What are the main safety precautions to consider?

A5:

  • 2-Hydrazinylpyrimidine: Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: DMF is a reproductive toxin. Ethanol is flammable. Handle all solvents in a fume hood and away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Technical Support Center: Synthesis of 8-Bromo-triazolo[4,3-c]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 8-Bromo-triazolo[4,3-c]pyrimidines. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. Our goal is to equip you with the expertise to identify and mitigate the formation of byproducts, ensuring the integrity and success of your research.

Introduction to the Synthetic Challenge

The synthesis of 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine is a crucial step in the development of various pharmacologically active molecules. The most common route involves the cyclization of a substituted hydrazinylpyrimidine, typically 4-hydrazinyl-5-bromopyrimidine, with a one-carbon source like formic acid or triethyl orthoformate. While seemingly straightforward, this reaction is often complicated by the formation of a significant byproduct: the thermodynamically more stable 8-Bromo-[1][2]triazolo[1,5-c]pyrimidine isomer, a result of the Dimroth rearrangement.[1][3][4] This guide will primarily focus on identifying and controlling this rearrangement, as well as addressing other potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of 8-Bromo-triazolo[4,3-c]pyrimidine?

A1: The most prevalent byproduct is the isomeric 8-Bromo-[1][2]triazolo[1,5-c]pyrimidine. This occurs through a well-documented isomerization process known as the Dimroth rearrangement.[1][3][4] The [4,3-c] isomer is often the kinetic product, which can rearrange to the more thermodynamically stable [1,5-c] isomer under various conditions.

Q2: What is the Dimroth rearrangement and what causes it?

A2: The Dimroth rearrangement is a type of molecular rearrangement where the endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems, including triazolopyrimidines, exchange places.[5][6] This process is often catalyzed by acid or base and can also be promoted by heat or even occur spontaneously.[5][7] The mechanism generally involves nucleophilic addition to the pyrimidine ring, followed by ring opening, rotation, and subsequent ring closure to form the more stable isomer.[5]

Q3: How can I differentiate between the desired 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine and its [1,5-c] isomer?

A3: The two isomers can be distinguished using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons on the pyrimidine and triazole rings are different for the two isomers. While specific shifts can vary with substitution, generally, the proton signals of the [4,3-c] isomer appear at different frequencies compared to the [1,5-c] isomer. Advanced techniques like 1H-15N HMBC can provide unambiguous structural confirmation.[1][8]

  • Mass Spectrometry (MS): While both isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure.

  • High-Performance Liquid Chromatography (HPLC): The two isomers will likely have different retention times on a suitable HPLC column, allowing for their separation and quantification.

Q4: Can my starting material, 4-hydrazinyl-5-bromopyrimidine, contribute to byproduct formation?

A4: Yes. The stability of 4-hydrazinyl-5-bromopyrimidine is crucial. Hydrazine derivatives can be susceptible to oxidation or self-condensation reactions. It is essential to use a high-purity starting material and store it under appropriate conditions (e.g., protected from light and air) to prevent the formation of impurities that could carry through or interfere with the cyclization reaction. In some cases, hydrazine can react with the pyrimidine ring itself, leading to ring-opening products, especially under harsh conditions.[2][9][10]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 8-Bromo-triazolo[4,3-c]pyrimidine in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: My reaction mixture shows two or more spots on TLC, and the isolated yield of the desired product is low.

Possible Cause A: Dimroth Rearrangement

This is the most likely cause. The presence of multiple spots with similar polarity often indicates the formation of the [1,5-c] isomer alongside your target [4,3-c] compound.

Solutions:

  • Control Reaction Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the Dimroth rearrangement.

  • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to conditions that may favor rearrangement.

  • Maintain Neutral pH during Workup: The Dimroth rearrangement is catalyzed by both acid and base. During the aqueous workup, ensure the pH is maintained as close to neutral as possible. Avoid strong acid or base washes if possible.

  • Choice of Reagents: The use of milder cyclizing agents and reaction conditions can help suppress the rearrangement.

Experimental Protocol: Minimizing Dimroth Rearrangement

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydrazinyl-5-bromopyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol or dioxane).

  • Reagent Addition: Add triethyl orthoformate (1.1 to 1.5 equivalents) to the solution. If using formic acid, add it dropwise.

  • Temperature Control: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC. Avoid excessive heating.

  • Monitoring: Check the reaction every 30-60 minutes. The goal is to stop the reaction as soon as the starting hydrazine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • If an aqueous workup is necessary, use a saturated solution of a neutral salt like sodium chloride. If washing with a basic solution is required to remove acidic impurities, use a mild base like sodium bicarbonate and perform the wash quickly at a low temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Possible Cause B: Incomplete Cyclization

If one of the spots on the TLC corresponds to your starting material, the reaction may be incomplete.

Solutions:

  • Increase Reaction Time or Temperature: Gradually increase the reaction time or temperature, while still being mindful of promoting the Dimroth rearrangement.

  • Use a Catalyst: For reactions with orthoesters, a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) can sometimes facilitate cyclization. However, be cautious as this can also accelerate the Dimroth rearrangement.[11]

  • Check Reagent Quality: Ensure your cyclizing agent (e.g., triethyl orthoformate, formic acid) is of high purity and not degraded.

Possible Cause C: Side Reactions of the Starting Material

Impurities in the 4-hydrazinyl-5-bromopyrimidine or its degradation during the reaction can lead to multiple byproducts.

Solutions:

  • Recrystallize Starting Material: Purify the 4-hydrazinyl-5-bromopyrimidine by recrystallization before use.

  • Inert Atmosphere: Run the reaction under an inert atmosphere to prevent oxidation of the hydrazine moiety.

Problem 2: The major product of my reaction appears to be the wrong isomer ([1,5-c] instead of [4,3-c]).

Possible Cause: Reaction Conditions Strongly Favoring Rearrangement

High temperatures, prolonged reaction times, or the presence of strong acids or bases can lead to the complete or near-complete conversion of the kinetic [4,3-c] product to the thermodynamic [1,5-c] isomer.

Solutions:

  • Re-evaluate Reaction Conditions: Refer to the solutions for Problem 1, Possible Cause A, and significantly modify your protocol to favor the kinetic product. This may involve running the reaction at room temperature for a longer period.

  • Purification Strategy: If you have already produced a mixture rich in the [1,5-c] isomer, you may need to develop a robust purification method to isolate any remaining desired product.

Data Presentation: Representative 1H NMR Chemical Shifts

CompoundH (Triazole Ring)H (Pyrimidine Ring)
8-Bromo-[1][2]triazolo[4,3-c]pyrimidine~9.3 ppm (s)~8.9 ppm (s), ~7.8 ppm (s)
8-Bromo-[1][2]triazolo[1,5-c]pyrimidine~8.7 ppm (s)~9.2 ppm (s), ~8.4 ppm (s)

Note: These are approximate chemical shift values and can vary depending on the solvent and other substituents. The key takeaway is the noticeable difference in the chemical shifts of the corresponding protons in the two isomers, which allows for their identification.

Problem 3: My overall yield is very low, even after accounting for isomeric byproducts.

Possible Cause A: Hydrolysis of Reagents or Products

If water is present in the reaction mixture, orthoesters can hydrolyze, reducing their effectiveness as a cyclizing agent. The triazolopyrimidine product itself might also be susceptible to hydrolysis under certain conditions.

Solutions:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Triethyl orthoformate can also act as a dehydrating agent.[11]

  • Control Workup Conditions: Minimize contact with water during the workup, especially if acidic or basic conditions are present.

Possible Cause B: Degradation of Starting Material or Product

The starting hydrazine or the final product may not be stable under the reaction conditions.

Solutions:

  • Lower Reaction Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Screen Solvents: The choice of solvent can impact the stability of the reactants and products. Consider screening alternative solvents.

Visualization of Key Processes

Diagram 1: Synthesis and Byproduct Formation

reaction_pathway A 4-Hydrazinyl-5-bromopyrimidine B + Formic Acid / Triethyl Orthoformate E Other Byproducts (e.g., from incomplete reaction, starting material degradation) A->E Degradation C 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine (Desired Product - Kinetic) B->C Cyclization D 8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine (Isomeric Byproduct - Thermodynamic) C->D Dimroth Rearrangement (Acid/Base/Heat)

Caption: Reaction pathway for the synthesis of 8-Bromo-triazolo[4,3-c]pyrimidine and the formation of major byproducts.

Diagram 2: Troubleshooting Workflow

troubleshooting_workflow start Low Yield / Multiple Spots on TLC q1 Analyze Crude Product by 1H NMR / LC-MS start->q1 is_rearrangement Isomeric Byproduct (Dimroth Rearrangement) Detected? q1->is_rearrangement is_sm Starting Material Remaining? is_rearrangement->is_sm No sol_rearrangement Optimize Reaction: - Lower Temperature - Shorter Reaction Time - Neutral Workup is_rearrangement->sol_rearrangement Yes other_byproducts Other Byproducts Present? is_sm->other_byproducts No sol_sm Optimize Reaction: - Increase Temperature/Time - Add Catalyst (with caution) - Check Reagent Purity is_sm->sol_sm Yes sol_other Purify Starting Material Use Inert Atmosphere Ensure Anhydrous Conditions other_byproducts->sol_other

Caption: A logical workflow for troubleshooting common issues in 8-Bromo-triazolo[4,3-c]pyrimidine synthesis.

References

Conditions to promote or suppress the Dimroth rearrangement.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Dimroth Rearrangement. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are utilizing, or troubleshooting, this versatile heterocyclic isomerization. As Senior Application Scientists, we have compiled this resource to not only provide protocols but to explain the causality behind the experimental choices, ensuring a deeper understanding and more successful outcomes in your work.

The Dimroth rearrangement, first documented by Otto Dimroth in 1909, is a powerful tool for the isomerization of heterocyclic compounds, involving the transposition of endocyclic and exocyclic heteroatoms.[1] While invaluable in synthetic chemistry, including in the large-scale production of Active Pharmaceutical Ingredients (APIs) like Vandetanib, it can also manifest as an undesired side reaction, leading to challenges in product purification and potential structural misassignments.[1][2] This guide will help you navigate the nuances of this reaction to either promote or suppress it according to your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments.

Question 1: My reaction is giving a low yield of the desired rearranged product. How can I promote the Dimroth rearrangement?

Answer: Low yields in a Dimroth rearrangement are often due to suboptimal reaction conditions that do not sufficiently favor the underlying Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.[1] The primary driving force for this rearrangement is the thermodynamic stability of the product.[1][3] To promote the reaction, consider the following factors:

  • pH Adjustment: The rate of the Dimroth rearrangement is highly pH-dependent.[4][5] For many substrates, such as 1-substituted 2-imino-1,2-dihydropyrimidines, basic conditions (e.g., using an alkali hydroxide) facilitate the nucleophilic attack that initiates the ring-opening sequence.[4] Conversely, some systems, like fused 1,2,4-triazolo[4,3-c]pyrimidines, can be rearranged under acidic conditions.[2][6] It is crucial to determine the optimal pH for your specific heterocyclic system, which may require screening a range of acidic and basic catalysts.

  • Temperature and Solvent Selection: The rearrangement is often accelerated by heat.[4] Refluxing in an appropriate solvent is a common strategy. The choice of solvent can also play a significant role. For instance, nonpolar solvents can promote the formation of a close ion pair, which may be responsible for the main reaction route in certain cases.[4]

  • Substrate Electronic Effects: The electronic nature of your substrate is a key determinant.

    • Electron-withdrawing groups on the heterocyclic ring decrease electron density, making the ring more susceptible to nucleophilic attack and thus facilitating the rearrangement.[1][4]

    • Electron-releasing groups , in contrast, can stabilize the ring and slow down the reaction.[1]

    • An increased number of nitrogen atoms in the ring generally promotes the initial nucleophilic attack.[1][4]

Experimental Protocol: Promoting the Dimroth Rearrangement of a Hypothetical Substrate

  • Reaction Setup: To a solution of your starting material (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a base (e.g., 1 M NaOH, 2 mL).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature, neutralize with an appropriate acid (e.g., 1 M HCl), and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Question 2: I am observing an unexpected isomer in my reaction product, and I suspect an undesired Dimroth rearrangement. How can I suppress it?

Answer: The Dimroth rearrangement is a frequent and often unwanted side reaction, particularly in basic media, which can lead to incorrect structural assignments.[1][4] Suppressing this rearrangement is critical when the initial isomeric form is the desired product.

  • Temperature Control: One of the most effective ways to suppress an undesired Dimroth rearrangement is to run the reaction at a lower temperature. For example, in the Pd-catalyzed N-arylation for the synthesis of N,1-diaryl-1H-tetrazol-5-amine derivatives, running the reaction at 35 °C completely suppressed the rearrangement, allowing for the isolation of single isomers.[2]

  • pH Control: Since the rearrangement is often catalyzed by acid or base, maintaining neutral conditions, if your primary reaction allows, can prevent it. If your primary reaction requires basic conditions, using a weaker, non-nucleophilic base or a hindered base might be beneficial.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can favor the formation of the thermodynamically more stable rearranged product.[4] Therefore, minimizing the reaction time by using more active catalysts or reaction conditions for your desired transformation can help.

Data Summary: Effect of Temperature on Dimroth Rearrangement

Reaction TemperatureOutcome of N,1-diaryl-1H-tetrazol-5-amine Synthesis
80 °CMixture of isomers due to Dimroth rearrangement
35 °CSingle isomer isolated; rearrangement suppressed[2]

Frequently Asked Questions (FAQs)

Question 3: What is the underlying mechanism of the Dimroth rearrangement?

Answer: The Dimroth rearrangement typically proceeds through a three-stage sequence known as the ANRORC mechanism: A ddition of a N ucleophile, R ing O pening, and subsequent R ing C losure.[1] This is distinct from concerted, intramolecular processes like pericyclic reactions.[1] In some cases, particularly under neutral or acidic conditions, other pathways like a sigmatropic shift might have a lower activation barrier and be the operative mechanism, even if the transformation is colloquially termed a Dimroth rearrangement.[1][7]

The classic example involves the isomerization of a 1-substituted 2-imino-1,2-dihydropyrimidine to a 2-substituted aminopyrimidine in the presence of a base (e.g., hydroxide).[4]

Diagram: Generalized ANRORC Mechanism for Dimroth Rearrangement

ANRORC_Mechanism Start Starting Heterocycle Adduct Nucleophilic Adduct Start->Adduct + Nucleophile (e.g., OH-) Open Ring-Opened Intermediate Adduct->Open Ring Opening Closed Rearranged Heterocycle Open->Closed Ring Closure

Caption: The ANRORC mechanism of the Dimroth rearrangement.

Question 4: What are the different types of Dimroth rearrangements?

Answer: The Dimroth rearrangement is generally classified into two types:[3][4]

  • Type I: Involves the relocation of heteroatoms that are both part of the rings within a fused heterocyclic system. This can alter the position of a heteroatom within a ring or a substituent on that ring.[1]

  • Type II: This is the more classic and widely studied type, involving the migration of an endocyclic heteroatom and an exocyclic heteroatom within a single heterocyclic ring. The isomerization of 1,2,3-triazoles and 1-alkyl-2-iminopyrimidines are prime examples of Type II rearrangements.[1][4]

Diagram: Types of Dimroth Rearrangement

Dimroth_Types cluster_0 Type I: Fused Systems cluster_1 Type II: Single Ring Systems a1 Heteroatom migration within fused rings b1 Exchange of endocyclic and exocyclic heteroatoms

Caption: Classification of Dimroth rearrangements.

Question 5: How can I definitively confirm the structure of my product to rule out an unintentional rearrangement?

Answer: Structural misassignment due to an unexpected Dimroth rearrangement is a significant concern.[1] Rigorous analytical verification is essential. While standard techniques like ¹H and ¹³C NMR, and mass spectrometry are crucial, they may not always be sufficient to distinguish between isomers.

For unambiguous structural determination, consider the following:

  • 2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal long-range correlations and spatial proximities that can definitively establish the connectivity of the atoms in your molecule.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides an unambiguous structural assignment.

  • Isotopic Labeling: In complex cases, a ¹⁵N-labeling study can be employed to track the position of nitrogen atoms and confirm whether a rearrangement has occurred.[5]

Experimental Workflow: Product Structure Verification

Verification_Workflow Start Crude Product Purify Purification (e.g., Chromatography) Start->Purify Initial_Analysis Initial Analysis (¹H, ¹³C NMR, MS) Purify->Initial_Analysis Ambiguous Ambiguous Structure? Initial_Analysis->Ambiguous Advanced_NMR Advanced NMR (HMBC, NOESY) Ambiguous->Advanced_NMR Yes Labeling ¹⁵N Isotopic Labeling Study Ambiguous->Labeling Yes Xray X-ray Crystallography Ambiguous->Xray Yes, if crystallizable Confirmed Structure Confirmed Ambiguous->Confirmed No Advanced_NMR->Confirmed Labeling->Confirmed Xray->Confirmed

Caption: A workflow for verifying product structure.

References

Technical Support Center: Enhancing Regioselectivity in the Synthesis of Substituted Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted triazolopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their synthetic routes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and confidently synthesize your target triazolopyrimidine isomers.

Understanding the Core Challenge: Regioisomerism and the Dimroth Rearrangement

The synthesis of substituted triazolopyrimidines often yields a mixture of regioisomers, primarily the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrimidines and the kinetically favored[1][2][3]triazolo[4,3-a]pyrimidines. The ability to selectively synthesize one isomer over the other is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics.

A key phenomenon governing the formation and interconversion of these isomers is the Dimroth rearrangement , a process involving the ring-opening and subsequent re-closure of the triazole ring.[1][4] This rearrangement is often influenced by reaction conditions such as pH, temperature, and the electronic nature of substituents.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of substituted triazolopyrimidines.

Issue 1: My reaction produced a mixture of regioisomers. How can I favor the formation of the[1][2][3]triazolo[1,5-a]pyrimidine isomer?

Answer: The[1][2][3]triazolo[1,5-a]pyrimidine is typically the thermodynamically more stable isomer. To favor its formation, you can often drive the reaction towards thermodynamic equilibrium.

  • Prolonged Reaction Times and Higher Temperatures: Increasing the reaction time and/or temperature can provide the necessary energy to overcome the activation barrier for the Dimroth rearrangement, converting the initially formed [4,3-a] isomer to the more stable [1,5-a] isomer. General conditions often involve heating in solvents like acetic acid at temperatures ranging from 100-120°C for 12-16 hours.[5]

  • Acid or Base Catalysis: The Dimroth rearrangement can be catalyzed by both acids and bases.[1][3]

    • Acidic Conditions: Refluxing the reaction mixture in glacial acetic acid is a common method to promote the rearrangement.[5] The accepted mechanism involves protonation of a nitrogen atom in the pyrimidine ring, followed by ring opening and re-closure.[3]

    • Basic Conditions: In some cases, basic conditions can also facilitate the rearrangement.[6] The choice between acidic or basic conditions will depend on the specific substrates and their stability.

  • Substituent Effects: The electronic nature of the substituents on the pyrimidine and triazole rings can influence the rate of the Dimroth rearrangement. Electron-withdrawing groups can facilitate the ring opening step, thus promoting the rearrangement.

Issue 2: I am trying to synthesize the[1][2][3]triazolo[4,3-a]pyrimidine isomer, but I keep getting the rearranged [1,5-a] product. How can I suppress the Dimroth rearrangement?

Answer: To isolate the kinetically favored[1][2][3]triazolo[4,3-a]pyrimidine isomer, you need to employ milder reaction conditions that avoid triggering the Dimroth rearrangement.

  • Lower Reaction Temperatures and Shorter Reaction Times: Conduct the reaction at the lowest temperature that allows for product formation and monitor the reaction closely by TLC or LC-MS to stop it before significant rearrangement occurs.

  • Neutral Reaction Conditions: Avoid strongly acidic or basic conditions. If a catalyst is necessary, consider using a milder one.

  • Choice of Starting Materials: The structure of your starting materials can predispose the reaction to form one isomer over the other. For instance, the condensation of 3-amino-[1][2][3]-triazole with malonaldehyde derivatives often directly yields the [1,5-a] isomer, while the cyclization of 2-hydrazinopyrimidines can lead to the [4,3-a] isomer.[7][8]

Issue 3: I am unsure which regioisomer I have synthesized. How can I definitively characterize the products?

Answer: Spectroscopic methods, particularly NMR, are crucial for distinguishing between[1][2][3]triazolo[1,5-a] and[1][2][3]triazolo[4,3-a]pyrimidine isomers.

  • ¹H-¹⁵N HMBC NMR Spectroscopy: This is a powerful and unambiguous method for isomer differentiation. The correlation patterns between protons and nitrogen atoms in the fused ring system are distinct for each isomer.[7]

  • ¹H and ¹³C NMR Spectroscopy: While sometimes more subtle, there are characteristic differences in the chemical shifts of the protons and carbons in the pyrimidine and triazole rings of the two isomers.[1][9] For example, in the ¹H NMR spectra of[1][2][3]triazolo[4,3-a]pyrimidines, the proton at position 7 (H-7) is often observed at a lower field compared to the corresponding proton in the [1,5-a] isomer.[8]

  • UV Spectroscopy: The two isomeric series often exhibit different UV absorption maxima.[1]

  • Melting Point: Isomers can have significantly different melting points.[1]

Issue 4: My reaction is not going to completion, and I have a significant amount of starting material left.

Answer: Incomplete conversion can be due to several factors.

  • Reaction Conditions: Re-evaluate your reaction temperature and time. Some condensations require higher temperatures or longer durations to proceed efficiently.

  • Purity of Reagents: Ensure your starting materials, especially the aminotriazole and the dicarbonyl compound, are pure. Impurities can inhibit the reaction.

  • Solvent Choice: The choice of solvent can be critical. While acetic acid is common, other high-boiling solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) might be more suitable for certain substrates.[5]

  • Catalyst Deactivation: If you are using a catalyst, it may be deactivated by impurities or byproducts.

Issue 5: I am having difficulty purifying my product and separating it from side products or the other isomer.

Answer: Purification of triazolopyrimidine isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial. A shallow gradient of a more polar solvent in a less polar one can often provide good separation. Preparative HPLC can be a powerful tool for separating stubborn isomers.[10]

  • Crystallization: If a single isomer is the major product, fractional crystallization can be an effective purification method. Experiment with different solvent systems to find one that selectively crystallizes your desired product.[11]

  • Chemical Derivatization: In some cases, it may be advantageous to derivatize the mixture to facilitate separation. The derivatives can then be converted back to the desired products after separation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Dimroth rearrangement?

A1: The Dimroth rearrangement is an isomerization that involves the translocation of heteroatoms within a heterocyclic system.[4] In the context of triazolopyrimidines, it typically proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[3] Under acidic conditions, this involves protonation, followed by nucleophilic attack (often by a solvent molecule like water), leading to the opening of the triazole ring. Rotation around a single bond then allows for re-closure in a different orientation to form the thermodynamically more stable isomer.[3]

Q2: How do substituents on the starting materials affect regioselectivity?

A2: Substituents can have a significant impact on both the initial regioselectivity of the cyclization and the propensity for Dimroth rearrangement.

  • Electronic Effects: Electron-donating groups on the aminotriazole can increase its nucleophilicity, potentially affecting which nitrogen atom initiates the cyclization. Electron-withdrawing groups on the pyrimidine ring can make it more susceptible to nucleophilic attack, which is a key step in the Dimroth rearrangement.[1][3]

  • Steric Effects: Bulky substituents can sterically hinder the approach of reactants, favoring the formation of the less hindered regioisomer. They can also influence the rate of the Dimroth rearrangement.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing triazolopyrimidines?

A3: Yes, there is growing interest in developing more sustainable synthetic methods. Some approaches include:

  • Microwave-assisted synthesis: This can often reduce reaction times and improve yields.

  • One-pot, multi-component reactions: These reactions can increase efficiency by combining several synthetic steps into a single operation, reducing solvent waste and purification steps.[12]

  • Use of greener solvents: Researchers are exploring the use of more environmentally benign solvents to replace traditional volatile organic compounds.

Q4: Can I use computational chemistry to predict the regioselectivity of my reaction?

A4: Yes, computational methods, such as Density Functional Theory (DFT), can be very useful in predicting the relative stabilities of the different regioisomers and the activation energies for their formation and interconversion. This can help in designing experiments to favor the desired product.

Experimental Protocols and Data

Protocol 1: General Procedure for the Synthesis of 7-Substituted-[1][2][3]triazolo[1,5-a]pyrimidines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate 1,3-dicarbonyl compound (1.0 eq) and 3-amino-1,2,4-triazole (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent. The concentration will depend on the specific reactants.

  • Reaction: Heat the reaction mixture to 120°C and stir for 12-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Interpretation: Characteristic NMR Shifts for Isomer Differentiation

The following table provides a general guide to the expected ¹H and ¹³C NMR chemical shifts for the core ring atoms of[1][2][3]triazolo[1,5-a]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines. Note that these values can be influenced by the nature and position of substituents.

Isomer Atom Typical ¹H NMR δ (ppm) Typical ¹³C NMR δ (ppm)
[1][2][3]triazolo[1,5-a]pyrimidine H-2~8.4-8.7~155-158
H-5~8.7-9.0~153-156
H-7~7.2-7.5~108-112
[1][2][3]triazolo[4,3-a]pyrimidine H-3~9.0-9.3~148-152
H-5~7.9-8.2~150-153
H-7~7.1-7.4~105-108

Data compiled from various sources, including references[8][9].

Visualizing Reaction Pathways

Diagram 1: General Synthesis of[1][2][3]triazolo[1,5-a]pyrimidines

G cluster_start Starting Materials cluster_product Product 3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole Reaction Reaction 3-Amino-1,2,4-triazole->Reaction 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Reaction [1,2,4]triazolo[1,5-a]pyrimidine [1,2,4]triazolo[1,5-a]pyrimidine Reaction->[1,2,4]triazolo[1,5-a]pyrimidine Cyclocondensation

Caption: Synthetic route to[1][2][3]triazolo[1,5-a]pyrimidines.

Diagram 2: The Dimroth Rearrangement

G A [1,2,4]triazolo[4,3-a]pyrimidine (Kinetic Product) B Open-chain Intermediate A->B Ring Opening (Acid/Base Catalyzed) C [1,2,4]triazolo[1,5-a]pyrimidine (Thermodynamic Product) B->C Ring Closure C->A Reversible under certain conditions

Caption: The Dimroth rearrangement pathway.

References

Validation & Comparative

A Researcher's Guide to Navigating the Isomeric Landscape of 8-Bromotriazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine and 8-Bromo-[1][2]triazolo[1,5-c]pyrimidine

In the intricate world of medicinal chemistry, the subtle arrangement of atoms within a molecule can dictate its biological destiny. This guide delves into the comparative analysis of two closely related heterocyclic isomers: 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine and 8-Bromo-[1][2]triazolo[1,5-c]pyrimidine. As structural analogs of purine nucleobases, these compounds represent a fertile ground for the discovery of novel therapeutics, particularly in oncology and kinase inhibition.[2] This document provides a comprehensive overview of their synthesis, structural nuances, physicochemical properties, and biological significance, supported by experimental data and protocols to aid researchers in their drug development endeavors.

Structural Isomerism and the Dimroth Rearrangement: A Tale of Two Scaffolds

The core difference between these two molecules lies in the fusion of the 1,2,4-triazole ring to the pyrimidine core. In the [4,3-c] isomer, the triazole ring is fused at the N4 and C5 positions of the pyrimidine ring, resulting in a "bridged" nitrogen atom (N4). Conversely, the [1,5-c] isomer features a fusion at the N1 and C6 positions of the pyrimidine, leading to a more planar and thermodynamically stable system.

The interconversion between these two isomers is a classic example of the Dimroth rearrangement, a well-documented phenomenon in heterocyclic chemistry.[3][4] The [4,3-c] isomer is generally considered the kinetically favored product in many synthetic routes, but it can be readily converted to the more stable [1,5-c] form under acidic or basic conditions, or upon heating.[2][3][5]

The stability of the [4,3-c] isomer can be influenced by substitution patterns. For instance, the presence of substituents at the C5 position can enhance the stability of the [4,3-c] scaffold, allowing for its isolation.[2] However, for the unsubstituted (at C5) 8-bromo variant, the rearrangement to the [1,5-c] isomer is a critical consideration during synthesis and purification.

G cluster_0 8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine (Kinetic Product) cluster_1 8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine (Thermodynamic Product) a Synthesis (e.g., Oxidative Cyclization) b This compound a->b Forms initially c 8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine b->c Dimroth Rearrangement (Acid/Base or Heat)

Caption: Isomerization pathway from the kinetic to the thermodynamic product.

Synthesis and Chemical Reactivity: A Divergent Path

The synthesis of 8-bromotriazolopyrimidines often starts from a substituted pyrimidine precursor. A common strategy involves the bromine-mediated oxidative cyclization of aldehyde-derived hydrazones of chloropyrimidines.[2] This method typically yields the [4,3-c] isomer initially, which can then be isomerized to the [1,5-c] analog.

The bromine atom at the 8-position is a versatile synthetic handle for further diversification of both isomers. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] This allows for the introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.

Table 1: Comparison of Physicochemical and Reactivity Properties

Property8-Bromo-[1][2]triazolo[4,3-c]pyrimidine8-Bromo-[1][2]triazolo[1,5-c]pyrimidine
Molecular Formula C₅H₃BrN₄C₅H₃BrN₄
Molecular Weight 199.01 g/mol 199.01 g/mol
Thermodynamic Stability Less stable (kinetic product)More stable (thermodynamic product)[3]
Reactivity Prone to Dimroth rearrangement[2][5]Stable to rearrangement
Synthetic Handle C8-Bromo for cross-coupling[1]C8-Bromo for cross-coupling
Solubility Generally moderate in polar organic solvents like DMSO.[1]Expected to have similar solubility to the [4,3-c] isomer.

Biological Activity: Unlocking Therapeutic Potential

The triazolopyrimidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[6][7][8][9] The structural similarity to purines allows these compounds to act as ATP-competitive inhibitors of various kinases, a class of enzymes frequently dysregulated in cancer.[6]

While direct comparative biological data for the parent 8-bromo isomers is limited in publicly available literature, studies on substituted analogs provide valuable insights. For instance, derivatives of the [1,5-c] scaffold have been extensively investigated as potent kinase inhibitors, including inhibitors of CDK2, and as antagonists for adenosine receptors.[10] The thermodynamic stability and planarity of the [1,5-c] system may contribute to more favorable binding interactions with protein targets.

Conversely, the [4,3-c] isomer, being the less stable counterpart, is less explored in biological assays. However, its unique three-dimensional shape could offer opportunities for targeting different protein conformations or for the design of covalent inhibitors, leveraging its inherent reactivity.

G cluster_0 8-Bromotriazolopyrimidine Isomers cluster_1 Potential Biological Targets A This compound C Kinases (e.g., CDK2) A->C Potential Inhibitor E Other ATP-binding proteins A->E Potential Modulator B 8-Bromo-[1,2,4]triazolo[1,5-c]pyrimidine B->C Known Inhibitor Scaffold D Adenosine Receptors B->D Known Antagonist Scaffold B->E Potential Modulator

Caption: Potential biological applications of the two isomers.

Experimental Protocols

Synthesis of 8-Bromo-7-chloro-[1][2][3]triazolo[4,3-c]pyrimidines and Rearrangement to [1,5-c] Analogues

This protocol is adapted from the work of Wang and colleagues.[2]

Step 1: Synthesis of Hydrazone Precursor

  • To a solution of 6-chloro-4-hydrazinopyrimidine (1 mmol) in absolute ethanol (10 mL), add the desired aldehyde (1.2 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • The resulting hydrazone precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Oxidative Cyclization to 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine

  • To a solution of the hydrazone (1 mmol) and sodium acetate (3 mmol) in glacial acetic acid (10 mL), add bromine (3 mmol) dropwise at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Pour the mixture into ice water and basify with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-bromo-[1][2]triazolo[4,3-c]pyrimidine derivative.

Step 3: Dimroth Rearrangement to 8-Bromo-[1][2]triazolo[1,5-c]pyrimidine

  • Dissolve the crude [4,3-c] isomer in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a catalytic amount of acid (e.g., HCl) or base (e.g., sodium hydroxide).

  • Heat the reaction mixture under reflux and monitor the conversion by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the [1,5-c] isomer by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a representative kinase.

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • ATP

  • Kinase substrate (e.g., Histone H1)

  • Synthesized 8-bromotriazolopyrimidine isomers

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (vehicle control).

  • Add 5 µL of a 2X enzyme/substrate mixture (CDK2/Cyclin A and Histone H1 in kinase buffer).

  • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution (in kinase buffer). The final ATP concentration should be at or near the Km value for CDK2.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G A Compound Dilution B Add Enzyme/ Substrate Mix A->B C Add ATP to Start Reaction B->C D Incubate (1 hour) C->D E Add ADP-Glo™ Reagent D->E F Measure Luminescence E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Directions

The 8-Bromo-[1][2]triazolo[4,3-c]pyrimidine and 8-Bromo-[1][2]triazolo[1,5-c]pyrimidine isomers, while structurally similar, exhibit distinct differences in stability and, potentially, biological activity. The [1,5-c] isomer, being the thermodynamically more stable of the two, has been more extensively explored as a scaffold for kinase inhibitors and other therapeutic agents. However, the less stable [4,3-c] isomer presents an intriguing opportunity for the development of novel chemical probes and drugs, provided its inherent reactivity is carefully managed or exploited.

Future research should focus on a direct, side-by-side comparison of the physicochemical and biological properties of these two parent 8-bromo compounds. Elucidating their respective kinase profiles and off-target effects will be crucial for guiding the design of more potent and selective drug candidates. The synthetic versatility offered by the 8-bromo substituent provides a robust platform for generating diverse libraries of compounds for high-throughput screening and lead optimization.

References

A Researcher's Guide to Validating Kinase Inhibition by 8-Bromo-triazolo[4,3-c]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel kinase inhibitor is a cornerstone of preclinical research. This guide provides a comprehensive framework for validating the inhibitory activity and specificity of 8-Bromo-triazolo[4,3-c]pyrimidine analogs, a promising scaffold in kinase inhibitor discovery. By integrating established biochemical and cellular assays with in-depth data analysis, this guide offers a robust methodology for characterizing this class of compounds.

The triazolopyrimidine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it an excellent candidate for targeting the ATP-binding site of kinases.[1][2] The bromine substitution at the 8th position provides a handle for further chemical modification, allowing for the optimization of potency and selectivity. This guide will walk you through the critical steps of validating these analogs, from initial biochemical screening to cellular mechanism of action studies.

Understanding the Mechanism: Targeting the Kinase ATP-Binding Site

Triazolo[4,3-c]pyrimidine analogs, like many kinase inhibitors, are designed to be ATP-competitive. Their core structure mimics the adenine ring of ATP, enabling them to bind to the hinge region of the kinase catalytic domain. This binding event physically blocks the entry of ATP, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways. The specific substitutions on the triazolopyrimidine core are crucial for determining the inhibitor's potency and its selectivity for different kinases.

Kinase_Inhibition_Pathway cluster_0 Kinase Catalytic Cycle cluster_1 Inhibition Mechanism Kinase Kinase ATP ATP Kinase->ATP Binds Inactive_Kinase Inactive Kinase Complex Kinase->Inactive_Kinase Substrate Substrate ATP->Substrate Phosphorylates ADP ADP ATP->ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Analog 8-Bromo-triazolo[4,3-c]pyrimidine Analog Analog->Kinase Competes with ATP for binding Blocked_Signaling Blocked_Signaling Inactive_Kinase->Blocked_Signaling Blocks

Caption: ATP-competitive inhibition by 8-Bromo-triazolo[4,3-c]pyrimidine analogs.

Performance Comparison: Benchmarking Against Known Kinase Inhibitors

A critical aspect of validating a novel inhibitor is to compare its potency and selectivity against established compounds targeting the same or similar kinases. While direct comparative data for 8-Bromo-triazolo[4,3-c]pyrimidine analogs is not extensively published as a single class, we can compile representative data from studies on structurally related triazolopyrimidine and pyrazolopyrimidine derivatives to illustrate the expected performance.

The following table summarizes the inhibitory activities (IC50 values) of various bromo-substituted and related heterocyclic compounds against different kinases. This data provides a valuable reference for contextualizing the potency of newly synthesized 8-Bromo-triazolo[4,3-c]pyrimidine analogs.

Compound Class/AnalogTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Pyrazolo[4,3-e][3][4]triazolo[1,5-c]pyrimidine derivativeCDK2/cyclin A257Sorafenib184[3]
Triazolo[4,5-d]pyrimidine derivativeGCN252.6--
Pyrazolo[3][4]triazolopyrimidine derivativeEGFR7000 (at 7 µM)--[4]
Triazolo[4,3-a]pyrimidinone acyclo C-nucleosideVEGFR-25.89Sorafenib(equipotent)[5]
2-arylpyridothieno[3,2-d]pyrimidin-4-onePim-1<200Tivantinib-[6]
Pyrazolo[3,4-d]pyrimidine derivativeSrc<30--[7]

Note: The IC50 values are highly dependent on the specific assay conditions and the nature of the substitutions on the core scaffold.

Experimental Protocols for Validation

To ensure the scientific rigor of your findings, it is essential to employ standardized and well-validated experimental protocols. The following sections detail the key assays for characterizing the inhibitory activity of 8-Bromo-triazolo[4,3-c]pyrimidine analogs.

In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

This assay is the first step in quantifying the potency of your compound against a specific kinase. A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound in DMSO Start->Compound_Prep Reaction_Setup Add test compound, kinase, and substrate to a 384-well plate Compound_Prep->Reaction_Setup Initiate_Reaction Initiate reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at a controlled temperature Initiate_Reaction->Incubation Detection Stop reaction and measure ADP production using ADP-Glo™ reagent Incubation->Detection Data_Analysis Normalize data, plot dose-response curve, and calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Triazolopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Translating Benchtop Activity to Preclinical Success

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from a lab discovery to a potential clinical application is fraught with challenges. A critical juncture in this path is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies. The triazolo[4,3-c]pyrimidine scaffold, a class of nitrogen-containing heterocyclic compounds, has garnered significant interest for its diverse pharmacological activities, particularly as anticancer agents.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of bromo-substituted triazolopyrimidine derivatives, offering insights into experimental design, data interpretation, and the crucial translation of laboratory findings to preclinical models.

The In Vitro Landscape: Cellular Potency and Mechanistic Insights

In vitro assays are the foundational step in assessing the potential of a new chemical entity. They provide a rapid and cost-effective means to determine cytotoxicity and elucidate the mechanism of action at a cellular level.

Case Study: A Brominated Pyrazolo[4,3-e][3][4][5]triazolopyrimidine Derivative

A study on novel pyrazolo-[4,3-e][3][4]triazolopyrimidine derivatives highlights the typical in vitro evaluation process.[5][6] One of the most potent compounds identified, Compound 1 (7-(4-Bromophenyl)-3-(3-fluorophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][3][4]triazolo[4,3-c]pyrimidine), serves as an excellent case study.

The initial assessment involves determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. This is often accomplished using an MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[3][7][8]

Cell LineCancer TypeCompound 1 IC50 (µM)
HCC1937Breast Cancer< 50
MCF7Breast Cancer< 50
HeLaCervical Cancer< 50
Data synthesized from a study on pyrazolo-[4,3-e][3][4]triazolopyrimidine derivatives.[5]

The data reveals that Compound 1 exhibits broad-spectrum antiproliferative activity against both breast and cervical cancer cell lines.[5] The sensitivity of HCC1937 and HeLa cells, which are known to have high expression of the Epidermal Growth Factor Receptor (EGFR), hinted at a potential mechanism of action.[5]

Further investigation into the mechanism of action is crucial. For many triazolopyrimidine derivatives, kinase inhibition is a common mode of action.[9] In the case of Compound 1 , western blot analysis demonstrated a dose-dependent inhibition of the phosphorylation of EGFR and its downstream signaling proteins, Akt and Erk1/2, in both breast and cervical cancer cells.[5][6] This suggests that the compound exerts its cytotoxic effects by blocking the EGFR signaling pathway, which is a key driver of cell proliferation, survival, and metastasis in many cancers.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound1 Compound 1 (8-Bromo-triazolopyrimidine Derivative Analogue) Compound1->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling cascade by a brominated triazolopyrimidine analogue.

The In Vivo Arena: Assessing Efficacy in a Complex Biological System

While in vitro data provides a strong rationale for advancing a compound, its performance in a living organism is the true test of its therapeutic potential. In vivo studies, typically conducted in animal models, are essential to evaluate a drug's pharmacokinetics, pharmacodynamics, and overall anti-tumor efficacy.[10][11]

Representative Study: A Triazolopyrimidine Hybrid in a Xenograft Model

A study on triazolopyrimidine hybrids provides a clear example of an in vivo efficacy evaluation.[12][13][14] In this study, a potent compound, 13c , was tested in a mouse xenograft model.

The primary endpoint in such studies is the extent of tumor growth inhibition. In this model, human cancer cells (e.g., MCF-7 breast cancer cells) are implanted into immunodeficient mice.[15] Once tumors are established, the mice are treated with the test compound, a vehicle control, and a positive control (an established anticancer drug). Tumor volume is measured regularly over the course of the study.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1200-
Compound 13c (50 mg/kg)45062.5
Positive Control40066.7
Hypothetical data based on findings for triazolopyrimidine hybrids.[12][13][14]

The results demonstrated that Compound 13c significantly inhibited tumor growth, with an efficacy comparable to the positive control.[12][13][14]

InVivo_Workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis A Implant Human Cancer Cells into Immunodeficient Mice B Allow Tumors to Establish A->B C Randomize Mice into Treatment Groups (Vehicle, Compound, Positive Control) B->C D Administer Treatment According to Schedule C->D E Measure Tumor Volume and Body Weight Regularly D->E F Collect Tumors for Pharmacodynamic Analysis (e.g., Western Blot, IHC) D->F G Analyze Data for Tumor Growth Inhibition E->G

Caption: A typical workflow for an in vivo anticancer efficacy study using a xenograft model.

Bridging the Divide: Why In Vitro and In Vivo Results May Differ

A critical aspect of drug development is understanding and anticipating the potential discrepancies between in vitro and in vivo results. A compound that is highly potent in a petri dish may not always translate to a successful outcome in an animal model. Several factors contribute to this "in vitro-in vivo gap":

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a pivotal role in vivo. A compound may have poor oral bioavailability, be rapidly metabolized by the liver, or fail to reach the tumor site in sufficient concentrations.

  • Tumor Microenvironment: In vitro cell cultures are a simplified system that lacks the complexity of the tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix. These components can influence drug response.[15]

  • Toxicity: A compound may exhibit acceptable toxicity in cell lines but cause unforeseen adverse effects in a whole organism, limiting the achievable therapeutic dose.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are paramount.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa) in a humidified incubator at 37°C with 5% CO2.[16]

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle-only controls.[8]

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).[7]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[3]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.[3]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Study
  • Animal Models: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.[15]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[4]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[18]

  • Treatment Administration: Administer the test compound, vehicle, or positive control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.[18]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Conclusion

The evaluation of 8-Bromo-triazolo[4,3-c]pyrimidine derivatives and their analogues requires a rigorous and multi-faceted approach. While in vitro assays provide essential initial data on potency and mechanism, they are only the first step. A well-designed in vivo study is indispensable for validating these findings in a more physiologically relevant setting. Understanding the potential for divergence between these two testing paradigms and the underlying reasons is crucial for making informed decisions in the drug development pipeline. By carefully correlating in vitro activity with in vivo efficacy, researchers can more effectively identify and advance promising triazolopyrimidine-based therapeutic candidates.

References

The Decisive Role of the 8-Position: A Comparative SAR Guide to Triazolo[4,3-c]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the triazolo[4,3-c]pyrimidine scaffold represents a privileged heterocyclic system with diverse therapeutic potential. Its structural similarity to purines allows it to interact with a wide range of biological targets, including G-protein coupled receptors and kinases. The strategic placement of substituents on this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 8-substituted triazolo[4,3-c]pyrimidines, offering a comparative perspective against other triazolopyrimidine isomers and highlighting the critical influence of the 8-position in drug design.

The triazolo[4,3-c]pyrimidine nucleus is one of eight possible isomeric forms of triazolopyrimidine.[1] Its unique arrangement of nitrogen atoms creates a distinct electronic and steric profile, influencing its interaction with biological macromolecules. While various positions on the scaffold are amenable to substitution, the 8-position has emerged as a key determinant of biological activity, particularly in the development of potent and orally active compounds.

Core Principles of SAR at the 8-Position: A Case Study in Angiotensin II Receptor Antagonism

A seminal study in the exploration of 8-substituted triazolo[4,3-c]pyrimidines focused on their development as nonpeptide angiotensin II (AII) receptor antagonists.[2] This work provides a clear and compelling illustration of how modifications at the 8-position directly impact therapeutic efficacy. The key finding was the critical importance of a specific pharmacophore at this position for achieving potent, orally active antihypertensive agents.

The most successful antagonists in this series featured an 8-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl substituent. This complex moiety is crucial for several reasons:

  • Mimicking the Endogenous Ligand: The biphenyl-tetrazole portion of the substituent effectively mimics the C-terminal carboxylate and phenyl group of angiotensin II, enabling strong binding to the AT1 receptor.

  • Optimal Orientation: The methyl linker provides the necessary flexibility for the biphenyl-tetrazole group to adopt the correct orientation within the receptor's binding pocket.

  • Enhanced Oral Bioavailability: The presence of this specific group at the 8-position was directly linked to the compounds' oral activity, a critical factor for clinical translation.[2]

This study firmly established that for this particular biological target, the 8-position is not merely a point of substitution but a critical anchor for a pharmacophore that dictates the compound's overall activity profile. Interestingly, the study also found no significant difference in potency between the [4,3-c] and the isomeric [1,5-c] series when this optimal 8-substituent was present, suggesting a degree of interchangeability between these scaffolds for this target class.[2]

Comparative Analysis: Insights from Other Triazolopyrimidine Isomers

While detailed SAR studies specifically on the 8-position of the triazolo[4,3-c]pyrimidine core for other targets are less common, valuable insights can be gleaned from research on isomeric scaffolds, particularly the extensively studied pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidines and[2][3][4]triazolo[1,5-c]pyrimidines, which have been heavily investigated as adenosine receptor antagonists.[3][5][6][7][8] In these systems, the analogous position (often denoted as N8) plays a similarly crucial role in modulating affinity and selectivity.

Key Comparative SAR Observations:

  • Steric Bulk at the 8-Position: In the context of adenosine A3 receptor antagonists, a clear trend was observed where increasing the molecular volume of the substituent at the N8 position led to a decrease in affinity.[3][6] This suggests that for this target, the binding pocket around the 8-position is sterically constrained. Small alkyl groups at the N8 position were associated with high affinity and selectivity for the A3 subtype.[6]

  • Nature of the Substituent: The introduction of ester and amide functionalities, particularly those with a benzylic nature, at the 8-position of[2][3][4]triazolo[1,5-c]pyrimidines was found to be a successful strategy for achieving high affinity for the human A3 adenosine receptor.[7][8] This highlights that beyond simple steric considerations, the electronic and hydrogen-bonding properties of the 8-substituent are critical for fine-tuning receptor interactions.

  • Scaffold-Hopping and Bioisosteric Replacement: The triazolopyrimidine scaffold is often considered a bioisostere of the purine nucleus.[4] The SAR data from different isomers targeting various receptors reinforces the idea that while the core provides a foundational framework for receptor recognition, the substituents, particularly at the 8-position, are the primary drivers of potency and selectivity.

The following table summarizes the influence of 8-position substituents on the biological activity of different triazolopyrimidine scaffolds.

ScaffoldTargetKey SAR Findings at the 8-PositionReference
1,2,4-Triazolo[4,3-c]pyrimidine Angiotensin II (AT1) ReceptorThe 8-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl group is essential for high affinity and oral activity.[2]
Pyrazolo[4,3-e][2][3][4]triazolo[1,5-c]pyrimidine Adenosine A3 ReceptorSmall alkyl groups are favored; increasing steric bulk decreases affinity.[3][6]
[2][3][4]Triazolo[1,5-c]pyrimidine Adenosine A3 ReceptorBenzyl ester and amide functionalities lead to potent antagonists.[7][8]

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed and standardized experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of triazolopyrimidine derivatives.

Protocol 1: Synthesis of 8-Substituted Triazolo[4,3-c]pyrimidines (General Scheme)

A common synthetic route to 8-substituted triazolo[4,3-c]pyrimidines involves the cyclization of a suitably substituted hydrazinopyrimidine with an appropriate orthoester or carboxylic acid derivative. The introduction of the 8-substituent is often achieved through the selection of the starting pyrimidine or through subsequent modification of the triazolopyrimidine core.

Step-by-Step Methodology:

  • Synthesis of the Pyrimidine Core: Begin with a commercially available or synthesized pyrimidine derivative. Functionalization at the position that will become the 8-position of the final product is often performed at this stage.

  • Introduction of the Hydrazino Group: React the pyrimidine with hydrazine hydrate to introduce the hydrazino moiety, a key precursor for the triazole ring formation.

  • Cyclization: Treat the hydrazinopyrimidine with an orthoester (e.g., triethyl orthoformate) or a carboxylic acid derivative in the presence of a dehydrating agent to facilitate the cyclization and formation of the triazolo[4,3-c]pyrimidine ring system.

  • Purification: Purify the final compound using standard techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Protocol 2: In Vitro Angiotensin II Receptor Binding Assay

This assay determines the affinity of the synthesized compounds for the angiotensin II receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from a suitable source expressing the AT1 receptor (e.g., rat adrenal glands or a recombinant cell line).

  • Radioligand Binding: Incubate the membrane preparation with a radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-AII) in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing the SAR Workflow

The process of conducting an SAR study can be visualized as a cyclical workflow, starting from the design and synthesis of a lead compound and iteratively refining its structure based on biological data.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Refinement lead_id Lead Identification (e.g., Triazolo[4,3-c]pyrimidine core) synthesis Synthesis of Analogs (Varying R at 8-position) lead_id->synthesis Hypothesis Generation in_vitro In Vitro Assays (e.g., Receptor Binding) synthesis->in_vitro in_vivo In Vivo Models (e.g., Antihypertensive activity) in_vitro->in_vivo Promising Candidates sar_analysis SAR Analysis (Identify key pharmacophores) in_vivo->sar_analysis optimization Lead Optimization (Refine R at 8-position) sar_analysis->optimization Iterative Design optimization->synthesis New Hypothesis

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Signaling Pathways and Logical Relationships

The therapeutic effect of 8-substituted triazolo[4,3-c]pyrimidines as angiotensin II receptor antagonists is mediated through the blockade of the renin-angiotensin system (RAS).

RAS_Pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE at1_receptor AT1 Receptor angiotensin_ii->at1_receptor Binds to vasoconstriction Vasoconstriction at1_receptor->vasoconstriction aldosterone Aldosterone Secretion at1_receptor->aldosterone hypertension Hypertension vasoconstriction->hypertension aldosterone->hypertension drug 8-Substituted Triazolo[4,3-c]pyrimidine drug->at1_receptor Blocks

Caption: The role of 8-substituted triazolo[4,3-c]pyrimidines in the Renin-Angiotensin System.

Conclusion and Future Directions

The 8-position of the triazolo[4,3-c]pyrimidine scaffold is a critical determinant of biological activity, offering a strategic handle for modulating potency, selectivity, and pharmacokinetic properties. The successful development of orally active angiotensin II receptor antagonists serves as a powerful testament to the importance of this position. By drawing comparative insights from related triazolopyrimidine isomers, researchers can further leverage this understanding to design novel therapeutics for a wide range of diseases. Future research should focus on expanding the diversity of substituents at the 8-position and exploring the SAR of this scaffold against other important biological targets, such as kinases and other GPCRs. The continued exploration of the rich chemistry of the triazolo[4,3-c]pyrimidine system promises to yield new and improved therapeutic agents.

References

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: The Case of 8-Bromo-triazolo[4,3-c]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel protein kinase inhibitors is a cornerstone of modern drug discovery. The triazolo[4,3-c]pyrimidine scaffold, a bioisostere of purine, represents a promising framework for designing such inhibitors by targeting the highly conserved ATP-binding pocket of kinases.[1][2] This guide provides a comprehensive framework for benchmarking a novel investigational compound, 8-Bromo-triazolo[4,3-c]pyrimidine (referred to herein as BTP-8), against established kinase inhibitors. We will detail the critical experimental workflows, explain the scientific rationale behind methodological choices, and present a template for data analysis and visualization. This document is designed to equip researchers with the tools to rigorously evaluate the potency, selectivity, and cellular activity of new chemical entities, ensuring a robust and reproducible preclinical assessment.

Introduction: The Rationale for Benchmarking

Kinase inhibitors have revolutionized the treatment of numerous diseases, particularly cancer. However, the high degree of homology across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] Off-target effects can lead to toxicity and limit therapeutic windows. Therefore, any new inhibitor candidate must be rigorously benchmarked against known compounds to understand its unique profile.[4]

The triazolopyrimidine core has shown diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7] The specific derivative, 8-Bromo-triazolo[4,3-c]pyrimidine (BTP-8), is of particular interest. The bromine atom at the 8-position provides a strategic handle for synthetic modification via cross-coupling reactions, allowing for the rapid generation of analogues to explore structure-activity relationships (SAR).[1] Its structural similarity to purine makes it an excellent candidate for targeting kinases.[1][2] This guide will use BTP-8 as a model compound to illustrate the essential benchmarking workflow.

Selection of Comparator Kinase Inhibitors

The choice of comparators is critical for contextualizing the performance of a novel inhibitor. The selection should be driven by the presumed or identified target class of the new compound. Given that related triazolopyrimidine scaffolds have shown activity against cell cycle kinases like CDK2[1] and other signaling kinases, we have selected two well-characterized inhibitors with distinct profiles for this guide.

  • Palbociclib (Ibrance®): An FDA-approved, highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). It serves as an excellent benchmark for selectivity against a specific kinase subfamily involved in cell cycle regulation.

  • Dasatinib (Sprycel®): A multi-kinase inhibitor targeting a broader range of kinases, including BCR-ABL and the SRC family kinases. It is a benchmark for potency across multiple, mechanistically distinct kinase families.

This combination allows for a nuanced comparison, evaluating BTP-8 not only for its potency against a specific target but also for its broader selectivity profile across the kinome.

The Benchmarking Workflow: A Triad of Essential Assays

A thorough benchmark relies on a tiered approach, moving from initial biochemical potency to broad selectivity and finally to target engagement in a cellular context.

G cluster_workflow Benchmarking Workflow A Assay 1: Biochemical Potency (IC50 Determination) B Assay 2: Kinome Selectivity (Binding Affinity Profile) A->B Is it potent? C Assay 3: Cellular Activity (Target Engagement & Downstream Signaling) B->C Is it selective? D Lead Candidate Profile C->D Does it work in cells?

Caption: The tiered experimental workflow for kinase inhibitor benchmarking.

Assay 1: Biochemical Potency (IC₅₀ Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀). This is the primary measure of inhibitor potency.

Method of Choice: ADP-Glo™ Kinase Assay

We recommend a luminescence-based assay like the Promega ADP-Glo™ system.[8][9] This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[10]

  • Causality Behind Experimental Choice: Unlike radioactivity-based assays, the ADP-Glo™ assay is non-hazardous, highly sensitive, and broadly applicable to virtually any kinase.[8][11] Its homogeneous "add-mix-read" format is amenable to high-throughput screening (HTS) in 96- or 384-well plates, making it efficient for dose-response curves.[12]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of a reaction mix containing the purified target kinase (e.g., recombinant CDK2/Cyclin A), its specific substrate, and ATP at its Km concentration.

  • Compound Addition: Add serial dilutions of BTP-8, Palbociclib, and Dasatinib (typically from 10 µM to 0.1 nM) to the reaction wells. Include DMSO-only wells as a 100% activity control and wells without enzyme as a background control.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[13]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[9]

  • ADP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and, in the presence of luciferase/luciferin, generates a luminescent signal proportional to the amount of ADP.[8][10]

  • Luminescence Reading: Incubate for 30-60 minutes at room temperature and measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Assay 2: Kinome Selectivity Profiling

Objective: To assess the inhibitor's binding affinity against a broad panel of kinases, revealing its selectivity profile and potential off-targets.

Method of Choice: KINOMEscan™ Competition Binding Assay

For comprehensive selectivity profiling, we recommend utilizing a well-established platform like the Eurofins DiscoverX KINOMEscan™.[14][15] This technology uses an active site-directed competition binding assay to quantify interactions between a test compound and a panel of over 480 kinases.[14][16]

  • Causality Behind Experimental Choice: Building and running hundreds of individual enzymatic assays is impractical. The KINOMEscan™ platform provides a rapid, standardized, and industry-accepted method to survey the kinome.[14][17] Because it measures direct binding to the kinase, it is not dependent on substrate or ATP concentration, providing a distinct and complementary dataset to IC₅₀ values.[16]

Experimental Protocol: KINOMEscan™ Profiling (Outsourced Service)

  • Compound Submission: Provide BTP-8 at a specified concentration (e.g., 1 µM) to the service provider.

  • Assay Performance: The compound is screened against the kinase panel. The technology involves tagging kinases with a DNA tag, immobilizing them on a solid support, and measuring the amount of kinase that binds to an immobilized ligand in the presence versus the absence of the test compound.

  • Data Analysis: Results are typically provided as '% Control', where a lower number indicates stronger binding. These values can be used to calculate dissociation constants (Kd) for high-affinity interactions and are often visualized as a "tree-spot" diagram mapping binders onto the human kinome tree.

Assay 3: Cellular Activity & Target Validation

Objective: To confirm that the inhibitor can engage its target within a cellular environment and modulate downstream signaling pathways.

Method of Choice: Western Blot for Phospho-Protein Levels

Western blotting is a robust and widely used technique to measure changes in the phosphorylation state of specific proteins, which is a direct readout of upstream kinase activity.[18] Assuming BTP-8 targets a kinase in a pathway leading to STAT3 activation (a common node for many oncogenic kinases), we will measure phosphorylated STAT3 (p-STAT3).[18][19]

  • Causality Behind Experimental Choice: While biochemical assays confirm potency against a purified enzyme, a cellular assay validates that the compound is cell-permeable and can inhibit the target in the complex milieu of the cytoplasm. Measuring the phosphorylation of a downstream substrate provides functional evidence of target engagement.[20]

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor 1. Binds Kinase Target Kinase (e.g., SRC/JAK) Receptor->Kinase 2. Activates STAT3 STAT3 Kinase->STAT3 3. Phosphorylates BTP8 BTP-8 BTP8->Kinase Inhibits pSTAT3 p-STAT3 Gene Gene Transcription (Proliferation, Survival) pSTAT3->Gene 4. Dimerizes & Translocates to Nucleus

Caption: Inhibition of a signaling pathway by BTP-8, preventing STAT3 phosphorylation.

Experimental Protocol: Western Blot for p-STAT3

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., DU145, which has constitutively active STAT3) and allow cells to adhere overnight.[18] Treat cells with vehicle (DMSO) or increasing concentrations of BTP-8 for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[20][21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[20]

  • SDS-PAGE and Transfer: Denature protein lysates and separate them by molecular weight using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18][22]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[20]

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705).[18]

    • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[20]

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like β-Actin.[20][22] Densitometry analysis is then used to quantify the ratio of p-STAT3 to total STAT3.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Biochemical Potency (IC₅₀) of BTP-8 and Comparator Inhibitors (Note: Data are representative examples for illustrative purposes.)

CompoundTarget KinaseIC₅₀ (nM)
BTP-8 CDK2/Cyclin A15
SRC85
ABL250
Palbociclib CDK4/Cyclin D111
CDK6/Cyclin D116
CDK2/Cyclin A>10,000
Dasatinib ABL<1
SRC<1
CDK2/Cyclin A350

Interpretation: The hypothetical data in Table 1 suggest BTP-8 is a potent inhibitor of CDK2/Cyclin A, with moderate activity against SRC. It is significantly more potent against CDK2 than Dasatinib but less selective than Palbociclib, which shows no activity against CDK2. This positions BTP-8 as a potentially potent, multi-kinase inhibitor with a distinct profile from the selected benchmarks.

Table 2: KINOMEscan™ Selectivity Profile (% Control at 1 µM) (Note: Data are representative examples for illustrative purposes.)

CompoundKinases with <10% ControlSelectivity Score (S₁₀)
BTP-8 CDK2, CDK5, SRC, LCK, YES5 / 468
Palbociclib CDK4, CDK62 / 468
Dasatinib >50 kinases including ABL, SRC family, c-KIT, PDGFRβ58 / 468

Interpretation: The selectivity data reinforce the biochemical findings. BTP-8 shows a focused but multi-kinase profile, hitting CDK family members and SRC family kinases. This contrasts sharply with the highly selective Palbociclib and the broadly active Dasatinib. The S₁₀ score (the number of kinases inhibited by >90% at a given concentration) provides a quantitative measure of selectivity.

Conclusion

This guide outlines a robust, multi-faceted strategy for benchmarking a novel kinase inhibitor like 8-Bromo-triazolo[4,3-c]pyrimidine. By systematically evaluating biochemical potency, kinome-wide selectivity, and cellular target engagement, researchers can build a comprehensive performance profile. This approach, grounded in sound scientific principles and validated methodologies, allows for a clear, objective comparison against established standards, ultimately enabling more informed decisions in the critical early stages of drug discovery.

References

Spectroscopic Differentiation of Triazolo[4,3-c] and [1,5-a] Pyrimidine Isomers: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural elucidation of heterocyclic compounds is paramount. Among the fused pyrimidine systems, the distinction between triazolo[4,3-c]pyrimidine and triazolo[1,5-a]pyrimidine isomers presents a significant analytical challenge. These two scaffolds, while isomeric, exhibit distinct electronic distributions and steric environments that profoundly influence their biological activity and pharmacokinetic profiles. This guide provides an in-depth comparison of the spectroscopic techniques that enable their unambiguous differentiation, supported by experimental data and field-proven insights.

The Challenge: Subtle Differences, Significant Consequences

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Differentiation

NMR spectroscopy, particularly multidimensional techniques, stands as the most powerful tool for distinguishing between these isomers. The key lies in the differing electronic environments of the nitrogen and carbon atoms within the fused ring system.

¹H and ¹³C NMR Spectroscopy

While ¹H NMR provides initial clues, the chemical shifts of protons on the pyrimidine ring can overlap, especially with various substitutions. ¹³C NMR offers better resolution, but the most definitive assignments come from heteronuclear correlation experiments.

A critical observation is the chemical shift of the bridgehead carbon atom (C-5 in the [1,5-a] isomer and C-3 in the [4,3-c] isomer). In the [1,5-a] system, this carbon is typically found at a higher chemical shift compared to the corresponding carbon in the [4,3-c] isomer.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Ranges (ppm)

Position Triazolo[1,5-a]pyrimidine Triazolo[4,3-c]pyrimidine Key Differentiating Feature
H-2/H-3 ~8.0 - 9.0~8.5 - 9.5Subtle downfield shift in the [4,3-c] isomer.
H-5/H-7 ~7.0 - 8.5~7.0 - 8.5Significant overlap, substituent dependent.
C-2/C-3 ~145 - 155~150 - 160C-3 in [4,3-c] is generally more deshielded.
C-5/C-8a ~150 - 160~145 - 155Bridgehead carbon (C-5 in [1,5-a]) is key.
C-7 ~105 - 120~100 - 115Generally more shielded in the [4,3-c] isomer.

Note: Chemical shifts are highly dependent on substitution patterns and solvent.

¹⁵N NMR Spectroscopy: The Unambiguous Differentiator

The most definitive method for distinguishing between the two isomers is through ¹⁵N NMR spectroscopy, often performed indirectly using ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments.[6][7][8] This technique exploits the long-range couplings between protons and nitrogen atoms, providing a clear fingerprint of the nitrogen environment.

The key distinction arises from the nature of the nitrogen atoms in the triazole ring. In the [1,5-a] isomer, the triazole ring contains one "pyrrole-like" nitrogen (N-1) and two "pyridine-like" nitrogens (N-2 and N-4). In the [4,3-c] isomer, there is one "pyrrole-like" nitrogen (N-1) and two "pyridine-like" nitrogens (N-2 and N-4), but their positions relative to the pyrimidine ring are different. This leads to distinct ¹⁵N chemical shifts.

Experimental Protocol: ¹H-¹⁵N HMBC for Isomer Differentiation

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹⁵N detection.

  • Acquisition: Set up a standard gradient-selected ¹H-¹⁵N HMBC experiment. Optimize the long-range coupling delay (typically 50-100 ms) to observe 2- and 3-bond correlations.

  • Data Processing and Analysis: Process the 2D data and analyze the correlation patterns between specific protons and nitrogen atoms.

G cluster_0 Triazolo[1,5-a]pyrimidine cluster_1 Triazolo[4,3-c]pyrimidine 15a_H5 H-5 15a_N4 N-4 (pyridine-like) 15a_H5->15a_N4 ³J 15a_H7 H-7 15a_N1 N-1 (pyrrole-like) 15a_H7->15a_N1 ³J 43c_H5 H-5 43c_N4 N-4 (pyridine-like) 43c_H5->43c_N4 ²J 43c_H8 H-8 43c_N1 N-1 (pyrrole-like) 43c_H8->43c_N1 ³J

Mass Spectrometry (MS): Insights from Fragmentation

Mass spectrometry provides valuable information based on the differential fragmentation pathways of the isomers. Under electron impact (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the stability of the resulting fragment ions will differ.

For the [1,5-a] isomer, a common fragmentation pathway involves the retro-Diels-Alder (rDA) cleavage of the pyrimidine ring. The more stable aromatic triazole ring often remains intact. The fragmentation of the [4,3-c] isomer can be more complex, sometimes involving the initial loss of small molecules like HCN.[9]

Table 2: Common Mass Spectral Fragments

Isomer Common Fragmentation Pathways Key Differentiating Fragments
Triazolo[1,5-a]pyrimidine rDA of pyrimidine, loss of substituents.Intact triazole-containing fragments.
Triazolo[4,3-c]pyrimidine Loss of N₂, HCN, or other small molecules.Fragments indicating cleavage of the triazole ring.

Note: Fragmentation is highly dependent on the nature and position of substituents.

G Start Sample Introduction (ESI/EI) MS1 MS1 Analysis (Determine Molecular Ion) Start->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Analysis Comparative Fragment Analysis MS2->Analysis Isomer_A Triazolo[1,5-a]pyrimidine (Characteristic Fragments) Analysis->Isomer_A Isomer_B Triazolo[4,3-c]pyrimidine (Characteristic Fragments) Analysis->Isomer_B

UV-Vis and IR Spectroscopy: Supporting Evidence

While not as definitive as NMR or MS, UV-Vis and IR spectroscopy can provide supporting evidence for isomer identification.

UV-Vis Spectroscopy

The electronic transitions in the two isomers differ due to their distinct electronic structures. The [1,5-a] isomers generally exhibit absorption maxima at slightly longer wavelengths compared to their [4,3-c] counterparts, although this can be influenced by solvent polarity and substituents.[10]

Infrared (IR) Spectroscopy

The IR spectra of the two isomers will show characteristic absorptions for the functional groups present.[11][12] The key differences will lie in the fingerprint region (below 1500 cm⁻¹), where skeletal vibrations of the fused ring system occur. The C=N and C=C stretching frequencies within the rings will also be subtly different. For example, the [4,3-c] isomer may show a slightly higher frequency for the C=N stretch of the pyrimidine ring due to greater ring strain.

Conclusion: A Multi-faceted Approach for Confident Assignment

The unambiguous differentiation of triazolo[4,3-c] and [1,5-a] pyrimidine isomers is a critical step in chemical research and drug development. While each spectroscopic technique provides valuable information, a multi-faceted approach is the most robust strategy. ¹H-¹⁵N HMBC NMR experiments stand out as the most definitive method for isomer assignment.[6][7] Mass spectrometry offers complementary information on fragmentation patterns, while UV-Vis and IR spectroscopy can provide supporting evidence. By leveraging the strengths of each technique, researchers can confidently elucidate the correct isomeric structure, ensuring the integrity of their scientific findings and accelerating the path to new discoveries.

References

Navigating the Kinome: A Comparative Guide to the Target Selectivity of Novel Pyrimidine-Based CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pursuit of highly selective kinase inhibitors is a paramount objective. The promiscuity of early-generation inhibitors often leads to off-target effects, complicating preclinical and clinical development. This guide provides an in-depth technical comparison of a novel pyrazolo[1,5-a]pyrimidine-based compound against established Cyclin-Dependent Kinase 2 (CDK2) inhibitors, Roscovitine and Dinaciclib. We will delve into the experimental methodologies used to assess target selectivity and cellular engagement, supported by experimental data, to provide a comprehensive framework for evaluating such compounds.

The Imperative for Selectivity in CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition. Its dysregulation is a hallmark of numerous cancers, making it an attractive therapeutic target.[1][2] However, the high degree of conservation within the ATP-binding pocket of the human kinome presents a significant challenge in developing inhibitors that are both potent and selective.[3] Non-selective inhibition of other kinases can lead to unforeseen toxicities and a narrow therapeutic window.[4] The 8-bromo-triazolo[4,3-c]pyrimidine scaffold and related pyrazolopyrimidines have emerged as promising starting points for the development of novel kinase inhibitors, with the bromine atom providing a convenient handle for synthetic elaboration to enhance potency and selectivity.[5][6]

This guide will use a representative novel pyrazolo[1,5-a]pyrimidine compound, 7-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-(methylthio)pyrazolo[1,5-a] pyrimidine-3-carbonitrile (hereafter referred to as Compound X ), which has shown potent inhibition of CDK2, as our primary subject of analysis.[7] We will compare its selectivity profile against the first-generation CDK inhibitor Roscovitine and the more potent, second-generation inhibitor Dinaciclib .

Assessing Target Selectivity: A Multi-faceted Approach

A robust assessment of target selectivity requires a combination of in vitro biochemical assays and cell-based target engagement studies. Kinome-wide profiling provides a broad overview of a compound's interaction with a large panel of kinases, while cellular thermal shift assays (CETSA) confirm target engagement within the complex milieu of a living cell.

In Vitro Kinome Profiling: Mapping the Interaction Landscape

Kinome scanning technologies, such as KINOMEscan™, offer a comprehensive method to assess the selectivity of a kinase inhibitor.[8][9] This competition binding assay measures the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of kinases. The results are typically reported as the percentage of kinase remaining bound to the ligand in the presence of the test compound, where a lower percentage indicates stronger binding.

Below is a comparative summary of the kinome-wide selectivity for Compound X (hypothetical data for off-target kinases based on typical profiles of similar scaffolds), Roscovitine, and Dinaciclib.

Table 1: Comparative Kinome Selectivity Profile

Kinase TargetCompound X (% Control @ 1 µM)Roscovitine (% Control @ 10 µM)[1]Dinaciclib (IC50, nM)
CDK2 <1 <10 1
CDK115<103
CDK525<101
CDK930<104
GSK3B>50>50800
PLK1>50>50>1000
AURKA>50>50>1000
AURKB>50>50>1000
VEGFR2>50>50>1000
EGFR>50>50>1000

Note: The data for Compound X's off-target kinases is hypothetical and represents a desirable selectivity profile for a novel CDK2 inhibitor. The IC50 values for Dinaciclib are from enzymatic assays.

From this data, we can draw several key insights:

  • Compound X demonstrates high potency for its intended target, CDK2, with minimal interaction with a broad range of other kinases at a 1 µM concentration. This hypothetical profile suggests a highly selective inhibitor.

  • Roscovitine , a first-generation inhibitor, shows potent inhibition of several CDKs (CDK1, CDK2, CDK5, CDK9) at 10 µM, indicating a broader selectivity profile within the CDK family.[1]

  • Dinaciclib exhibits high potency against multiple CDKs (CDK1, 2, 5, and 9) in the low nanomolar range, confirming its classification as a multi-CDK inhibitor.

The following diagram illustrates the experimental workflow for kinome profiling.

G cluster_prep Sample Preparation cluster_assay Competition Binding Assay cluster_quant Quantification cluster_analysis Data Analysis Compound Test Compound (e.g., Compound X) Incubation Incubate Compound with Kinase Library and Ligand Compound->Incubation Kinase_Library Immobilized Kinase Library (~400 kinases) Kinase_Library->Incubation Ligand ATP-site Directed Ligand Ligand->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify Kinase via DNA Tag (qPCR) Elution->qPCR Comparison Compare to DMSO Control qPCR->Comparison Selectivity_Score Calculate % Control (Selectivity Score) Comparison->Selectivity_Score

Caption: Workflow for KINOMEscan™ Profiling.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While in vitro assays are crucial for determining biochemical potency and selectivity, they do not always reflect a compound's behavior in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify and quantify the engagement of a drug with its intended target within intact cells.[10] The principle is based on the ligand-induced thermal stabilization of the target protein.[11] Binding of a compound to its target protein typically increases the protein's resistance to heat-induced denaturation.

Experimental Protocol: CETSA for CDK2 Target Engagement

  • Cell Culture and Treatment: Culture a relevant human cancer cell line (e.g., a cell line with high CDK2 activity) to 80-90% confluency. Treat cells with the test compound (e.g., 10 µM Compound X) or vehicle (DMSO) for 2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (CDK2) using a standard protein detection method, such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble CDK2 as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Table 2: Representative CETSA Data for CDK2

Temperature (°C)Soluble CDK2 (% of 40°C Control) - VehicleSoluble CDK2 (% of 40°C Control) - Compound X (10 µM)
40100100
459598
508092
555085
602060
65530

The following diagram illustrates the expected outcome of a successful CETSA experiment.

G cluster_0 CETSA Melting Curves for CDK2 Temperature (°C) Temperature (°C) Soluble CDK2 (%) Soluble CDK2 (%) p1 p2 p1->p2 Vehicle p3 p2->p3 Vehicle p4 p3->p4 Vehicle p5 p4->p5 Vehicle p6 p5->p6 Vehicle q1 q2 q1->q2 Compound X q3 q2->q3 Compound X q4 q3->q4 Compound X q5 q4->q5 Compound X q6 q5->q6 Compound X 40 45 50 55 60 65 100 75 25 0

Caption: Representative CETSA melting curves for CDK2.

The CDK2 Signaling Pathway: Context for Inhibition

Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the downstream cellular consequences of its inhibition. CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S transition and S phase progression by phosphorylating key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK4/6 and subsequently by CDK2/Cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.

The following diagram illustrates the central role of CDK2 in the cell cycle.

G cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates E2F E2F pRb_E2F->E2F releases CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb_E2F further phosphorylates DNA_Rep DNA Replication CyclinE_CDK2->DNA_Rep promotes CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Rep maintains E2F->CyclinE_CDK2 activates transcription E2F->DNA_Rep activates transcription of S-phase genes Compound_X Compound X Compound_X->CyclinE_CDK2 inhibits Compound_X->CyclinA_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Conclusion

The comprehensive assessment of target selectivity is a cornerstone of modern drug discovery. The hypothetical highly selective profile of Compound X, a novel pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitor, contrasts sharply with the broader activity of the first-generation inhibitor Roscovitine and the multi-CDK activity of Dinaciclib. This guide has outlined the essential experimental workflows—kinome-wide profiling and cellular thermal shift assays—that provide the necessary data to make informed decisions in a drug development program. By employing these rigorous methodologies, researchers can better predict the on- and off-target effects of novel kinase inhibitors, ultimately leading to the development of safer and more effective targeted therapies.

References

A Comparative Analysis of the Antitumor Potential of 8-Bromo-triazolo[4,3-c]pyrimidine Derivatives and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the unique structural scaffold of triazolo[4,3-c]pyrimidines has emerged as a promising area of research. The introduction of a bromine atom at the 8th position of this heterocyclic system is hypothesized to enhance the lipophilicity and target engagement of these molecules, potentially leading to improved antitumor activity. This guide provides a comprehensive comparison of the preclinical antitumor performance of 8-Bromo-triazolo[4,3-c]pyrimidine derivatives against established standard-of-care chemotherapeutic agents, namely doxorubicin and cisplatin.

While direct comparative studies on 8-Bromo-triazolo[4,3-c]pyrimidine derivatives are still emerging, this analysis draws upon available data for structurally related bromo-substituted pyrimidine and triazolopyrimidine analogs to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals. The information presented herein is intended to guide future research and highlight the potential of this novel class of compounds.

Introduction to Triazolopyrimidines in Oncology

The triazolopyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows triazolopyrimidine derivatives to potentially interact with a wide array of biological targets involved in cancer cell proliferation and survival, such as kinases and other ATP-binding proteins. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The focus of this guide, the 8-bromo substitution, is a strategic chemical modification aimed at enhancing the therapeutic potential of the parent molecule.

Comparative Cytotoxicity Analysis

The primary measure of a compound's antitumor activity in vitro is its cytotoxicity against cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. In this section, we compare the available IC50 values for bromo-substituted triazolopyrimidine and pyrazolopyrimidine derivatives with those of the standard drugs doxorubicin and cisplatin in two commonly used cancer cell lines: MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma).

Compound/DrugCancer Cell LineIC50 (µM)Reference
Bromo-Substituted Pyrazolopyrimidine Derivative 1 MCF-77.01 - 48.28[1]
Bromo-Substituted Pyrazolopyrimidine Derivative 3 MCF-77.01 - 48.28[1]
Doxorubicin MCF-7~0.4 - 2.5[1]
Cisplatin MCF-7~0.65 - 2.8[2]
Pyrazolopyrimidine Derivative 14 HCT-1160.006[3]
Pyrazolopyrimidine Derivative 15 HCT-1160.007[3]
Doxorubicin HCT-116Not specified
Cisplatin HCT-1164.2

Note: The IC50 values for doxorubicin and cisplatin can vary significantly between studies due to differences in experimental conditions such as incubation time and assay method.

Mechanistic Insights: How Do They Kill Cancer Cells?

Understanding the mechanism of action is paramount in drug development. While the precise mechanisms of 8-Bromo-triazolo[4,3-c]pyrimidine derivatives are still under investigation, studies on related compounds suggest they may induce cancer cell death through apoptosis and cell cycle arrest.

Standard Agents: Doxorubicin and Cisplatin
  • Doxorubicin: This anthracycline antibiotic exerts its anticancer effects primarily through intercalation into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and transcription. It also generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

  • Cisplatin: As a platinum-based drug, cisplatin forms covalent adducts with DNA, creating intra- and inter-strand cross-links. These cross-links distort the DNA structure, interfering with DNA replication and transcription, which ultimately triggers apoptosis.

Potential Mechanisms of Bromo-Substituted Triazolopyrimidines

Research on analogous pyrazolopyrimidine derivatives suggests that they may induce apoptosis and cell cycle arrest. For instance, certain derivatives have been shown to increase the expression of p53 and p21, key regulators of cell cycle progression and apoptosis.[1] The upregulation of these proteins can halt the cell cycle, preventing cancer cells from dividing, and initiate the apoptotic cascade. Furthermore, the observation of cleaved poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in cells treated with these compounds further supports their pro-apoptotic activity.[1]

Experimental Protocols: A Guide for In Vitro Evaluation

To ensure the reproducibility and validity of preclinical findings, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for the key assays used to assess the antitumor activity of novel compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with compounds at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

A schematic representation of the MTT assay workflow.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at the desired concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the characteristics of individual cells within a heterogeneous population. It is widely used to determine the mode of cell death (apoptosis vs. necrosis) and to analyze the distribution of cells in different phases of the cell cycle.

Flow_Cytometry_Workflow

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 8-Bromo-triazolo[4,3-c]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase Specificity

The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural versatility and broad biological activities.[1][2] Derivatives of this heterocyclic system have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[3][4] The 8-Bromo-triazolo[4,3-c]pyrimidine core, in particular, offers a synthetically tractable starting point for developing novel kinase inhibitors. The bromine atom at the C8 position serves as a versatile handle for chemical modifications, allowing for the fine-tuning of potency and selectivity through reactions like Suzuki-Miyaura couplings.[5]

However, a critical challenge in kinase inhibitor development is ensuring target specificity. The human kinome comprises over 500 members, all sharing a conserved ATP-binding pocket, which creates a high potential for cross-reactivity.[6] Off-target inhibition can lead to unexpected toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, a rigorous and early-stage assessment of an inhibitor's selectivity profile across the kinome is not just a regulatory requirement but a fundamental step in understanding its therapeutic potential and mechanism of action.

This guide provides a comprehensive framework for profiling the cross-reactivity of novel 8-Bromo-triazolo[4,3-c]pyrimidine-based kinase inhibitors. We will explore robust, field-proven methodologies, delve into the rationale behind experimental choices, and present a clear path for data interpretation and visualization, empowering researchers to build a comprehensive selectivity profile for their candidate compounds.

Strategic Selection of Comparator Compounds

To contextualize the selectivity profile of a novel 8-Bromo-triazolo[4,3-c]pyrimidine inhibitor (termed '8-Br-TPC-X'), it is essential to benchmark it against appropriate reference compounds. The choice of comparators should be driven by structural similarity, known targets, or clinical relevance.

Table 1: Recommended Comparator Kinase Inhibitors

Comparator CompoundScaffold ClassPrimary Target(s)Rationale for Inclusion
Sorafenib Multi-kinase inhibitorVEGFR, PDGFR, RAF kinasesA clinically relevant multi-kinase inhibitor to benchmark broad-spectrum activity. Some triazolopyrimidines also show VEGFR inhibitory activity.[7]
Ibrutinib Pyrazolo[3,4-d]pyrimidineBruton's tyrosine kinase (BTK)A highly successful kinase inhibitor with a related fused pyrimidine scaffold, providing a benchmark for selectivity within this structural class.[4][8]
Foretinib Triazolo-pyridazinec-Met, VEGFR2A known inhibitor of c-Met, a target also associated with triazolopyrimidine derivatives, allowing for a direct comparison of on-target and off-target profiles.[9][10]
Staurosporine IndolocarbazoleBroad SpectrumA non-selective kinase inhibitor used as a positive control for pan-kinase inhibition, helping to validate assay performance.[11]

Methodology for Kinome-Wide Cross-Reactivity Profiling

A multi-faceted approach is crucial for a thorough understanding of inhibitor selectivity. We recommend a two-tiered strategy: an initial broad, cell-free binding assay to map the potential interaction landscape, followed by a cell-based assay to confirm target engagement and assess downstream pathway effects in a more physiologically relevant context.

Tier 1: Global Kinase Binding Affinity Profiling (KINOMEscan™)

The KINOMEscan™ platform (DiscoverX) is an active site-directed competition binding assay that quantitatively measures the interaction of a test compound against a large panel of human kinases (typically >450). This method provides a global view of selectivity and helps identify even weak off-target interactions.

The principle of this assay is the competition between the test inhibitor and an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured, and a decrease in this amount in the presence of the test compound indicates an interaction.

Protocol: KINOMEscan™ Profiling

  • Compound Preparation : Solubilize the 8-Br-TPC-X and comparator compounds in 100% DMSO to create a 100 mM stock solution.[5]

  • Assay Concentration : Prepare a working solution of the test compound at a concentration of 10 µM. This concentration is high enough to detect most relevant off-target interactions.

  • Kinase Panel : Select the KINOMEscan™ panel, which includes a diverse representation of the human kinome (e.g., tyrosine kinases, serine/threonine kinases, lipid kinases).

  • Binding Assay :

    • Kinases are tagged with DNA and incubated with the test compound and an immobilized ligand in binding buffer.

    • The mixture is allowed to reach equilibrium.

    • The kinase-ligand complexes are captured on a solid support.

    • Unbound components are washed away.

    • The amount of captured, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis : The results are typically reported as a percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates a stronger interaction.

    %Ctrl = (Signal_compound / Signal_DMSO_control) * 100

KINOMEScan_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound 8-Br-TPC-X in DMSO Incubation Incubate Kinase, Compound & Immobilized Ligand Compound->Incubation KinasePanel DNA-Tagged Kinase Panel KinasePanel->Incubation Capture Capture on Solid Support Incubation->Capture Wash Wash Unbound Capture->Wash Quantify Quantify Bound Kinase via qPCR Wash->Quantify Data Calculate %Ctrl vs DMSO Quantify->Data Profile Selectivity Profile Data->Profile

Caption: KINOMEscan™ workflow for inhibitor profiling.

Tier 2: Cellular Target Engagement & Phosphoproteomics

While binding assays are excellent for initial screening, they do not confirm that a compound engages its target in a cellular environment or what the functional consequences of that engagement are. Cellular Thermal Shift Assay (CETSA) and phosphoproteomics provide these crucial insights.

CETSA is based on the principle that a protein's thermal stability increases when a ligand is bound to it. By heating intact cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if the inhibitor is engaging its target in a live-cell context.

Phosphoproteomics (often using mass spectrometry) provides a global snapshot of kinase activity by quantifying changes in protein phosphorylation across the proteome after inhibitor treatment. This reveals the downstream functional consequences of on- and off-target inhibition.

Protocol: CETSA and Phosphoproteomics

  • Cell Culture and Treatment :

    • Select a relevant cancer cell line (e.g., a line where the primary target is known to be active, such as a VEGFR2-dependent line for a putative VEGFR inhibitor).

    • Treat cells with 8-Br-TPC-X at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 2 hours).

  • CETSA Workflow :

    • After treatment, harvest the intact cells.

    • Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2°C increments).

    • Lyse the cells by freeze-thawing.

    • Separate soluble proteins from precipitated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot or mass spectrometry to quantify the target protein.

  • Phosphoproteomics Workflow :

    • After treatment (from step 1), lyse the cells and digest proteins into peptides.

    • Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

    • Analyze the enriched phosphopeptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Identify and quantify changes in phosphorylation levels between inhibitor-treated and control samples.

Cellular_Profiling_Workflow cluster_cetsa CETSA: Target Engagement cluster_phospho Phosphoproteomics: Pathway Effects start Treat Cells with 8-Br-TPC-X cetsa1 Heat Cells to Various Temperatures start->cetsa1 phospho1 Lyse Cells & Digest Proteins start->phospho1 cetsa2 Lyse & Centrifuge cetsa1->cetsa2 cetsa3 Quantify Soluble Target Protein cetsa2->cetsa3 cetsa_result Thermal Shift Curve (Target Engagement) cetsa3->cetsa_result phospho2 Enrich Phosphopeptides phospho1->phospho2 phospho3 LC-MS/MS Analysis phospho2->phospho3 phospho_result Global Phosphorylation Changes (Pathway Activity) phospho3->phospho_result Pathway_Analysis cluster_pathway1 On-Target Pathway (VEGFR2) cluster_pathway2 Off-Target Pathway (KIT) inhibitor 8-Br-TPC-X VEGFR2 VEGFR2 inhibitor->VEGFR2 Inhibits KIT KIT inhibitor->KIT Inhibits (off-target) PLCg PLCγ (Phosphorylation ↓) VEGFR2->PLCg ERK ERK (Phosphorylation ↓) PLCg->ERK STAT3 STAT3 (Phosphorylation ↓) KIT->STAT3

References

Safety Operating Guide

Navigating the Safe Handling of 8-Bromo-triazolo[4,3-c]pyrimidine: A Guide to Personal Protective Equipment and Disposal

Navigating the Safe Handling of 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine: A Guide to Personal Protective Equipment and Disposal

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine, a brominated heterocyclic compound. Our focus extends beyond mere product specifications to deliver actionable, field-proven insights that build a foundation of trust and safety in your laboratory operations.

Understanding the Hazard: A Proactive Stance on Safety

8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine is classified with the following hazard statements: causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. While comprehensive toxicological data is not fully available, the known hazards necessitate a highly precautionary approach. The absence of data should not be interpreted as the absence of risk. Therefore, all handling procedures must be designed to minimize any potential for direct contact or aerosol inhalation.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine. This protocol is designed to be a self-validating system of protection, where each component addresses a specific exposure risk.

Hand Protection: The First Line of Defense

Given that this compound is a skin irritant, selecting the appropriate gloves is critical. While specific breakthrough time data for 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine is not available, guidance for handling brominated and aromatic hydrocarbons suggests that certain materials offer more robust protection than others.

Recommended Glove Selection:

Glove MaterialRecommendationRationale
Butyl Rubber Primary Choice Offers excellent resistance to a wide range of chemicals, including many halogenated organic compounds.
Neoprene Secondary Choice Provides good resistance to acids, bases, and some organic solvents. It is a suitable alternative if butyl rubber is unavailable.
Nitrile Use with Caution While common in laboratories, nitrile gloves may offer limited protection against certain aromatic and halogenated hydrocarbons. If used, a double-gloving strategy is strongly advised, with frequent changes.
Latex Not Recommended Natural rubber latex gloves generally provide poor protection against this class of chemicals and can also cause allergic reactions.

Operational Protocol for Hand Protection:

  • Double-Gloving: Always wear two pairs of gloves. This practice significantly reduces the risk of exposure in the event the outer glove is compromised.

  • Regular Glove Changes: Do not wear the same pair of gloves for extended periods. Change gloves immediately if you suspect contamination or at regular intervals (e.g., every 30-60 minutes) during prolonged handling.

  • Proper Removal: Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface. Dispose of used gloves as hazardous waste.

Eye and Face Protection: Shielding Against the Unseen

8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine is a serious eye irritant. Therefore, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when handling the compound, even when working within a fume hood.

  • Face Shield: For operations with a higher risk of splashes or aerosol generation, such as weighing larger quantities or during transfers, a face shield must be worn in addition to chemical splash goggles. A face shield alone does not provide adequate eye protection.

Body Protection: A Barrier Against Contamination

A fully buttoned, flame-resistant laboratory coat is the minimum requirement for body protection. For tasks with a higher potential for contamination, consider the use of a disposable chemical-resistant apron or coveralls. Ensure that your lab coat has long sleeves and fits properly.

Respiratory Protection: Preventing Inhalation Exposure

Given that 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine may cause respiratory irritation, all handling of the solid compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.

  • Engineering Controls as the Primary Defense: A properly functioning chemical fume hood is the most effective means of preventing respiratory exposure.

  • Respirator Use: In the rare event that work cannot be conducted within a fume hood, or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. A proper fit test and training are required for all respirator users.

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the logical flow for safely handling and disposing of 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine.

cluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_ppeDon Appropriate PPE(Double Gloves, Goggles, Lab Coat)prep_fume_hoodVerify Fume Hood Functionprep_ppe->prep_fume_hoodhandling_weighWeigh Compound in Fume Hoodprep_fume_hood->handling_weighhandling_transferTransfer to Reaction Vesselhandling_weigh->handling_transfercleanup_decontaminateDecontaminate Surfaceshandling_transfer->cleanup_decontaminatecleanup_segregateSegregate Halogenated Wastecleanup_decontaminate->cleanup_segregatecleanup_disposeDispose in Labeled Containercleanup_segregate->cleanup_disposecleanup_remove_ppeRemove PPE Correctlycleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling and disposal of 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine.

Disposal Plan: A Step-by-Step Protocol

As a brominated organic compound, 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine and any materials contaminated with it must be disposed of as hazardous waste. Adherence to a strict disposal protocol is essential for environmental protection and regulatory compliance.

Step 1: Waste Segregation

  • Dedicated Waste Stream: All waste contaminated with 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine must be collected in a dedicated "Halogenated Organic Waste" container.

  • Solid Waste: This includes any residual solid compound, contaminated weigh boats, and disposable labware (e.g., pipette tips).

  • Liquid Waste: Any solutions containing the compound should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste.

  • Contaminated PPE: Used gloves, disposable aprons, and any other contaminated personal protective equipment must also be disposed of as hazardous waste.

Step 2: Waste Container Management

  • Proper Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Secure Closure: Keep waste containers securely closed when not in use.

  • Secondary Containment: Store waste containers in a designated satellite accumulation area with secondary containment to prevent the spread of any potential leaks.

Step 3: Final Disposal

  • Licensed Disposal Vendor: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor.

  • Incineration: The recommended final disposal method for brominated organic compounds is high-temperature incineration at a facility equipped with appropriate scrubbers to neutralize acidic byproducts such as hydrogen bromide.

By implementing these comprehensive safety and disposal protocols, you can confidently handle 8-Bromo-[1][2][3]triazolo[4,3-c]pyrimidine while ensuring the well-being of your research team and minimizing your environmental impact.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 2
8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.